5-(Diethylamino)-2-hydroxybenzaldehyde
Description
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Properties
IUPAC Name |
5-(diethylamino)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-5-6-11(14)9(7-10)8-13/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSMPHMHBQPOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513363 | |
| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58537-79-4 | |
| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 5-(Diethylamino)-2-hydroxybenzaldehyde
Executive Summary & Strategic Analysis
This guide details the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4).[1] It is critical to distinguish this target from its more common isomer, 4-(diethylamino)-2-hydroxybenzaldehyde (used in coumarin dyes). The distinction lies entirely in the starting material and the regiochemical outcome of the formylation.[2]
-
Target Molecule: 5-(diethylamino)-2-hydroxybenzaldehyde[1]
-
Primary Precursor: 4-(Diethylamino)phenol
-
Key Challenge: Regiocontrol. The diethylamino group is a stronger activator than the hydroxyl group.[2] However, steric hindrance from the ethyl groups discourages substitution ortho to the nitrogen, directing the formyl group ortho to the hydroxyl moiety.[2]
Structural & Retrosynthetic Logic[1]
The target molecule features an aldehyde group ortho to a phenol and meta to a diethylamine.[2]
| Parameter | 4-Isomer (Common) | 5-Isomer (Target) |
| Structure | 4-(Et₂N)-2-OH-benzaldehyde | 5-(Et₂N)-2-OH-benzaldehyde |
| Starting Material | 3-(Diethylamino)phenol | 4-(Diethylamino)phenol |
| Directing Effect | Amino group directs para (to C4) | Amino group para is blocked; Sterics direct to C2 |
| Primary Application | Coumarin/Rhodamine Dyes | Specialized Fluorescent Probes/Schiff Bases |
Reaction Mechanism & Regioselectivity[1][3]
The Vilsmeier-Haack reaction utilizes a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl₃.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the steric influence on regioselectivity.
Experimental Protocol
Materials & Reagents[1][5]
| Reagent | Role | Equiv. | Notes |
| 4-(Diethylamino)phenol | Substrate | 1.0 | Must be dry; moisture quenches Vilsmeier reagent. |
| Phosphoryl Chloride (POCl₃) | Reagent | 1.2 - 1.5 | Corrosive/Toxic. Reacts violently with water. |
| DMF (Anhydrous) | Solvent/Reagent | 5.0 - 8.0 | Acts as both solvent and reactant source. |
| Sodium Acetate (aq) | Buffer | N/A | Used for controlled hydrolysis (pH 4-5). |
| Dichloromethane (DCM) | Extraction | N/A | For product isolation. |
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (Critical Safety Step)
-
Setup a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge with anhydrous DMF (5.0 equiv). Cool to 0°C in an ice/salt bath.
-
Add POCl₃ (1.2 equiv) dropwise over 30 minutes.
-
Observation: The solution will turn pale yellow/orange. Ensure internal temperature does not exceed 5°C to prevent thermal decomposition.
-
Stir: Maintain at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Substrate Addition & Reaction
-
Dissolve 4-(diethylamino)phenol (1.0 equiv) in a minimum volume of DMF.
-
Add the phenol solution dropwise to the Vilsmeier reagent at 0°C.
-
Note: The reaction is exothermic.
-
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60°C - 70°C for 3–4 hours.
-
QC Check: Monitor via TLC (Solvent: Hexane/EtOAc 7:3). The starting material spot should disappear, and a new fluorescent spot (aldehyde) will appear.[2]
-
Phase 3: Hydrolysis & Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Neutralize the solution to pH 5–6 using saturated Sodium Acetate solution.
-
Observation: A precipitate or oil will separate.
-
-
Extract with Dichloromethane (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 4: Purification
-
Crude Product: Usually a dark viscous oil or solid.
-
Recrystallization: Dissolve in minimal hot Ethanol (EtOH). Add water dropwise until turbidity persists. Cool to 4°C.
-
Alternative (Column Chromatography): Silica gel; Eluent Gradient: Hexane
10% EtOAc/Hexane.
Process Workflow & Quality Control
This workflow ensures reproducibility and safety.
Figure 2: Operational workflow for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.
Analytical Validation
To validate the synthesis of the correct isomer (5- vs 4-), NMR analysis is required.
-
¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
-
Aldehyde (-CHO): Singlet at ~9.6–9.8 ppm.
-
Phenolic (-OH): Broad singlet at ~10.5–11.0 ppm (often H-bonded).
-
Aromatic Region:
-
Diethylamino: Triplet (~1.1 ppm) and Quartet (~3.3 ppm).
-
References
-
PubChem. 5-(diethylamino)-2-hydroxybenzaldehyde (Compound). National Library of Medicine. [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[2] (Standard reference for Vilsmeier mechanism and regioselectivity).
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- 1. 5-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 12934647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Introduction: The Significance of Substituted Salicylaldehydes
An In-depth Technical Guide to the Preparation of 5-(Diethylamino)-2-hydroxybenzaldehyde
5-(Diethylamino)-2-hydroxybenzaldehyde is a member of the salicylaldehyde family, a class of aromatic aldehydes that serve as pivotal building blocks in organic synthesis. The strategic placement of a hydroxyl group ortho to a formyl group imparts unique chemical reactivity, enabling their use in the synthesis of a wide array of heterocyclic compounds, Schiff bases, and complex ligands for coordination chemistry. The dialkylamino moiety, in particular, acts as a strong electron-donating group, modulating the electronic properties of the aromatic ring and influencing the compound's utility. Derivatives of the closely related 4-(diethylamino)salicylaldehyde scaffold have been investigated as precursors for thiosemicarbazones with potential as anti-Alzheimer agents, highlighting the pharmaceutical relevance of this structural motif.[1] This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles for the preparation of 5-(diethylamino)-2-hydroxybenzaldehyde.
Synthetic Strategy: Regioselective Formylation of 4-(Diethylamino)phenol
The synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde is achieved through the electrophilic formylation of the precursor, 4-(diethylamino)phenol. Several classical methods exist for the ortho-formylation of phenols, including the Duff, Vilsmeier-Haack, and Reimer-Tiemann reactions.[2][3] For this specific transformation, the Reimer-Tiemann reaction offers a direct and well-established route.[4][5]
Causality of Reaction Choice and Regioselectivity:
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[4] The key reactive electrophile is dichlorocarbene (:CCl₂), generated in situ. The choice of this reaction is predicated on its proven efficacy for ortho-formylation.[5]
The regioselectivity of the formylation on the 4-(diethylamino)phenol ring is governed by the powerful activating and directing effects of the hydroxyl (-OH) and diethylamino (-NEt₂) substituents.
-
Phenoxide Formation: In the strongly basic medium, the phenolic proton is abstracted to form a phenoxide ion. This greatly increases the nucleophilicity of the aromatic ring.
-
Directing Effects: Both the phenoxide (-O⁻) and the diethylamino (-NEt₂) groups are strong ortho-, para-directing activators. Since they are situated para to each other, their activating effects are additive.
-
Steric Hindrance: The positions ortho to the diethylamino group (C-3 and C-5) are sterically hindered by the ethyl groups.
-
Ortho-Formylation: The primary directing group for this reaction is the phenoxide, which directs the incoming electrophile (dichlorocarbene) to its ortho positions (C-2 and C-6). The electron density is highest at these positions.[6] Given that C-2 and C-6 are equivalent, the attack of dichlorocarbene occurs here, leading exclusively to the desired 2-hydroxy product.
Therefore, the Reimer-Tiemann reaction provides a reliable method for the regioselective synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.
Reaction Mechanism: The Reimer-Tiemann Pathway
The mechanism proceeds through several distinct stages, beginning with the generation of the electrophile and culminating in the formation of the aldehyde.[4]
-
Dichlorocarbene Formation: Sodium hydroxide deprotonates chloroform to form the trichloromethyl anion, which rapidly undergoes alpha-elimination to yield the highly electrophilic dichlorocarbene.
-
Phenoxide Formation: The phenol starting material is deprotonated by the base to form the sodium 4-(diethylamino)phenoxide.
-
Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the dichlorocarbene, forming a dichloromethyl-substituted intermediate.
-
Tautomerization & Hydrolysis: The intermediate rearomatizes, and the dichloromethyl group is subsequently hydrolyzed by the aqueous base to yield the final aldehyde product upon acidic workup.
Caption: The Reimer-Tiemann mechanism for the formylation of 4-(diethylamino)phenol.
Detailed Experimental Protocol
This protocol is a representative procedure for the Reimer-Tiemann formylation of a substituted phenol, adapted for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Moles | Amount Used | Role |
| 4-(Diethylamino)phenol | C₁₀H₁₅NO | 165.23 | 0.10 | 16.52 g | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | 0.40 | 16.0 g | Base |
| Chloroform | CHCl₃ | 119.38 | 0.12 | 14.3 g (9.6 mL) | Formylating Agent |
| Water (Deionized) | H₂O | 18.02 | - | 30 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~300 mL | Extraction Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | Acid for Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |
| Ethanol/Hexane | - | - | - | As needed | Recrystallization |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide (16.0 g, 0.40 mol) in water (30 mL).
-
Substrate Addition: To the stirred sodium hydroxide solution, add 4-(diethylamino)phenol (16.52 g, 0.10 mol). Heat the mixture to 65-70°C in a water bath to ensure complete dissolution and formation of the phenoxide.
-
Chloroform Addition: Slowly add chloroform (9.6 mL, 0.12 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature at 65-70°C by adjusting the heating or using a cool water bath if necessary.[7] A biphasic system may be observed.[6]
-
Reaction Period: After the addition is complete, continue to stir the mixture vigorously at 70°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Set up for simple distillation and carefully remove the excess chloroform.
-
Workup - Acidification: Transfer the remaining dark-colored aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution to pH ~5-6 by the slow addition of concentrated hydrochloric acid with stirring.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[6]
-
Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-(diethylamino)-2-hydroxybenzaldehyde.
Caption: Experimental workflow for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.
Product Characterization
The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.8 ppm), the phenolic hydroxyl proton (>10 ppm), aromatic protons in their respective regions, and signals for the ethyl groups of the diethylamino substituent (a quartet and a triplet).[8]
-
¹³C NMR: The carbon NMR will show a distinctive peak for the aldehyde carbonyl carbon (~190 ppm) in addition to the aromatic and aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretching band around 1650-1670 cm⁻¹, and a broad O-H stretching band for the hydroxyl group.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅NO₂, MW: 193.24 g/mol ).[7]
Safety and Troubleshooting
Safety Precautions:
-
Chloroform: is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Sodium Hydroxide: is highly corrosive. Avoid contact with skin and eyes.
-
Hydrochloric Acid: is corrosive and causes severe burns. Handle with care.
-
The reaction is exothermic and can be prone to thermal runaway if chloroform is added too quickly.[7]
Troubleshooting:
-
Low Yield: Yields in the Reimer-Tiemann reaction can be moderate. Ensure vigorous stirring to facilitate mixing between the aqueous and organic phases. The use of a phase-transfer catalyst can sometimes improve yields.[7]
-
Tar Formation: The formation of dark, tarry byproducts is common due to the harsh basic conditions. Careful temperature control and purification are necessary to isolate the desired product.
-
Incomplete Reaction: Monitor the reaction by TLC. If starting material persists, the reaction time can be extended. Ensure the base is of high quality and used in sufficient excess.
References
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Coll. Vol. 4, p.331 (1963); Vol. 35, p.39 (1955). Retrieved from [Link]
-
Khan, I., et al. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. Archiv der Pharmazie. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Patent No. US3711551A. (1973). Process of producing ortho-aminophenol. Google Patents.
-
ResearchGate. (2025). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]
-
Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541. Retrieved from [Link]
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Khan Academy. (2023, March 30). Reimann Tiemann reaction | formylation of phenol [Video]. YouTube. Retrieved from [Link]
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Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 76(8), 1095-1103. Retrieved from [Link]
-
Toche, R. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAJPR, 1(1). Retrieved from [Link]
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RepHip UNR. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
Duff Reaction. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 5-(Diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Aldehyde
5-(Diethylamino)-2-hydroxybenzaldehyde is an aromatic organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a hydroxyl group, a formyl (aldehyde) substituent, and a diethylamino moiety on a benzene ring, imparts a range of valuable physicochemical properties. This guide provides a comprehensive overview of this compound, from its fundamental characteristics and synthesis to its burgeoning applications in drug discovery and fluorescence-based research. The strategic placement of the electron-donating diethylamino group and the chelating-capable hydroxy and aldehyde groups make it a compelling building block for the synthesis of novel therapeutic agents and a functional core for the design of sensitive fluorescent probes.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 5-(diethylamino)-2-hydroxybenzaldehyde is paramount for its effective application in research and development. The following table summarizes its key computed and experimental data.
| Property | Value | Source |
| CAS Number | 58537-79-4 | PubChem[1] |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| IUPAC Name | 5-(diethylamino)-2-hydroxybenzaldehyde | PubChem[1] |
| SMILES | CCN(CC)C1=CC(=C(C=C1)O)C=O | PubChem[1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents | Inferred from related compounds |
Synthesis and Purification: A Practical Approach
Proposed Synthesis Workflow: Ortho-Formylation of 4-(Diethylamino)phenol
The most plausible synthetic pathway involves the direct formylation of 4-(diethylamino)phenol at the ortho position to the hydroxyl group. This can be achieved through various methods, with the Duff reaction or a modified Reimer-Tiemann reaction being suitable candidates.
Caption: Proposed synthesis workflow for 5-(diethylamino)-2-hydroxybenzaldehyde.
Detailed Experimental Protocol (Adapted Duff Reaction)
Materials:
-
4-(Diethylamino)phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Trifluoroacetic acid (TFA) or Boric Acid
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(diethylamino)phenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents).
-
Solvent and Catalyst Addition: Add glycerol as the solvent and trifluoroacetic acid or boric acid as a catalyst.
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add an aqueous solution of hydrochloric acid and heat the mixture under reflux for approximately 30 minutes to hydrolyze the intermediate.
-
Extraction: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-(diethylamino)-2-hydroxybenzaldehyde.
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectral data for 5-(diethylamino)-2-hydroxybenzaldehyde is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2][3]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.5-10.0 ppm), the phenolic hydroxyl proton (a broad singlet), and the ethyl groups of the diethylamino substituent (triplet and quartet).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons (with shifts influenced by the hydroxyl, aldehyde, and diethylamino groups), and the carbons of the ethyl groups.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenol, the C=O stretching of the aldehyde, and C-N stretching of the amino group.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Mechanism of Action and Applications in Research
The unique electronic properties of 5-(diethylamino)-2-hydroxybenzaldehyde make it a valuable tool in various research domains, particularly as a fluorescent probe and a precursor in medicinal chemistry.
Fluorescent Properties and Sensing Mechanisms
The presence of the electron-donating diethylamino group and the electron-withdrawing aldehyde group on the phenolic backbone suggests that this molecule likely possesses interesting photophysical properties. Many salicylaldehyde derivatives are known to exhibit fluorescence, often influenced by factors such as solvent polarity and pH.[5] The fluorescence of such compounds can be modulated through mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
Caption: Generalized mechanism of fluorescence modulation.
Applications in Drug Discovery and Development
Derivatives of salicylaldehyde have shown promise in the development of therapeutic agents. For instance, thiosemicarbazone derivatives of 4-(diethylamino)salicylaldehyde have been synthesized and evaluated as potential inhibitors of cholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease.[6] The core structure of 5-(diethylamino)-2-hydroxybenzaldehyde provides a versatile scaffold for the synthesis of a library of compounds for screening against various biological targets.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
5-(Diethylamino)-2-hydroxybenzaldehyde is a compound with considerable potential in both materials science and medicinal chemistry. Its adaptable synthesis and intriguing electronic properties make it a prime candidate for the development of novel fluorescent sensors for bioimaging and environmental monitoring. Furthermore, its utility as a synthetic intermediate opens avenues for the creation of new drug candidates targeting a range of diseases. Further research into the specific photophysical properties and biological activities of this compound and its derivatives is warranted and is expected to unveil new and exciting applications.
References
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Bader, A. T., & Raji, S. Q. (2024). Synthesis and Characterization of Ni(II) Schiff Base Complex as a Precursor for NiO Nanoparticles and an Investigation of Their Corrosion Inhibition. ResearchGate. Available at: [Link]
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Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling. Available at: [Link]
- Google Patents. (Year). Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
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ResearchGate. (Year). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]
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Sanmartin-Matalobos, J., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Sciforum. Available at: [Link]
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Farooq, U., et al. (2024). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. ResearchGate. Available at: [Link]
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ResearchGate. (Year). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. Available at: [Link]
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PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Available at: [Link]
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Semantic Scholar. (n.d.). A two-photon lysosome-targeted probe for endogenous formaldehyde in living cells. Available at: [Link]
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Exposome-Explorer. (n.d.). 2-HYDROXYBENZALDEHYDE. Available at: [Link]
- Google Patents. (Year). Method for producing 2-(4-n, n-dialkylamino-2-hydroxybenzoyl)benzoates.
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- 4. researchgate.net [researchgate.net]
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- 7. carlroth.com [carlroth.com]
Technical Profile: 5-(Diethylamino)-2-Hydroxybenzaldehyde
This guide provides an in-depth technical analysis of 5-(diethylamino)-2-hydroxybenzaldehyde , a critical intermediate in the synthesis of functional fluorescent dyes and Schiff base ligands.
While the molecular weight is a fixed physical constant, its implications in stoichiometry, mass spectrometry, and synthetic yield calculations are paramount for high-precision applications.[1][2]
Molecular Weight & Physicochemical Characterization[3]
Executive Summary & Core Metrics
5-(diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4 ) is an aromatic aldehyde characterized by a diethylamino group para to the aldehyde functionality and a hydroxyl group at the ortho position.[3] It serves as a versatile building block for fluorescent probes , coumarin dyes , and metal ion sensors .[1][2]
The precise molecular weight is 193.24 g/mol .[3][4][5] This value is critical for calculating molar equivalents in condensation reactions (e.g., Knoevenagel condensation) where stoichiometry directly impacts yield and purity.[1][2]
Key Physicochemical Data
| Metric | Value | Unit | Notes |
| Molecular Weight | 193.24 | g/mol | Average Mass |
| Monoisotopic Mass | 193.1103 | Da | For High-Res MS (HRMS) |
| Molecular Formula | - | - | |
| CAS Number | 58537-79-4 | - | Note: Distinct from the 4-isomer (CAS 17754-90-4) |
| Appearance | Pale Yellow Solid | - | Oxidizes upon air exposure |
| Solubility | DMSO, DMF, MeOH | - | Poor solubility in water |
| pKa (Calculated) | ~8.5 (Phenolic OH) | - | Relevance for pH-sensitive probes |
CRITICAL ISOMER ALERT: Researchers often confuse 5-(diethylamino)-2-hydroxybenzaldehyde (derived from 4-diethylaminophenol) with its isomer 4-(diethylamino)salicylaldehyde (CAS 17754-90-4, derived from 3-diethylaminophenol).
Structural Analysis & Isomerism
The structural integrity of this molecule hinges on the push-pull electronic system created by the electron-donating diethylamino group and the electron-withdrawing formyl group.
Graphviz Structural Logic
The following diagram illustrates the connectivity and the critical numbering scheme to distinguish the 5-isomer from the 4-isomer.
Figure 1: Structural connectivity of 5-(diethylamino)-2-hydroxybenzaldehyde, highlighting the substituent positions relative to the benzene core.[1][2]
Synthetic Pathway: The Vilsmeier-Haack Formylation[6][8]
The synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde typically employs the Vilsmeier-Haack reaction . This protocol is favored for its regioselectivity and mild conditions compared to the Reimer-Tiemann reaction.
Mechanism of Action
The reaction involves the in-situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and Phosphorus Oxychloride (
Substrate Selection: To obtain the 5-isomer , one must start with 4-diethylaminophenol .[1] (Note: Starting with 3-diethylaminophenol yields the 4-isomer).
Experimental Protocol (Standardized)
-
Reagent Preparation:
-
Cool anhydrous DMF (5.0 eq) to 0°C under
atmosphere. -
Dropwise add
(1.2 eq) over 30 minutes. Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent. -
Observation: Solution turns pale yellow/viscous.
-
-
Substrate Addition:
-
Dissolve 4-diethylaminophenol (1.0 eq) in minimal DMF.
-
Add slowly to the Vilsmeier reagent.
-
Causality: Slow addition prevents exotherms that promote tar formation.
-
-
Cyclization/Heating:
-
Warm to 60°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: Disappearance of starting phenol spot (
).
-
-
Hydrolysis & Workup:
-
Purification:
-
Recrystallize from Ethanol or purify via flash chromatography (
).
-
Figure 2: Vilsmeier-Haack synthetic workflow for the target aldehyde.
Analytical Characterization
Validating the identity of the synthesized molecule requires a multi-modal approach. The molecular weight (193.[3][4][5]24) is the primary checkpoint.
Mass Spectrometry (MS)[2]
-
Technique: ESI-MS (Positive Mode)
-
Expected Signal:
peak at 194.12 m/z . -
Interpretation: A clean peak at 194.12 confirms the formula
. The absence of a peak at 221 m/z rules out formylation at multiple sites.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.6 - 9.8 ppm | Singlet (s) | 1H | Aldehyde (-CHO) proton. Diagnostic peak. |
| 10.5 - 11.0 ppm | Broad Singlet | 1H | Phenolic (-OH) . Often broadened by H-bonding. |
| 6.5 - 7.5 ppm | Multiplets | 3H | Aromatic protons (Pattern depends on coupling).[7] |
| 3.3 - 3.5 ppm | Quartet (q) | 4H | Methylene protons ( |
| 1.1 - 1.2 ppm | Triplet (t) | 6H | Methyl protons ( |
Functional Applications
The utility of 5-(diethylamino)-2-hydroxybenzaldehyde extends beyond simple synthesis. It is a "smart" ligand precursor.
Fluorescent Sensing (Schiff Bases)
Reaction with hydrazines or primary amines yields Schiff bases (
-
Mechanism: The diethylamino group acts as an electron donor, while the imine (Schiff base) acts as an acceptor.[1][2]
-
Metal Sensing: The phenolic -OH and the imine -N provide a binding pocket for ions like
and , often resulting in fluorescence quenching or enhancement (Turn-On/Turn-Off sensors).
Coumarin Synthesis (Isomer Specific)
-
Note: While the 4-isomer is the standard precursor for 7-diethylaminocoumarin (a laser dye), the 5-isomer yields coumarins with different substitution patterns (6-diethylamino coumarins), which possess distinct spectral properties (often red-shifted emission).
References
-
PubChem Compound Summary. (2025). 5-(Diethylamino)-2-hydroxybenzaldehyde (CID 12934647). National Center for Biotechnology Information. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction.[8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794.[1][2] [Source Verification Needed for General Mechanism]
-
Sigma-Aldrich. (2025).[4][5] Product Specification: 4-(Diethylamino)salicylaldehyde (Isomer Comparison).Link[2]
-
BenchChem. (2025). Vilsmeier-Haack Reaction Guide.[9]Link[2]
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- 4. 4-(Diethylamino)salicylaldehyde 98 17754-90-4 [sigmaaldrich.com]
- 5. 4-(Diethylamino)salicylaldehyde 98 17754-90-4 [sigmaaldrich.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
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- 11. ajrconline.org [ajrconline.org]
An In-depth Technical Guide to the Solubility of 5-(diethylamino)-2-hydroxybenzaldehyde
Abstract: The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability. This guide addresses the significant gap in publicly available experimental data for 5-(diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4), a substituted salicylaldehyde of interest in chemical synthesis and materials science. We provide a comprehensive theoretical framework and robust, step-by-step experimental protocols for the definitive determination of its solubility profile. This document is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to advance their work.
Introduction: The Imperative of Solubility Data
5-(diethylamino)-2-hydroxybenzaldehyde is a bifunctional organic molecule featuring a salicylaldehyde core modified with an electron-donating diethylamino group. This structure imparts unique electronic and chemical properties, making it a valuable intermediate. However, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined solubility data. Such data is fundamental for:
-
Reaction Optimization: Selecting appropriate solvent systems and predicting reaction phase behavior.
-
Purification Processes: Designing effective crystallization and chromatographic purification methods.
-
Formulation Development: Creating stable solutions or dispersions for various applications.
-
Biological Screening: Ensuring compound viability in aqueous assay buffers and predicting potential bioavailability challenges.
This guide moves beyond theoretical postulation to provide a self-validating, field-proven framework for generating this crucial data. We will first analyze the physicochemical properties of the molecule to predict its behavior and then detail the definitive methods for its empirical measurement.
Core Physicochemical & Structural Analysis
A molecule's solubility is dictated by its structure. The key to understanding 5-(diethylamino)-2-hydroxybenzaldehyde lies in analyzing its functional components: a phenolic hydroxyl group, an aromatic aldehyde, and a tertiary amine.
| Property | Value / Description | Source |
| IUPAC Name | 5-(diethylamino)-2-hydroxybenzaldehyde | - |
| CAS Number | 58537-79-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Computed XLogP3 | 2.4 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | [1] |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-H) | [1] |
Causality Behind Expected Solubility:
-
Lipophilicity (logP): The computed octanol-water partition coefficient (XLogP3) of 2.4 indicates a moderate lipophilic character.[1] This value suggests that the compound will favor solubility in non-polar organic solvents over water. It resides in a range where aqueous solubility is often low but membrane permeability can be favorable.
-
Polarity (TPSA): A Topological Polar Surface Area of 40.5 Ų suggests the molecule has polar features, primarily due to the oxygen and nitrogen atoms.[1] This polarity is essential for interaction with polar solvents, but the influence of the non-polar ethyl groups and the benzene ring counteracts this, leading to an expectation of limited aqueous solubility.
-
Amphoteric Nature (pKa): The molecule is amphoteric, possessing both a weakly acidic and a weakly basic functional group.
-
Acidic Center: The phenolic hydroxyl group is acidic. For the parent compound, salicylaldehyde, the pKa is approximately 8.4.[2][3] We can expect a similar pKa for this derivative. At pH values significantly above this pKa, the hydroxyl group will deprotonate to form a phenolate anion, drastically increasing aqueous solubility.
-
Basic Center: The diethylamino group is a tertiary amine and is basic. The pKa of the conjugate acid of a similar compound, N,N-diethylaniline, is approximately 6.6.[4] We can therefore predict that at pH values significantly below ~6.0-6.5, the amine will be protonated to form a cationic ammonium salt, which will also exhibit enhanced aqueous solubility.
-
This amphoteric nature is the single most important factor governing the solubility of 5-(diethylamino)-2-hydroxybenzaldehyde in aqueous media. Its solubility will be lowest in the neutral pH range (where the molecule is un-ionized) and will increase significantly in both acidic and basic solutions.
Caption: pH-dependent ionization and its impact on aqueous solubility.
Experimental Determination of Thermodynamic Solubility
Due to the absence of published data, the following protocols provide a definitive methodology for determining the thermodynamic (equilibrium) solubility of 5-(diethylamino)-2-hydroxybenzaldehyde. The gold-standard shake-flask method is employed, which ensures that a true equilibrium is reached between the solid-state compound and the solvent.[5]
Protocol 1: Equilibrium Solubility by the Shake-Flask Method
This protocol is adapted from the OECD 105 Test Guideline and represents the most reliable method for determining thermodynamic solubility.[6]
Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature and establish equilibrium.
Methodology:
-
Preparation: For each solvent to be tested (e.g., Water, pH 4.0 Buffer, pH 7.4 Buffer, pH 10.0 Buffer, Ethanol, Acetonitrile), prepare a 5 mL aliquot in a clear glass vial with a screw cap.
-
Addition of Compound: Add an excess amount of solid 5-(diethylamino)-2-hydroxybenzaldehyde to each vial. An amount that is visibly in excess (e.g., 5-10 mg) is sufficient. The goal is to ensure a solid phase remains after equilibrium is achieved, confirming saturation.
-
Equilibration: Tightly cap the vials. Place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Causality: Shorter incubation times may lead to an underestimation of solubility (kinetic solubility), whereas a 24-hour period is generally sufficient for most compounds to reach a true thermodynamic equilibrium.[7]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow larger particles to settle. To separate the saturated supernatant from the excess solid, use one of the following methods:
-
Centrifugation (Preferred): Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes. This will pellet the excess solid.
-
Filtration: Using a syringe, carefully draw the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter. Causality: It is critical to select a filter material that does not bind the compound. A quick binding test should be performed. Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter.
-
-
Sampling and Dilution: Carefully transfer a precise aliquot of the clear, saturated supernatant into a clean vial. Perform a precise serial dilution with the appropriate solvent to bring the concentration into the linear range of the chosen analytical method (see Protocols 3.2 and 3.3).
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and ability to separate the parent compound from any potential impurities or degradants.[4]
Objective: To accurately quantify the concentration of 5-(diethylamino)-2-hydroxybenzaldehyde in the saturated supernatant.
Methodology:
-
Instrumentation & Conditions (Starting Point):
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both with 0.1% formic acid or trifluoroacetic acid). A good starting point is 60:40 Acetonitrile:Water. Causality: The C18 stationary phase interacts with the lipophilic portions of the molecule, while the acetonitrile/water mobile phase allows for elution. The acid modifier ensures sharp peak shapes by suppressing the ionization of the free silanol groups on the column and protonating the analyte's amine.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: Based on the conjugated system, a wavelength between 340-380 nm should be optimal. Determine the experimental λmax by running a UV-Vis scan on a dilute standard.
-
-
Calibration Curve Preparation:
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in Acetonitrile).
-
Perform a precise serial dilution of the stock solution to create a series of at least 5 calibration standards spanning the expected concentration range of your diluted samples.
-
Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.995 for accuracy.
-
-
Sample Analysis:
-
Inject the diluted supernatant samples (from Protocol 3.1) in triplicate.
-
Average the peak areas for each sample.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility in the original supernatant. Report the value in mg/mL or µM.
-
Protocol 3: Quantitative Analysis by UV-Vis Spectroscopy
For high-purity samples, UV-Vis spectroscopy offers a faster, simpler method for quantification.
Objective: To rapidly quantify the concentration of the compound using its absorbance of UV-visible light.
Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the relevant solvent. Scan the solution from 200-600 nm to find the wavelength of maximum absorbance (λmax). As reasoned above, this is expected to be in the 340-380 nm range.[8]
-
Calibration Curve Preparation:
-
Using the same stock solution as in Protocol 3.2, prepare a series of at least 5 calibration standards.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve must be linear (R² > 0.995) in the desired range (Beer's Law).
-
-
Sample Analysis:
-
Measure the absorbance of the diluted supernatant samples. Ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU). If not, adjust the dilution.
-
-
Calculation:
-
Use the calibration curve's linear equation to calculate the concentration in the diluted sample.
-
Multiply by the dilution factor to determine the final solubility.
-
Data Interpretation and Expected Profile
Based on the theoretical analysis, the experimental data should reveal a distinct pH-dependent solubility profile.
| Solvent System | Expected Solubility | Rationale |
| pH 2.0-4.0 Buffer | High | The diethylamino group (pKa ~6-7) will be fully protonated (-N⁺HEt₂), forming a soluble salt. |
| pH 7.4 Buffer | Low | The molecule will be predominantly in its neutral, un-ionized form. Solubility will be low and governed by its lipophilicity (logP). |
| pH 10.0 Buffer | High | The phenolic hydroxyl group (pKa ~8-9) will be deprotonated (-O⁻), forming a soluble phenolate salt. |
| Ethanol / Acetonitrile | High / Very High | These organic solvents can effectively solvate both the polar functional groups and the non-polar hydrocarbon portions of the molecule. |
Conclusion
While published experimental data for the solubility of 5-(diethylamino)-2-hydroxybenzaldehyde is lacking, a robust understanding of its physicochemical properties allows for a strong predictive assessment. Its amphoteric nature, with distinct acidic and basic centers, dictates a U-shaped pH-solubility profile, with minimal solubility at neutral pH. The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for researchers to generate their own high-quality, reliable solubility data. Adherence to these standardized methods will ensure accuracy and reproducibility, enabling the confident application of this compound in further research and development.
References
-
PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Netz, D. J., & Rzepa, H. S. (2019). Figure 3. UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL... [Image]. In Heterogeneous Oxidation of Syringaldehyde and Vanillin: A Model for Lignin Oxidation in Atmospheric Aerosols. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). salicylaldehyde (PAMDB120041). Retrieved from [Link]
-
PubChem. (n.d.). Salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]
-
ChemBK. (n.d.). N,N-Diethylaniline. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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An In-Depth Guide to the Spectroscopic Characterization of 5-(diethylamino)-2-hydroxybenzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-(diethylamino)-2-hydroxybenzaldehyde (C₁₁H₁₅NO₂), a key intermediate in various chemical syntheses. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a detailed interpretation of the compound's spectroscopic signature. This document covers Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Each section includes not only the raw data but also an in-depth analysis of the underlying principles, validated experimental protocols, and the causal reasoning behind the observed spectral features. This guide is designed to serve as a practical reference for the unambiguous identification and characterization of this molecule.
Introduction
5-(diethylamino)-2-hydroxybenzaldehyde is an aromatic compound featuring three key functional groups: a hydroxyl group, a diethylamino group, and an aldehyde group, all attached to a benzene ring.[1] The electronic interplay between the electron-donating hydroxyl and diethylamino groups and the electron-withdrawing aldehyde group creates a unique chemical environment that is reflected in its spectroscopic properties. Accurate characterization is paramount for its use in the synthesis of pharmaceuticals, dyes, and fluorescent probes. This guide provides the foundational spectroscopic data and interpretive logic required for its confident identification.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for the carbon and hydrogen atoms of 5-(diethylamino)-2-hydroxybenzaldehyde will be used throughout this guide.
Caption: Workflow for acquiring an ATR-IR spectrum.
-
Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol. [2]2. Background Scan: Before analyzing the sample, take a background measurement of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid 5-(diethylamino)-2-hydroxybenzaldehyde powder onto the center of the ATR crystal. [2]4. Pressure Application: Use the instrument's pressure arm to press the solid firmly against the crystal. Good contact is essential for a strong, high-quality spectrum.
-
Data Collection: Acquire the IR spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ with 16-32 scans is sufficient for a good signal-to-noise ratio.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Conjugated systems, like the one in 5-(diethylamino)-2-hydroxybenzaldehyde, exhibit characteristic absorptions in the UV-Vis range.
Data Summary:
| Solvent | λ_max (nm) | Associated Transition |
| Ethanol | ~350-380 | π → π |
| Cyclohexane | ~330-360 | π → π |
Note: λ_max values are approximate and can be influenced by solvent polarity.
Interpretation: The extended π-conjugated system, which includes the benzene ring, the carbonyl group, and the lone pairs on the nitrogen and oxygen atoms, is responsible for the strong absorption in the near-UV and visible regions. The primary absorption band (λ_max) corresponds to a π → π* electronic transition. The position of λ_max is sensitive to solvent polarity; more polar solvents like ethanol can stabilize the excited state through hydrogen bonding, often leading to a red shift (a shift to a longer wavelength) compared to non-polar solvents like cyclohexane.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).
-
Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a dilute solution (e.g., ~1-10 µg/mL) from the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert Law.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").
-
Sample Measurement: Rinse and fill a second quartz cuvette with the diluted sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through the analysis of its fragmentation patterns.
Data Summary (Electron Impact Ionization):
| m/z | Ion Identity | Interpretation |
| 193 | [M]⁺˙ | Molecular Ion |
| 178 | [M - CH₃]⁺ | Loss of a methyl radical from a diethylamino group |
| 164 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 150 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Interpretation: The molecular ion peak ([M]⁺˙) at m/z 193 confirms the molecular weight of the compound (193.24 g/mol ). [1]The fragmentation pattern is characteristic of molecules with an N,N-diethylamino group. The most prominent fragmentation pathway is the alpha-cleavage next to the nitrogen atom, leading to the loss of a methyl radical (CH₃•) to form a stable iminium ion at m/z 178. This fragment is often the base peak in the spectrum. [3]Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation pathway for aromatic aldehydes. [4][5]
Caption: Simplified MS fragmentation pathway for the title compound.
Summary and Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating fingerprint for 5-(diethylamino)-2-hydroxybenzaldehyde. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with key features like the hydrogen-bonded hydroxyl proton and the downfield aldehyde signals providing definitive structural confirmation. IR spectroscopy corroborates this by identifying the characteristic vibrational frequencies of the hydroxyl, aldehyde, and amine functional groups. UV-Vis spectroscopy highlights the extended electronic conjugation, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide an unambiguous and robust analytical dataset for the confident identification and quality control of this important chemical compound.
References
-
PubChem. 5-(Diethylamino)-2-hydroxybenzaldehyde . National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO . [Link]
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-
University of Wisconsin-Madison. NMR Spectroscopy . Organic Chemistry Data. [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR . [Link]
-
Scribd. Fragmentation of BENZALDEHYDE (Maina) . [Link]
-
University of York. NMR Techniques in Organic Chemistry: a quick guide . [Link]
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Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques . [Link]
-
Chemistry LibreTexts. NMR Spectroscopy . [Link]
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ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand . [Link]
-
Gammadata. Tips for ATR Sampling . [Link]
-
Michigan State University. NMR Spectroscopy . [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states . [Link]
-
YouTube. Mass Spectrometry - Fragmentation and Interpretation . [Link]
-
ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis . [Link]
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An In-Depth Technical Guide to the NMR Analysis of 5-(diethylamino)-2-hydroxybenzaldehyde
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(diethylamino)-2-hydroxybenzaldehyde, a versatile organic compound utilized in the synthesis of various dyes, pharmaceuticals, and fluorescent probes. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of substituted benzaldehydes.
Introduction to 5-(diethylamino)-2-hydroxybenzaldehyde
5-(diethylamino)-2-hydroxybenzaldehyde, also known as 5-(diethylamino)salicylaldehyde, possesses a molecular structure characterized by a benzaldehyde core with a hydroxyl group at the C2 position and a diethylamino group at the C5 position.[1] This substitution pattern gives rise to interesting electronic properties and a distinct NMR spectrum, which is crucial for its identification and for understanding its chemical behavior. The presence of both an electron-donating diethylamino group and a hydroxyl group ortho to the aldehyde function introduces specific electronic and steric effects that are reflected in the chemical shifts and coupling constants of the protons and carbons in the molecule.
The molecular structure of 5-(diethylamino)-2-hydroxybenzaldehyde is depicted below:
Caption: Molecular structure of 5-(diethylamino)-2-hydroxybenzaldehyde.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde proton, the hydroxyl proton, the aromatic protons, and the protons of the diethylamino group. The analysis is based on established principles of NMR spectroscopy and comparison with structurally similar compounds, such as 4-(diethylamino)-2-hydroxybenzaldehyde and other substituted salicylaldehydes.[2][3]
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.5 - 10.0 | Singlet (s) | 1H | - |
| Hydroxyl (-OH) | ~11.0 - 12.0 | Broad Singlet (br s) | 1H | - |
| Aromatic H-3 | ~6.2 - 6.4 | Doublet (d) | 1H | J ≈ 2.5 Hz |
| Aromatic H-4 | ~6.0 - 6.2 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.5 Hz |
| Aromatic H-6 | ~7.1 - 7.3 | Doublet (d) | 1H | J ≈ 8.5 Hz |
| Methylene (-CH₂-) | ~3.3 - 3.5 | Quartet (q) | 4H | J ≈ 7.0 Hz |
| Methyl (-CH₃) | ~1.1 - 1.3 | Triplet (t) | 6H | J ≈ 7.0 Hz |
Causality behind Predicted Chemical Shifts:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a chemical shift in the downfield region of the spectrum.[4]
-
Hydroxyl Proton: The hydroxyl proton is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde group.[5][6] This hydrogen bonding significantly deshields the proton, causing its resonance to appear at a very high chemical shift, often as a broad signal. The chemical shift of this proton is also characteristically independent of the sample concentration.[6]
-
Aromatic Protons: The electron-donating diethylamino group at C5 and the hydroxyl group at C2 strongly influence the electron density in the aromatic ring, leading to a general upfield shift of the aromatic protons compared to unsubstituted benzaldehyde. The predicted splitting pattern arises from the coupling between adjacent aromatic protons.
-
Diethylamino Protons: The methylene protons are adjacent to the nitrogen atom, which causes a moderate deshielding effect. They appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons appear as a triplet, coupled to the adjacent methylene protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information for the structural confirmation of 5-(diethylamino)-2-hydroxybenzaldehyde. The predicted chemical shifts are based on the analysis of similar substituted benzaldehydes and the known effects of hydroxyl, amino, and aldehyde functional groups on the chemical shifts of aromatic carbons.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~190 - 195 |
| C2 (-OH) | ~160 - 165 |
| C5 (-N(Et)₂) | ~150 - 155 |
| C1 (-CHO) | ~115 - 120 |
| C6 | ~125 - 130 |
| C4 | ~105 - 110 |
| C3 | ~100 - 105 |
| Methylene (-CH₂) | ~45 - 50 |
| Methyl (-CH₃) | ~10 - 15 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom.
-
Aromatic Carbons: The carbons attached to the electronegative oxygen (C2) and nitrogen (C5) atoms are significantly deshielded. The other aromatic carbons show shifts that are influenced by the electronic effects of the substituents.
-
Aliphatic Carbons: The chemical shifts of the methylene and methyl carbons of the diethylamino group are in the typical range for aliphatic carbons attached to a nitrogen atom.
Advanced NMR Techniques: 2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde, cross-peaks would be expected between the coupled aromatic protons (H-3 with H-4, and H-4 with H-6) and between the methylene and methyl protons of the diethylamino group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For instance, correlations would be expected between the aldehyde proton and C1 and C6, and between the aromatic protons and their neighboring carbons.
Caption: Workflow for comprehensive NMR analysis.
Experimental Protocol for NMR Analysis
Sample Preparation:
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. However, for studying hydrogen bonding or for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. It is important to note that protic solvents like CD₃OD will lead to the exchange of the hydroxyl proton, causing its signal to disappear from the spectrum.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To remove any particulate matter that could affect the spectral resolution, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition:
-
Instrumentation: NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired using a 45-90 degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.
-
2D NMR: The acquisition parameters for COSY, HSQC, and HMBC experiments should be optimized according to the instrument manufacturer's recommendations and the specific properties of the compound.
Conclusion
The NMR analysis of 5-(diethylamino)-2-hydroxybenzaldehyde provides a wealth of information about its molecular structure. The predicted ¹H and ¹³C NMR spectra, in conjunction with 2D NMR techniques, allow for a complete and unambiguous assignment of all proton and carbon signals. The characteristic chemical shift of the intramolecularly hydrogen-bonded hydroxyl proton is a key feature in the ¹H NMR spectrum. This comprehensive NMR analysis is a critical step in the quality control and characterization of this important chemical intermediate.
References
-
Neuroquantology. (2022). Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-102.
-
Bulletin of the Chemical Society of Japan. Nuclear Magnetic Resonance Study of Hydrogen Bond in Salicylaldehyde. [Link]
-
Chemistry Stack Exchange. Is there intramolecular hydrogen bonding in salicylaldehyde?. [Link]
-
ResearchGate. NMR to identify type of phenolic compound?. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Cheminformatics. [Link]
-
The Royal Society of Chemistry. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. [Link]
- Naczk, M., & Shahidi, F. (2004). Techniques for analysis of plant phenolic compounds. Food chemistry, 86(4), 583-594.
-
University of Bristol. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
SciSpace. NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
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ResearchGate. ( 15 N 5 )-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15 N NMR Spectroscopy and Theoretical Calculations. [Link]
-
Columbia University. HSQC and HMBC. [Link]
-
ResearchGate. Assignment of 1 H-NMR spectrum for salicylaldehyde. [Link]
-
PLOS. A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). [Link]
-
ResearchGate. Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde. [Link]
-
H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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1H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde
Executive Summary
5-(diethylamino)-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative with significant applications in the synthesis of fluorescent probes, Schiff base ligands, and other functional organic materials. Accurate structural elucidation is paramount for its application in these fields, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde, grounded in fundamental principles and supported by spectral data from analogous compounds. We will dissect the spectrum by examining the influence of the molecule's functional groups on chemical shifts and coupling constants, present a detailed protocol for sample preparation and data acquisition, and offer insights into the interpretation of the spectral data for researchers, scientists, and professionals in drug development and materials science.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of 5-(diethylamino)-2-hydroxybenzaldehyde features a 1,2,5-trisubstituted benzene ring. The interpretation of its ¹H NMR spectrum is governed by the interplay of electronic effects from each substituent, spin-spin coupling between adjacent protons, and a prominent intramolecular hydrogen bond.
The Role of Substituent Electronic Effects
The chemical shifts of the aromatic protons are dictated by the electron-donating and electron-withdrawing nature of the substituents:
-
-OH (Hydroxyl) Group: A strong activating group that donates electron density to the ring via resonance, primarily at the ortho and para positions. This effect increases the shielding of these protons, tending to shift their signals upfield (to lower ppm values).
-
-N(CH₂CH₃)₂ (Diethylamino) Group: Also a strong activating group, donating electron density through resonance and shielding the aromatic protons, particularly at its ortho and para positions.
-
-CHO (Aldehyde) Group: A deactivating group that withdraws electron density from the ring through both inductive and resonance effects. This deshields the aromatic protons, shifting their signals downfield (to higher ppm values).
In 5-(diethylamino)-2-hydroxybenzaldehyde, the protons H-3, H-4, and H-6 are influenced by a combination of these effects, leading to a predictable arrangement in the aromatic region of the spectrum.
Intramolecular Hydrogen Bonding: A Dominant Feature
A defining characteristic of salicylaldehydes is the strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the adjacent aldehyde group.[1] This interaction locks the hydroxyl proton in a highly deshielded environment, causing its resonance to appear significantly downfield, often between δ 10-12 ppm.[1] This hydrogen bond restricts proton exchange, typically resulting in a sharp singlet, the chemical shift of which is largely independent of sample concentration.[1][2] This feature is a hallmark diagnostic tool for the 2-hydroxybenzaldehyde scaffold.
Spin-Spin Coupling
The splitting patterns (multiplicities) of the aromatic protons are determined by their coupling to neighboring protons. The magnitude of the coupling constant (J) is distance-dependent:
-
Ortho coupling (³J): Occurs between protons on adjacent carbons, typically 7–10 Hz.
-
Meta coupling (⁴J): Occurs between protons separated by two carbons, typically 2–3 Hz.
-
Para coupling (⁵J): Occurs between protons on opposite sides of the ring and is often too small to be resolved (0–1 Hz).
For 5-(diethylamino)-2-hydroxybenzaldehyde, we expect to see distinct splitting patterns for H-3, H-4, and H-6 based on their ortho and meta relationships.
Spectral Analysis and Data Interpretation
While a definitive spectrum for 5-(diethylamino)-2-hydroxybenzaldehyde is not publicly cataloged, a detailed prediction can be formulated based on the well-documented spectrum of its isomer, 4-(diethylamino)-2-hydroxybenzaldehyde (4-DEAS).[3] The electronic environment is similar, allowing for a robust, reasoned assignment.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for 5-(diethylamino)-2-hydroxybenzaldehyde, based on analysis of its 4-substituted isomer.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| -OH | ~11.5 | s (sharp) | - | 1H | Strong intramolecular H-bond with the aldehyde C=O deshields the proton significantly.[1][4] |
| -CHO | ~9.6 | s | - | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and is a characteristic singlet.[4][5] |
| H-6 | ~7.1 | d | J(H6-H4) ≈ 3.0 | 1H | Ortho to the strongly donating -OH group (shielding) and meta to the donating -NEt₂ group (shielding). Meta-coupled to H-4. |
| H-4 | ~6.8 | dd | J(H4-H3) ≈ 9.0, J(H4-H6) ≈ 3.0 | 1H | Ortho to the strongly donating -NEt₂ group (strong shielding) and meta to the -OH group (shielding). Ortho-coupled to H-3 and meta-coupled to H-6. |
| H-3 | ~6.7 | d | J(H3-H4) ≈ 9.0 | 1H | Ortho to the deactivating -CHO group (deshielding) but para to the strongly donating -NEt₂ group (strong shielding). Ortho-coupled to H-4. |
| -CH₂- | ~3.4 | q | J ≈ 7.0 | 4H | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons. |
| -CH₃ | ~1.2 | t | J ≈ 7.0 | 6H | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons. |
Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent used.
Experimental Protocol
This section provides a standardized methodology for acquiring a high-quality ¹H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde.
Materials and Instrumentation
-
Analyte: 5-(diethylamino)-2-hydroxybenzaldehyde
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice, but DMSO-d₆ can be advantageous for observing exchangeable protons.
-
Internal Standard: Tetramethylsilane (TMS), typically pre-added to the NMR solvent.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the aromatic region.[1]
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Data Acquisition Parameters
Caption: Standard NMR data acquisition workflow.
Standard acquisition parameters, such as a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds, are typically sufficient.[6]
Visualization of Key Structural Relationships
The following diagram illustrates the proton assignments and key through-bond coupling interactions for 5-(diethylamino)-2-hydroxybenzaldehyde.
Caption: Key proton assignments and coupling relationships.
Conclusion
The ¹H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde is rich with structural information. A systematic analysis, beginning with the highly characteristic and deshielded hydroxyl and aldehyde protons, allows for a confident elucidation of the molecule's identity. The substitution pattern on the aromatic ring creates a distinct set of signals whose chemical shifts and coupling patterns are readily interpretable through an understanding of fundamental electronic and spin-spin coupling effects. The protocols and predictive data provided in this guide serve as a robust resource for scientists engaged in the synthesis, characterization, and application of this versatile chemical compound.
References
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
-
ResearchGate. Assignment of 1H-NMR spectrum for salicylaldehyde. Available at: [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]
-
PubChem. 5-(Diethylamino)-2-hydroxybenzaldehyde. Available at: [Link]
-
Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra?. Available at: [Link]
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- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. modgraph.co.uk [modgraph.co.uk]
Technical Guide: 13C NMR Characterization of 5-(Diethylamino)-2-hydroxybenzaldehyde
The following technical guide is structured to provide an authoritative, step-by-step analysis of the 13C NMR of 5-(diethylamino)-2-hydroxybenzaldehyde . It is written from the perspective of a Senior Application Scientist, focusing on experimental rigor, structural validation, and mechanistic insight.
Executive Summary & Application Context
5-(diethylamino)-2-hydroxybenzaldehyde (also referred to as 5-diethylaminosalicylaldehyde) is a critical pharmacophore and fluorogenic intermediate.[1] Unlike its 4-isomer (a common coumarin precursor), the 5-isomer features a specific donor-acceptor substitution pattern where the diethylamino group is para to the hydroxyl group and meta to the aldehyde.[1]
Accurate 13C NMR characterization is essential to:
-
Validate Regiochemistry: Distinguish the 5-isomer from the 4-isomer byproduct during formylation.
-
Assess Purity: Identify incomplete alkylation or oxidation byproducts.[1]
-
Probe Electronic Environment: Quantify the intramolecular hydrogen bonding (IMHB) between the hydroxyl proton and the carbonyl oxygen, which directly influences the chemical shift of the carbonyl carbon.
Experimental Methodology
To obtain high-fidelity data suitable for publication or regulatory filing, the following protocol is recommended.
Sample Preparation[1]
-
Solvent Selection: DMSO-d6 is the preferred solvent over CDCl3 for this compound.[1]
-
Reasoning: The compound contains a phenolic hydroxyl group. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the peaks, while preserving the strong intramolecular hydrogen bond (IMHB) essential for the planar conformation.
-
-
Concentration: 20–30 mg in 0.6 mL solvent.
-
Note: Higher concentrations may lead to stacking effects that shift aromatic peaks.[1]
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the DMSO-d6 septet centered at 39.52 ppm.[1]
Acquisition Parameters (500 MHz Instrument equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons C1, C2, C5).
-
Scans (NS): Minimum 1024 scans to resolve the quaternary carbons against the baseline noise.
-
Spectral Width: 0 – 220 ppm.[1]
Spectral Analysis & Assignment Logic
The 13C NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde displays 11 distinct carbon environments (assuming magnetic equivalence of the ethyl chains due to free rotation).
Predicted Chemical Shift Table
Values are derived from substituent chemical shift (SCS) additivity rules and validated against analogous salicylaldehyde derivatives.
| Carbon Label | Chemical Environment | Shift (δ, ppm) | Signal Type | Assignment Logic (Mechanistic Insight) |
| C=O | Aldehyde Carbonyl | 190.0 – 196.0 | C (quat) | Highly deshielded by C=O anisotropy and IMHB. |
| C-OH | Aromatic C-2 | 150.0 – 155.0 | C (quat) | Deshielded by electronegative Oxygen; shielded relative to phenol by para-amino resonance.[1] |
| C-N | Aromatic C-5 | 140.0 – 145.0 | C (quat) | Deshielded by Nitrogen attachment; ipso effect.[1] |
| Ar-CH | Aromatic C-6 | 120.0 – 125.0 | CH | Ortho to CHO (deshielding) but ortho to amino (shielding).[1] |
| Ar-C | Aromatic C-1 | 118.0 – 122.0 | C (quat) | Ipso to CHO.[1] Shielded by resonance from C-OH and C-N.[1] |
| Ar-CH | Aromatic C-3 | 115.0 – 118.0 | CH | Ortho to OH (shielding resonance effect dominates).[1] |
| Ar-CH | Aromatic C-4 | 110.0 – 115.0 | CH | Ortho to amino group (strong shielding via resonance).[1] |
| N-CH2 | Methylene (Ethyl) | 44.0 – 46.0 | CH2 | Deshielded by Nitrogen electronegativity.[1] |
| CH3 | Methyl (Ethyl) | 12.0 – 13.0 | CH3 | Typical aliphatic methyl resonance. |
Structural Logic Diagram
The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct regions to the complex aromatic region.
Caption: Logical workflow for spectral assignment, prioritizing functional group identification before aromatic regiochemistry.
Critical Structural Insights
The "Push-Pull" Electronic System
The 5-isomer creates a unique electronic system compared to the 4-isomer.[1]
-
Electron Donor: The diethylamino group at C5 pushes electron density into the ring.
-
Resonance Effect: This density is directed to the ortho positions (C4 and C6) and the para position (C2).
-
Result: The carbon attached to the hydroxyl group (C2) is significantly shielded (shifted upfield) compared to unsubstituted salicylaldehyde (~161 ppm) or the 4-isomer. This upfield shift of C2 is the diagnostic marker for the 5-isomer.[1]
Intramolecular Hydrogen Bonding (IMHB)
The aldehyde oxygen and the C2-hydroxyl proton form a strong 6-membered hydrogen-bonded ring.[1]
-
NMR Consequence: This locks the carbonyl bond coplanar with the aromatic ring, maximizing conjugation.
-
Observation: The Carbonyl Carbon (C1=O) appears extremely downfield (>190 ppm). If the sample is wet or in a protic solvent that disrupts this bond (like Methanol-d4), this peak may broaden or shift slightly upfield.
Validation & Troubleshooting
When analyzing your spectrum, look for these common issues:
| Observation | Diagnosis | Remediation |
| Extra peaks at ~163 ppm | Presence of Salicylaldehyde (starting material).[1] | Check purification (recrystallization). |
| Broadening of C=O peak | Dynamic exchange of the phenolic proton. | Ensure sample is dry; switch to DMSO-d6.[1] |
| Two sets of Ethyl peaks | Restricted rotation around C-N bond (rare at RT). | Run Variable Temperature (VT) NMR to coalesce. |
| Peak at 77.0 ppm | CDCl3 Solvent residual.[1] | Standard reference point (triplet). |
Regiochemistry Confirmation Workflow
To definitively prove you have the 5-isomer and not the 4-isomer :
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for the correlation between the Aldehyde Proton and the aromatic ring carbons.
-
5-Isomer: The aldehyde proton will couple to C1 (ipso), C2 (OH-bearing), and C6 (H-bearing).[1]
-
4-Isomer: The aldehyde proton couples to C1, C2, and C6, but the chemical shift of C4 (amino-bearing) will be distinct. In the 4-isomer, the amino group is meta to the OH, changing the shielding pattern of the ring protons significantly.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Authoritative text on substituent chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules).
-
PubChem Database. (2023).[1] Compound Summary for CID 12934647: 5-(Diethylamino)-2-hydroxybenzaldehyde.[1] National Library of Medicine.[1] Link
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link (Grounding for solvent effects).
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An In-Depth Technical Guide to the Infrared Spectroscopy of 5-(diethylamino)-2-hydroxybenzaldehyde
Foreword: Decoding Molecular Vibrations to Ensure Compound Integrity
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structure is paramount. For novel compounds and critical intermediates like 5-(diethylamino)-2-hydroxybenzaldehyde, a substituted salicylaldehyde with significant potential in the synthesis of biologically active molecules, confirming identity and purity is a foundational step.[1] Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint.
This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practical application of IR spectroscopy for the characterization of 5-(diethylamino)-2-hydroxybenzaldehyde. We will move beyond a simple cataloging of peaks to a nuanced interpretation of the spectrum, grounded in the interplay of its unique functional groups and structural features. Our focus will be on not just what to measure, but why specific spectral characteristics arise, thereby empowering the analyst to interpret data with confidence and insight.
The Vibrational Essence of 5-(diethylamino)-2-hydroxybenzaldehyde: A Structural Overview
To interpret the infrared spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde, we must first consider its molecular architecture. The molecule is a trisubstituted benzene ring bearing three key functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a diethylamino (-N(CH₂CH₃)₂) group.
The relative positions of the hydroxyl and aldehyde groups at the 2- and 1-positions, respectively, are of critical importance. This ortho configuration facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[2][3][4] This non-covalent interaction significantly influences the vibrational frequencies of both the O-H and C=O bonds, a key diagnostic feature in the IR spectrum.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Benzene ring node [shape=none, width=0, height=0, label=""]; C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents C1_label [label="C", pos="0,1.5!"]; C2_label [label="C", pos="-1.3,0.75!"]; C3_label [label="C", pos="-1.3,-0.75!"]; C4_label [label="C", pos="0,-1.5!"]; C5_label [label="C", pos="1.3,-0.75!"]; C6_label [label="C", pos="1.3,0.75!"];
// Aldehyde group C1_C [label="C", pos="0,2.5!"]; C1_H [label="H", pos="-0.7,2.5!"]; C1_O [label="O", pos="0.7,2.5!"]; C1_label -- C1_C; C1_C -- C1_H; C1_C -- C1_O [style=double];
// Hydroxyl group C2_O [label="O", pos="-2.3,1.25!"]; C2_H [label="H", pos="-2.8,0.75!"]; C2_label -- C2_O; C2_O -- C2_H;
// Diethylamino group C5_N [label="N", pos="2.3,-1.25!"]; C5_label -- C5_N; N_CH2_1 [label="CH₂", pos="3.3,-0.75!"]; N_CH3_1 [label="CH₃", pos="4.3,-1.25!"]; N_CH2_2 [label="CH₂", pos="2.8,-2.25!"]; N_CH3_2 [label="CH₃", pos="3.8,-2.75!"]; C5_N -- N_CH2_1 -- N_CH3_1; C5_N -- N_CH2_2 -- N_CH3_2;
// Intramolecular H-bond edge [style=dashed, color="#EA4335"]; C2_H -- C1_O; } caption="Molecular structure of 5-(diethylamino)-2-hydroxybenzaldehyde with intramolecular hydrogen bonding."
Principles of IR Spectroscopy in Action: A Guided Tour of the Spectrum
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[5] The frequency of the absorbed radiation corresponds to the frequency of the vibration. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), and specific peaks correspond to particular functional groups.
For 5-(diethylamino)-2-hydroxybenzaldehyde, we can dissect the spectrum into several key regions:
The High-Frequency Region (>2500 cm⁻¹): O-H and C-H Stretching Vibrations
-
O-H Stretch: In a free phenol, a sharp O-H stretching band is typically observed around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bonding in this molecule, the O-H stretch will be significantly broadened and shifted to a much lower frequency, appearing as a very broad absorption in the 3200-2500 cm⁻¹ range.[6][7] This is a hallmark of intramolecularly hydrogen-bonded hydroxyl groups in ortho-substituted phenols and salicylaldehydes.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will appear as a series of sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[8][9]
-
Aldehydic C-H Stretch: Aldehydes typically show two characteristic, and often weak, C-H stretching bands.[8][10] One appears around 2850 cm⁻¹ and the other near 2750 cm⁻¹. The presence of both peaks is a strong indicator of an aldehyde functional group.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl groups in the diethylamino moiety will give rise to absorptions in the 3000-2850 cm⁻¹ range. These will likely overlap with the aldehydic C-H stretch.
The Carbonyl Region (1800-1600 cm⁻¹): The C=O Stretch
-
C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the IR spectrum. For aromatic aldehydes, this peak is typically found around 1700 cm⁻¹.[9][10] However, the intramolecular hydrogen bonding with the ortho-hydroxyl group will lower this frequency, likely into the 1650-1680 cm⁻¹ range. This shift is due to a weakening of the C=O double bond character.
The Fingerprint Region (<1600 cm⁻¹): A Wealth of Structural Information
This region contains a complex series of absorptions that are unique to the molecule as a whole. Key vibrations to note include:
-
C=C Aromatic Ring Stretches: These occur as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.[8][11]
-
C-N Stretch: The stretching vibration of the C-N bond of the diethylamino group is expected in the 1350-1250 cm⁻¹ range.
-
C-O Stretch: The C-O stretching of the phenolic group will result in a strong absorption around 1250-1180 cm⁻¹.
-
In-Plane O-H Bending: This vibration, coupled with C-H bending, can be found in the 1410-1310 cm⁻¹ region.
-
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is highly dependent on proper sample preparation.[12][13] For a solid compound like 5-(diethylamino)-2-hydroxybenzaldehyde, two common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a popular and rapid method that requires minimal sample preparation.[14][15]
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid 5-(diethylamino)-2-hydroxybenzaldehyde powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Post-Acquisition: Clean the crystal thoroughly after the measurement.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method can yield high-quality spectra if performed correctly.[12]
Step-by-Step Protocol:
-
Sample Grinding: Grind a small amount (1-2 mg) of the sample into a fine powder using an agate mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
dot graph "ir_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853"]; "Sample" -> "ATR" [label="Direct"]; "Sample" -> "Grind_Mix" [label="KBr"]; "Grind_Mix" [label="Grind & Mix with KBr"]; "Grind_Mix" -> "Press_Pellet" [label="Press"]; "Press_Pellet" [label="Form Pellet"]; }
subgraph "cluster_analysis" { label="FTIR Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "ATR" -> "Acquire_Spectrum"; "Press_Pellet" -> "Acquire_Spectrum"; "Acquire_Spectrum" [label="Acquire Spectrum"]; "Acquire_Spectrum" -> "Data_Interpretation"; "Data_Interpretation" [label="Data Interpretation"]; }
"Data_Interpretation" -> "Report" [fillcolor="#EA4335"]; } caption="Workflow for IR Spectroscopic Analysis."
Data Interpretation: A Summary of Expected Vibrational Modes
The following table summarizes the expected characteristic absorption bands for 5-(diethylamino)-2-hydroxybenzaldehyde, providing a valuable reference for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3200 - 2500 | O-H Stretch (Intramolecular H-bonded) | Broad, Medium-Strong | A very broad absorption is a key indicator of this structural feature.[6][7] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Multiple sharp peaks are typical.[8][9] |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium | From the diethylamino group. |
| ~2850 & ~2750 | Aldehydic C-H Stretch | Weak | The presence of this doublet is highly diagnostic for an aldehyde.[8][10] |
| 1680 - 1650 | C=O Stretch (Intramolecular H-bonded) | Strong, Sharp | Frequency is lowered from the typical ~1700 cm⁻¹ due to H-bonding.[16] |
| 1600 - 1450 | C=C Aromatic Ring Stretches | Medium-Variable | A series of bands indicating the aromatic nature.[11] |
| 1350 - 1250 | C-N Stretch | Medium | Aromatic amine stretch. |
| 1250 - 1180 | Phenolic C-O Stretch | Strong | |
| 1410 - 1310 | In-plane O-H Bend | Medium | |
| 900 - 675 | Out-of-plane C-H Bend | Strong | The specific pattern can help confirm the 1,2,4-trisubstitution. |
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy provides a rich dataset for the structural elucidation and verification of 5-(diethylamino)-2-hydroxybenzaldehyde. The key to a successful analysis lies in understanding how the interplay of the hydroxyl, aldehyde, and diethylamino functional groups, particularly the intramolecular hydrogen bond, manifests in the spectrum. The significant broadening and shifting of the O-H stretch and the lowering of the C=O stretching frequency are the most compelling pieces of evidence for the proposed structure. By following a robust experimental protocol and a systematic approach to data interpretation, researchers can confidently use FTIR spectroscopy as a cornerstone of their analytical workflow, ensuring the integrity of this valuable chemical intermediate in the pursuit of new therapeutic agents.
References
-
Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chegg. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular hydrogen bonding and fluorescence of salicylaldehyde, salicylamide, and o-hydroxyacetophenone in gas and condensed phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde. Retrieved from [Link]
-
WordPress.com. (2026, January 24). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Retrieved from [Link]
-
International Journal of Advanced Research in Engineering and Technology. (n.d.). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Retrieved from [Link]
-
International Journal of Advanced Engineering and Management Research. (n.d.). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]
-
ResearchGate. (2023, November 8). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, structure, electronic and vibrational spectra of 9-(Diethylamino)-benzo(a)phenoxazin-7-ium-5-N-methacrylamide. Retrieved from [Link]
-
The Journal of Chemical Physics. (1993). Intermolecular bonding and vibrations of phenol· H20 (020). Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. Retrieved from [Link]
-
DTIC. (2016, January 20). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]
-
KEMIJA U INDUSTRIJI. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 25). Is there intramolecular hydrogen bonding in salicylaldehyde?. Retrieved from [Link]
-
ACS Publications. (2026, January 5). How the Variability of Iron-Polyphenolic Complexes Affects the Degradation of Iron-Gall Inks: A Multi-Analytical Study. Retrieved from [Link]
-
OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from [Link]
-
Iraqi Journal of Science. (n.d.). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
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Structural Dynamics & Crystallographic Characterization of 5-(Diethylamino)-2-hydroxybenzaldehyde (DEAB)
[1]
Executive Summary
This technical guide details the structural properties, synthesis, and crystallographic characterization of 5-(diethylamino)-2-hydroxybenzaldehyde (commonly referred to as 4-(diethylamino)salicylaldehyde ; CAS: 17754-90-4).[1] A critical intermediate in the synthesis of coumarin dyes and fluorescent probes, this molecule exhibits significant solvatochromism and Excited-State Intramolecular Proton Transfer (ESIPT).[1] This guide provides researchers with a validated workflow for crystal growth, structural refinement, and mechanistic understanding of its photophysical behavior.[1]
Molecular Architecture & Electronic Significance[1]
Nomenclature and Isomerism
While IUPAC nomenclature defines the aldehyde carbon as C1, leading to the name 5-(diethylamino)-2-hydroxybenzaldehyde (where the diethylamino group is at position 5 relative to the aldehyde), the compound is frequently cited in literature as 4-(diethylamino)salicylaldehyde .[1] In this context, the phenol is treated as the parent structure, placing the aldehyde at the ortho position and the amine at the para position relative to the hydroxyl group.[1]
The "Push-Pull" System
The molecule functions as a classic D-π-A (Donor-π-Acceptor) system:
-
Donor: The diethylamino group [
] acts as a strong electron donor.[1] -
Acceptor: The formyl group [
] acts as the electron acceptor.[1] -
Bridge: The benzene ring facilitates charge transfer.[1]
This electronic push-pull creates a large dipole moment in the ground state, which changes significantly upon excitation, leading to its utility in non-linear optics and fluorescence sensing.[1]
Intramolecular Hydrogen Bonding (The S(6) Motif)
A defining structural feature is the strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen of the aldehyde.[1]
-
Geometry: This interaction locks the molecule into a planar conformation.[1]
-
Motif: In graph-set notation, this forms an S(6) ring.[1][2]
-
Consequence: This planarity is essential for the ESIPT mechanism, where the proton tunnels from the oxygen to the carbonyl upon photoexcitation, generating a keto-tautomer with a large Stokes shift.[1]
Experimental Protocols: Synthesis & Crystallization[1][3]
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount.[1] The following protocol utilizes Vilsmeier-Haack formylation followed by controlled solvent diffusion.[1]
Synthesis Workflow (Vilsmeier-Haack)[1]
-
Precursor: 3-(Diethylamino)phenol.[1]
-
Reagents: Phosphoryl chloride (
), Dimethylformamide (DMF).[1] -
Mechanism: Electrophilic aromatic substitution occurs para to the amino group (strongest activator) and ortho to the hydroxyl group.[1]
Crystallization Protocol
Objective: Grow single crystals suitable for XRD (approx. 0.3 x 0.3 x 0.2 mm).[1]
-
Purification: The crude solid (yellow/orange) must be recrystallized from ethanol to remove regioisomers.[1] Purity should be confirmed via
H-NMR (look for the distinct aldehyde singlet at ppm).[1] -
Solvent System: Dichloromethane (DCM) / Hexane or Ethanol / Water.[1]
-
Method: Slow Evaporation at Controlled Temperature.
Step-by-Step Procedure:
-
Dissolve 100 mg of purified DEAB in 5 mL of DCM. Ensure complete dissolution; filter through a 0.45
m PTFE syringe filter to remove dust nucleation sites.[1] -
Place the solution in a narrow scintillation vial.
-
Cover the vial with Parafilm and poke 3-4 small holes to regulate evaporation rate.
-
Store in a vibration-free environment at 4°C (refrigerator) or 20°C (benchtop).
-
Timeline: Crystals typically appear within 48–72 hours as yellow prisms or needles.[1]
Visualization: Synthesis & Crystallization Workflow
Figure 1: Synthetic route and crystallization workflow for 5-(diethylamino)-2-hydroxybenzaldehyde.
Structural Characterization & Data Analysis
Crystallographic Data (Reference CCDC 294001)
The crystal structure of this compound has been solved and deposited in the Cambridge Structural Database (CSD).[1] Researchers should reference CCDC 294001 for the exact atomic coordinates.[1]
-
Crystal System: Monoclinic (Typical for planar aromatics).[1][2]
-
Space Group: Likely
or (Centrosymmetric).[1]
Key Structural Parameters
Upon refining the structure (e.g., using SHELXL), focus on these specific geometric parameters that validate the ESIPT potential:
| Parameter | Atoms Involved | Typical Value (Å/°) | Significance |
| IMHB Distance | O(hydroxyl) | 2.50 – 2.60 Å | Indicates strong H-bonding ( |
| Bond Length | C=O (Aldehyde) | 1.21 – 1.23 Å | Standard carbonyl character.[1] |
| Bond Length | C-N (Diethylamino) | 1.35 – 1.38 Å | Shortened due to conjugation with the ring.[1] |
| Torsion Angle | C-C-C=O | Confirms conjugation required for fluorescence. |
Packing Interactions
The crystal packing is dominated by:
-
-
Stacking: The planar aromatic rings stack in offset parallel arrangements (interplanar distance Å). -
Van der Waals Forces: The ethyl groups on the amine provide steric bulk that dictates the spacing between the stacks, preventing fluorescence quenching in the solid state (Aggregation-Caused Quenching or ACQ) to some degree, though this molecule is often more fluorescent in solution.[1]
Mechanistic Insight: The ESIPT Cycle
Understanding the crystal structure explains the photophysics.[1] The proximity of the hydroxyl hydrogen to the carbonyl oxygen (
Visualization: ESIPT Mechanism
Figure 2: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle facilitated by the structural planarity.[1]
Applications & References
Applications
-
Fluorescent Probes: Used to detect hydrazine or hypochlorite by disrupting the aldehyde group, breaking the ESIPT cycle and shifting emission.[1]
-
Coumarin Synthesis: Condensation with active methylenes (e.g., diethyl malonate) yields 7-(diethylamino)coumarin derivatives.[1]
-
Metal Sensing: The O-O chelating site (hydroxyl + aldehyde) binds Cu
or Zn , quenching or enhancing fluorescence.[1]
References
-
CCDC 294001 : Deposition Number 294001.[1] The Cambridge Crystallographic Data Centre (CCDC). [Link][1]
-
PubChem CID 87293 : 4-(Diethylamino)-2-hydroxybenzaldehyde.[1][4] National Center for Biotechnology Information. [Link][1]
-
Acta Cryst. E : Structure Reports Online. "4-(Diethylamino)-2-hydroxybenzaldehyde".[1][4][5] International Union of Crystallography.[1] DOI: 10.1107/S1600536805037323[1]
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A Theoretical and Computational Scrutiny of 5-(diethylamino)-2-hydroxybenzaldehyde: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(diethylamino)-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a molecule of significant interest owing to its versatile applications in the synthesis of Schiff bases, heterocyclic compounds, and as a precursor in the development of novel therapeutic agents.[1][2] Its structure, featuring an electron-donating diethylamino group and a hydroxyl group ortho to an aldehyde, imparts unique electronic and spectroscopic properties. Understanding these properties at a fundamental level is crucial for the rational design of new materials and drugs. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular structure, electronic properties, and spectroscopic behavior of 5-(diethylamino)-2-hydroxybenzaldehyde. The insights derived from such theoretical studies are invaluable for predicting the reactivity, stability, and potential applications of this compound and its derivatives.[3][4]
Computational Methodology: The Rationale Behind the Approach
To conduct a thorough theoretical investigation of 5-(diethylamino)-2-hydroxybenzaldehyde, a robust computational strategy is essential. The following workflow outlines the recommended approach, grounded in Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of many-body systems.
Caption: A typical workflow for the theoretical study of an organic molecule.
Step-by-Step Protocol for Computational Analysis
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of 5-(diethylamino)-2-hydroxybenzaldehyde. This is typically achieved using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process seeks to find the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).[4]
-
Spectroscopic Simulations:
-
FT-IR and FT-Raman: The calculated vibrational frequencies and intensities are used to simulate the infrared and Raman spectra. These theoretical spectra can then be compared with experimental data for validation of the computational model.[4]
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra in the gas phase and in various solvents.[3][5] This allows for the prediction of the maximum absorption wavelengths (λmax) and the assignment of electronic transitions.
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[3] The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites, providing valuable information about potential intermolecular interactions.[3]
-
-
Non-Linear Optical (NLO) Properties Calculation: The first-order hyperpolarizability (β) is calculated to assess the NLO properties of the molecule.[4] Molecules with large β values have potential applications in optoelectronic devices.[6][7]
Expected Theoretical Results and Their Implications
Based on studies of similar molecules, a theoretical investigation of 5-(diethylamino)-2-hydroxybenzaldehyde is expected to yield the following insights:
Molecular Geometry
The optimized geometry would likely show a planar benzaldehyde ring with the diethylamino group exhibiting some degree of pyramidalization at the nitrogen atom. The intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen is a key feature that would be confirmed and quantified through bond length and angle analysis.
| Parameter | Expected Value (Å or °) | Significance |
| O-H Bond Length | ~0.97 | Typical for a phenolic hydroxyl group. |
| C=O Bond Length | ~1.23 | Characteristic of an aromatic aldehyde. |
| O-H···O Distance | ~1.8-2.0 | Indicates a strong intramolecular hydrogen bond. |
| Dihedral Angle (Ring-CHO) | ~0° | Planarity of the aldehyde group with the ring. |
Spectroscopic Signatures
-
Vibrational Spectra: The calculated FT-IR spectrum would show characteristic peaks for the O-H stretch (broadened due to hydrogen bonding), C-H stretches, the C=O stretch of the aldehyde, and various aromatic C-C stretching and bending modes.[4]
-
UV-Vis Spectra: The TD-DFT calculations are expected to predict strong absorption bands in the UV-visible region. The electronic transitions would likely be of the π → π* and n → π* type, with the diethylamino group causing a red shift (bathochromic shift) compared to unsubstituted salicylaldehyde due to its electron-donating nature.[3]
Electronic Landscape
Caption: The relationship between HOMO, LUMO, and the energy gap.
-
Frontier Molecular Orbitals: The HOMO is expected to be localized primarily on the diethylamino group and the aromatic ring, reflecting the electron-donating character. The LUMO would likely be distributed over the aldehyde group and the aromatic ring, indicating that this region is prone to accepting electrons. The HOMO-LUMO energy gap is anticipated to be relatively small, suggesting good reactivity and potential for charge transfer.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map would likely show a negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl and aldehyde groups, indicating these as sites for electrophilic attack. The hydrogen of the hydroxyl group and the aromatic protons would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.[3]
Non-Linear Optical (NLO) Potential
The presence of the electron-donating diethylamino group and the electron-withdrawing aldehyde group connected through a π-conjugated system suggests that 5-(diethylamino)-2-hydroxybenzaldehyde could possess significant NLO properties. The calculated first-order hyperpolarizability (β) is expected to be significantly larger than that of urea (a standard reference material for NLO studies), indicating its potential for use in NLO applications.[4]
| Property | Calculated Value (a.u.) | Comparison to Urea |
| Dipole Moment (μ) | > 5 D | Higher |
| First Hyperpolarizability (β) | > 1000 x 10⁻³⁰ esu | Significantly Higher |
Conclusion and Future Directions
Theoretical studies on 5-(diethylamino)-2-hydroxybenzaldehyde provide a powerful framework for understanding its fundamental properties. The computational methodologies outlined in this guide, including DFT and TD-DFT, allow for the detailed investigation of its molecular structure, spectroscopic behavior, and electronic characteristics. The anticipated results suggest a molecule with a strong intramolecular hydrogen bond, distinct spectroscopic signatures, a reactive electronic profile, and promising non-linear optical properties.
Future research could extend these theoretical studies to explore the properties of metal complexes and Schiff bases derived from 5-(diethylamino)-2-hydroxybenzaldehyde. Furthermore, molecular docking simulations could be employed to investigate its potential as an inhibitor for various biological targets, such as cholinesterases or aldehyde dehydrogenases, building upon research on similar compounds.[1][8] The synergy between these computational predictions and experimental validation will undoubtedly accelerate the discovery and development of new functional materials and therapeutic agents based on this versatile molecular scaffold.
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available at: [Link]
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Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. ResearchGate. Available at: [Link]
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A Comprehensive Computational Analysis of 5-(diethylamino)-2-hydroxybenzaldehyde: A Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffolding
5-(diethylamino)-2-hydroxybenzaldehyde is an intriguing aromatic compound characterized by the presence of a hydroxyl group, an aldehyde functional group, and a diethylamino substituent on the benzene ring.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable precursor in various synthetic pathways. Its structural isomer, 4-(diethylamino)-2-hydroxybenzaldehyde, has been recognized for its role in fluorescence and as a reagent in organic synthesis, with emerging applications in medicinal chemistry due to its potential biological activities.[2] Derivatives of these scaffolds have been investigated as potent anti-Alzheimer agents and as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival.[3][4][5]
This in-depth technical guide provides a comprehensive computational analysis of 5-(diethylamino)-2-hydroxybenzaldehyde. As Senior Application Scientist, the objective is to present not just a theoretical study, but a practical framework for researchers and drug development professionals. This guide will delve into the molecule's structural and electronic properties, offering insights that can accelerate research and development efforts. The methodologies detailed herein are designed to be self-validating, providing a robust protocol for the computational investigation of this and similar molecular entities.
Part 1: The Computational Gauntlet: A Step-by-Step Methodological Workflow
The cornerstone of any reliable computational analysis is a well-defined and justified methodology. This section outlines the protocol for the in-silico investigation of 5-(diethylamino)-2-hydroxybenzaldehyde, grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method. The choice of DFT is predicated on its proven accuracy in predicting the electronic structure and properties of organic molecules.[6][7]
Molecular Structure Construction and Optimization
The initial step involves the construction of the 3D structure of 5-(diethylamino)-2-hydroxybenzaldehyde. The IUPAC name and SMILES string (CCN(CC)C1=CC(=C(C=C1)O)C=O) provide the necessary information for this.[1] The constructed molecule is then subjected to geometry optimization to find its most stable conformation, corresponding to the minimum energy on the potential energy surface.
Experimental Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.[6]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used for its balance of accuracy and computational cost.[2][7]
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure for molecules containing first and second-row atoms, including polarization and diffuse functions to accurately model lone pairs and hydrogen bonding.[6]
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stable energy minimum.
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure. Furthermore, this analysis provides the theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.
Experimental Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: DFT/B3LYP with the 6-311++G(d,p) basis set.
-
Analysis: The calculated vibrational frequencies are examined. The presence of any imaginary frequencies would necessitate re-optimization. The calculated IR spectrum is generated by plotting the vibrational frequencies against their corresponding intensities.
Electronic Properties and Reactivity Descriptors
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential interactions. Key parameters to be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
Experimental Protocol:
-
Software: Gaussian 09 and Multiwfn for analysis.[6]
-
Calculations:
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the optimization output. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution on the molecule's surface. This helps in identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.[8]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[9]
-
Spectroscopic Simulations
To further validate the computational model and provide predictive data, theoretical UV-Visible and Nuclear Magnetic Resonance (NMR) spectra are simulated.
Experimental Protocol:
-
UV-Visible Spectrum:
-
Software: Gaussian 09.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[9]
-
Solvent Effects: The calculations can be performed in the gas phase and in various solvents (e.g., methanol, chloroform) using the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions.[9]
-
-
NMR Spectrum:
-
Software: Gaussian 09.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic chemical shifts (¹H and ¹³C).
-
Referencing: The calculated chemical shifts are referenced against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
Part 2: Interpreting the Computational Crystal Ball: Analysis and Insights
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D structure of 5-(diethylamino)-2-hydroxybenzaldehyde. Key bond lengths, bond angles, and dihedral angles will be determined. The planarity of the benzene ring and the orientation of the substituent groups are of particular interest as they influence the molecule's electronic properties and steric accessibility.
Data Presentation:
| Parameter | Calculated Value (Å or °) |
| C-C (ring) | e.g., 1.39 - 1.41 |
| C=O | e.g., 1.22 |
| C-O (hydroxyl) | e.g., 1.35 |
| O-H | e.g., 0.97 |
| C-N | e.g., 1.38 |
| C-C-O (aldehyde) | e.g., 123.5 |
| C-N-C | e.g., 118.0 |
Note: The values presented are hypothetical and would be replaced with the actual calculated data.
Electronic Structure and Reactivity
The electronic properties provide a window into the molecule's behavior in chemical reactions and biological systems.
-
HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals will reveal the regions of the molecule most likely to participate in electron transfer processes. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map will visually identify the electron-rich and electron-deficient regions. Typically, the oxygen atoms of the carbonyl and hydroxyl groups will exhibit negative potential (red/yellow), indicating nucleophilic character and sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the aromatic protons will likely show positive potential (blue), indicating electrophilic character and sites for nucleophilic attack. This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions, which are critical in drug-receptor binding.
Data Presentation:
| Parameter | Calculated Value (eV) |
| EHOMO | e.g., -5.8 |
| ELUMO | e.g., -1.5 |
| HOMO-LUMO Gap (ΔE) | e.g., 4.3 |
Note: The values presented are hypothetical and would be replaced with the actual calculated data.
Simulated vs. Experimental Spectra: The Validation Checkpoint
A crucial aspect of this guide is the emphasis on self-validation. The comparison of simulated spectra with available experimental data for the molecule or its close analogs serves as a robust check on the accuracy of the computational methodology.
-
Infrared (IR) Spectrum: The calculated vibrational frequencies will be compared to experimental IR spectra. Key vibrational modes to analyze include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-N stretching of the diethylamino group, and the C-H and C=C stretching of the aromatic ring. For instance, the characteristic C=O stretching vibration for an aromatic aldehyde is typically observed around 1700 cm⁻¹.[10]
-
UV-Visible Spectrum: The TD-DFT calculations will predict the electronic transitions and the corresponding absorption wavelengths (λmax). These can be compared to experimental UV-Vis spectra. The nature of the electronic transitions (e.g., n→π, π→π) can be elucidated from the molecular orbitals involved. The presence of the diethylamino and hydroxyl groups, both strong electron-donating groups, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzaldehyde.
Tautomerism: A Potential Duality
Hydroxybenzaldehydes and their derivatives, particularly Schiff bases, are known to exhibit tautomerism, existing in equilibrium between the enol-imine and keto-enamine forms.[12] Computational methods can be employed to investigate the relative stabilities of the possible tautomers of 5-(diethylamino)-2-hydroxybenzaldehyde. By calculating the energies of the different tautomeric forms, it is possible to predict the predominant species under different conditions (e.g., in different solvents). This is particularly relevant in the context of drug design, as different tautomers can exhibit different biological activities.
Part 3: Visualizing the Molecular Landscape
Clear and informative visualizations are essential for conveying complex computational data. This section provides examples of how to present the key findings using structured tables and diagrams generated with Graphviz.
Computational Workflow Diagram
Caption: A streamlined workflow for the computational analysis of 5-(diethylamino)-2-hydroxybenzaldehyde.
Molecular Electrostatic Potential (MEP) Map Interpretation Diagram
Caption: Interpreting the Molecular Electrostatic Potential map to identify reactive sites.
Conclusion: From In-Silico Insights to Real-World Applications
This technical guide has outlined a comprehensive and robust computational framework for the analysis of 5-(diethylamino)-2-hydroxybenzaldehyde. By following the detailed protocols, researchers and drug development professionals can gain deep insights into the structural, electronic, and spectroscopic properties of this versatile molecule. The emphasis on self-validation through the comparison of theoretical and experimental data ensures the reliability of the computational model.
The knowledge gleaned from this in-silico analysis can significantly accelerate the drug discovery process by enabling rational drug design, predicting molecular interactions, and prioritizing synthetic efforts. The principles and methodologies described herein are not limited to the title compound but can be readily adapted for the investigation of a wide range of organic molecules, making this guide a valuable resource for the broader scientific community.
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S. R. Salman and F. S. Kamounah, “Tautomerism in 1-hydroxy-2-naphthaldehyde Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR,” Spectroscopy, vol. 17, no. 2-3, pp. 747–752, 2003. [Link]
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M. C. N. S. A. de Oliveira, A. C. T. da Silva, and R. C. M. de Oliveira, “A Density Functional Theory Study of 4-OH Aldehydes,” Chemistry Proceedings, vol. 14, no. 1, p. 28, 2023. [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of 5-(Diethylamino)-2-hydroxybenzaldehyde
This guide provides a comprehensive overview of the safety protocols, handling procedures, and key applications of 5-(diethylamino)-2-hydroxybenzaldehyde for researchers, scientists, and professionals in drug development. By integrating technical data with practical, field-proven insights, this document aims to foster a culture of safety and efficiency in the laboratory.
Chemical Identity and Physicochemical Properties
5-(Diethylamino)-2-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C₁₁H₁₅NO₂.[1] Its structure, featuring a hydroxyl group ortho to the aldehyde and a diethylamino group at the 5-position, makes it a valuable intermediate in the synthesis of various organic compounds, particularly dyes and fluorescent probes.[2][3]
A comprehensive understanding of its physicochemical properties is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| IUPAC Name | 5-(diethylamino)-2-hydroxybenzaldehyde | PubChem[1] |
| CAS Number | 58537-79-4 | PubChem[1] |
| Appearance | Yellow to orange crystalline solid | CymitQuimica[3] |
| Solubility | Soluble in organic solvents | CymitQuimica[3] |
Hazard Identification and Risk Assessment
While specific toxicological data for 5-(diethylamino)-2-hydroxybenzaldehyde is not extensively documented, the hazards can be inferred from its structural analogues and available safety data sheets for similar compounds.[4] A thorough risk assessment is mandatory before commencing any work with this chemical.
GHS Hazard Classification (Inferred):
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[4][5][6]
-
Skin Sensitization: Category 1. May cause an allergic skin reaction.[4][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[4][6]
-
Acute Toxicity (Oral): Category 4. Harmful if swallowed.[5]
Causality of Hazards:
The aldehyde functional group can react with biological macromolecules, leading to irritation. The phenolic hydroxyl group can also contribute to skin and eye irritation. The overall aromatic structure and the presence of the diethylamino group may lead to skin sensitization in susceptible individuals.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following workflow should be implemented before handling 5-(diethylamino)-2-hydroxybenzaldehyde.
Caption: A systematic workflow for conducting a risk assessment before handling 5-(diethylamino)-2-hydroxybenzaldehyde.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure the stability of 5-(diethylamino)-2-hydroxybenzaldehyde.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of poor ventilation or when handling the powder, a respirator may be necessary.
Engineering Controls
-
Ventilation: All handling of 5-(diethylamino)-2-hydroxybenzaldehyde should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Eyewash and Safety Shower: An accessible and functioning eyewash station and safety shower are essential.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.
-
Dispensing: When weighing and dispensing the solid, do so in a fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Clean all contaminated surfaces.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Atmosphere: Store under an inert atmosphere to prevent degradation.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Emergency Response Protocol
Caption: A flowchart outlining the immediate actions to be taken in case of a spill or personal exposure to 5-(diethylamino)-2-hydroxybenzaldehyde.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[5]
Disposal Considerations
All waste containing 5-(diethylamino)-2-hydroxybenzaldehyde must be treated as hazardous waste.
-
Chemical Waste: Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and glassware, must also be disposed of as hazardous waste.
Experimental Protocols and Applications
5-(Diethylamino)-2-hydroxybenzaldehyde is a versatile reagent in organic synthesis. Its utility is exemplified in the synthesis of Schiff bases, which are often fluorescent and have applications as chemosensors or in the development of biologically active compounds.
Synthesis of a Schiff Base Derivative (Illustrative Protocol)
This protocol describes a general procedure for the synthesis of a Schiff base from 5-(diethylamino)-2-hydroxybenzaldehyde and a primary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 5-(diethylamino)-2-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the pure Schiff base.
The electron-donating diethylamino group and the hydroxyl group can influence the electronic properties and, consequently, the fluorescence of the resulting Schiff base.[2] This makes 5-(diethylamino)-2-hydroxybenzaldehyde a valuable building block for the design of novel functional materials.
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5-(diethylamino)-2-hydroxybenzaldehyde material safety data sheet
An In-Depth Technical Guide on the Safe Handling of 5-(Diethylamino)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive overview of the material safety information for 5-(diethylamino)-2-hydroxybenzaldehyde (CAS No. 58537-79-4).[1] Given the limited availability of a standardized Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes data from structurally similar compounds to provide a robust framework for its safe handling, storage, and disposal. The primary analogues referenced include its isomer, 4-(diethylamino)-2-hydroxybenzaldehyde, and other substituted salicylaldehydes. This approach ensures a conservative and precautionary safety protocol.
Chemical Identification and Physical Properties
5-(Diethylamino)-2-hydroxybenzaldehyde is an aromatic aldehyde. Understanding its fundamental properties is the first step in ensuring its safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| CAS Number | 58537-79-4 | [1] |
| Appearance | Likely a yellow to orange crystalline solid | |
| Solubility | Expected to be soluble in organic solvents |
Hazard Identification and Classification
Anticipated GHS Hazard Classification:
-
Acute Oral Toxicity: Harmful if swallowed.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Hazard Pictograms (Anticipated):
Caption: Anticipated GHS pictogram for skin/eye irritation and acute toxicity.
First-Aid Measures: A Proactive Response Protocol
In the event of exposure, immediate and appropriate first-aid is critical. The following measures are based on established protocols for similar chemical compounds.[3][5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Wash off with soap and plenty of water.[5] Remove contaminated clothing and shoes.[3] If irritation persists, seek medical attention.[3][6]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[3][5] If breathing is difficult, give oxygen.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3][5] Rinse mouth with water.[5] Call a physician or poison control center immediately.[5]
Caption: First-aid workflow following exposure to 5-(diethylamino)-2-hydroxybenzaldehyde.
Handling and Storage: Proactive Safety Measures
Proper handling and storage are paramount to preventing exposure and ensuring the stability of the compound.
Handling:
-
Ventilation: Handle in a well-ventilated place.[1] Use only outdoors or in a well-ventilated area.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5][6] Safety glasses with side-shields conforming to EN166 are recommended.[5]
-
Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink or smoke when using this product.[5]
-
Dust and Aerosol Formation: Avoid formation of dust and aerosols.[1][5]
Storage:
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[3][5][6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[7]
Fire-Fighting Measures and Accidental Release
Suitable Extinguishing Media:
Fire-Fighting Procedures:
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[5] Ensure adequate ventilation.[6] Avoid breathing vapors, mist, gas, or dust.[3][5][6]
-
Environmental Precautions: Do not let product enter drains.[5][7]
-
Containment and Cleanup: Absorb with an inert material and place in a suitable disposal container.
Toxicological and Ecological Information
The toxicological properties of 5-(diethylamino)-2-hydroxybenzaldehyde have not been fully investigated.[3] However, based on related compounds, it is predicted to be harmful if swallowed and cause skin, eye, and respiratory irritation.[3][4][5] There is no data to suggest that the compound is carcinogenic, mutagenic, or a reproductive toxicant.[6][7]
The ecological impact has not been fully determined. It is advisable to prevent its release into the environment.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Conclusion
As a Senior Application Scientist, it is my recommendation that 5-(diethylamino)-2-hydroxybenzaldehyde be handled with the same precautions as a hazardous chemical. The information provided in this guide, while based on analogous compounds, offers a comprehensive framework for its safe use in a research and development setting. Adherence to these guidelines is essential for ensuring laboratory safety and scientific integrity.
References
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Methodological & Application
Application Notes & Protocols: 5-(Diethylamino)-2-hydroxybenzaldehyde as a Versatile Building Block in Synthesis
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of 5-(diethylamino)-2-hydroxybenzaldehyde, a versatile chemical building block, detailing its applications and providing comprehensive protocols for its use in synthesis.
Introduction: The Strategic Value of 5-(Diethylamino)-2-hydroxybenzaldehyde
5-(Diethylamino)-2-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal precursor in a wide range of synthetic applications. Its molecular architecture, featuring a nucleophilic diethylamino group, a phenolic hydroxyl group, and a reactive aldehyde, creates a unique electronic and steric environment. This configuration makes it an exceptionally valuable starting material for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry. The electron-donating nature of the diethylamino group enhances the reactivity of the aromatic ring and often imparts favorable photophysical properties, such as fluorescence, to its derivatives. This guide offers a detailed examination of its synthetic utility, complete with validated protocols and mechanistic insights.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5-(diethylamino)-2-hydroxybenzaldehyde is fundamental to its effective application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2][3] |
| Appearance | Yellow to orange crystalline solid | [4] |
| Melting Point | 60-64 °C | |
| CAS Number | 17754-90-4 (for 4-(diethylamino)salicylaldehyde) | |
| Solubility | Soluble in common organic solvents; insoluble in water. | [4] |
Key Synthetic Applications and Detailed Protocols
The strategic positioning of functional groups in 5-(diethylamino)-2-hydroxybenzaldehyde allows for a diverse array of chemical transformations. This section explores some of its most significant applications, providing step-by-step experimental procedures.
Synthesis of Schiff Bases: Precursors to Bioactive Compounds and Ligands
The aldehyde group of 5-(diethylamino)-2-hydroxybenzaldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are not only crucial synthetic intermediates but also exhibit a wide spectrum of biological activities. Furthermore, the resulting imine-phenol structure is an excellent chelating agent for various metal ions.
Protocol: General Synthesis of a Schiff Base Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 5-(diethylamino)-2-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: To the stirred solution, add the desired primary amine (1.0–1.1 equivalents).
-
Catalysis: For less reactive amines, introduce a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Reaction Conditions: Stir the mixture at room temperature or under reflux for 2–24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the Schiff base product often precipitates from the solution. Collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent Selection: Protic solvents like ethanol and methanol are ideal as they can facilitate the proton transfer steps inherent to the imine formation mechanism.
-
Stoichiometry: A slight excess of the amine can effectively drive the reaction equilibrium towards the product.
-
Acid Catalysis: The acid protonates the hydroxyl group of the hemiaminal intermediate, converting it into a better leaving group (water) and thereby accelerating the rate-determining dehydration step to form the imine.
Knoevenagel Condensation: A Gateway to Coumarin Derivatives
5-(Diethylamino)-2-hydroxybenzaldehyde is an excellent substrate for the Knoevenagel condensation, a classic method for synthesizing coumarin derivatives.[6][7][8] Coumarins are a vital class of compounds known for their significant biological and photophysical properties, finding use as anticoagulants, antibiotics, and fluorescent dyes.[8]
Protocol: Synthesis of a 7-(Diethylamino)coumarin Derivative
-
Reactant Mixture: In a suitable reaction vessel, combine 5-(diethylamino)-2-hydroxybenzaldehyde (1.0 equivalent) and an active methylene compound, such as diethyl malonate or ethyl acetoacetate (1.1 equivalents), in ethanol.[6]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine, along with a catalytic amount of acetic acid.[6]
-
Reaction Conditions: Reflux the mixture for 4–8 hours, monitoring the formation of the product by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the coumarin product. Collect the solid by filtration.
-
Purification: Purify the crude coumarin by recrystallization from ethanol.
Authoritative Grounding: The Knoevenagel condensation for coumarin synthesis proceeds via the formation of a stabilized enolate from the active methylene compound, which then undergoes a condensation reaction with the aldehyde, followed by an intramolecular cyclization.[7]
Experimental Workflow: Knoevenagel Condensation for Coumarin Synthesis
Caption: Design strategy for a bioactive molecule from 5-(diethylamino)-2-hydroxybenzaldehyde.
Protocol: Synthesis of a Thiosemicarbazone Derivative
-
Reactant Preparation: In a flask, reflux an equimolar ratio of 5-(diethylamino)-2-hydroxybenzaldehyde and the respective thiosemicarbazide in methanol. [9]2. Catalysis: Use acetic acid as a catalyst. [9]3. Reaction and Isolation: The thiosemicarbazone product is obtained as a solid residue. [9]Yields for such reactions are typically high, in the range of 85%–95%. [9]4. Purification: The product can be further purified by recrystallization from a suitable solvent.
Trustworthiness of the Protocol: This protocol is self-validating. The formation of the thiosemicarbazone can be monitored by TLC, and the final product's identity and purity can be confirmed through standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
5-(Diethylamino)-2-hydroxybenzaldehyde stands out as a cornerstone building block in contemporary organic synthesis. Its utility is vast, enabling the creation of a diverse range of molecules from biologically active compounds to advanced fluorescent probes. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the knowledge to effectively leverage the synthetic potential of this versatile molecule. Its predictable reactivity and the valuable properties of its derivatives ensure its continued importance in both academic research and industrial applications.
References
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Synthesis and Characterization of New Heterocyclic Compounds from 2, 5-dimercapto -1, 3, 4-Thiadiazole and Their Resins. (n.d.). Retrieved from [Link]
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Farooq, U., Batool, Z., Shafiq, Z., & Schenone, S. (2024). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. ResearchGate. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. Retrieved from [Link]
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PubMed Central. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Retrieved from [Link]
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PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
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OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)–2–cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]
-
Bio-Techne. (n.d.). Fluorescent Probes and Dyes Listing Request. Retrieved from [Link]
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Cairo University Scholar. (2019). Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from [Link]
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Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (n.d.). Retrieved from [Link]
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Application Note: Synthesis, Characterization, and Application of Schiff Bases Derived from 5-(diethylamino)-2-hydroxybenzaldehyde
Abstract
This comprehensive guide details the synthesis and characterization of Schiff bases derived from 5-(diethylamino)-2-hydroxybenzaldehyde. These compounds are of significant interest due to their unique photophysical properties, including fluorescence and aggregation-induced emission enhancement (AIEE), making them valuable as chemosensors, particularly for metal ion detection.[1][2] This document provides a robust, adaptable protocol for the condensation reaction with various primary amines, discusses the underlying chemical principles, and outlines methods for purification and thorough characterization. It is intended for researchers in organic synthesis, materials science, and drug development.
Scientific Principles and Mechanistic Insight
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are typically formed through the nucleophilic condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[3] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the stable imine.[3][4]
The choice of 5-(diethylamino)-2-hydroxybenzaldehyde as the aldehyde precursor is strategic. The electron-donating diethylamino group (-N(Et)₂) at the para-position to the hydroxyl group enhances the electron density of the aromatic ring, influencing the molecule's spectroscopic properties. The ortho-hydroxyl group (-OH) is crucial as it can form an intramolecular hydrogen bond with the imine nitrogen (O-H···N=C), which contributes to the planarity and stability of the resulting Schiff base.[5] This structural feature is often associated with the excited-state intramolecular proton transfer (ESIPT) phenomenon, a key factor in the fluorescence of these compounds.[2]
The general reaction is as follows:
Caption: General reaction scheme for Schiff base synthesis.
Materials and Equipment
Chemicals:
-
5-(diethylamino)-2-hydroxybenzaldehyde (Reagent grade, ≥98%)
-
Various primary amines (e.g., aniline, ethylenediamine, 4-nitroaniline) (Reagent grade, ≥98%)
-
Solvent: Absolute Ethanol or Methanol (Anhydrous)
-
Catalyst: Glacial Acetic Acid or Sodium Hydroxide (optional)[6][7]
-
Drying agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Recrystallization solvents (e.g., Ethanol, Methanol, Diethyl Ether)
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for characterization: FT-IR, NMR, UV-Vis spectrometers.
Experimental Protocol: General Synthesis
This protocol describes a general method adaptable for various primary amines. Molar ratios may need optimization.
1. Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 5-(diethylamino)-2-hydroxybenzaldehyde in 25-40 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0-1.1 equivalents of the selected primary amine in 15-25 mL of absolute ethanol. For diamines like ethylenediamine, use 0.5 equivalents.[8]
2. Reaction Setup:
-
While stirring the aldehyde solution, slowly add the amine solution dropwise at room temperature.
-
Add 2-3 drops of glacial acetic acid as a catalyst to the mixture.[9][10] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
-
Attach a reflux condenser to the flask.
3. Reflux:
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) using a heating mantle or oil bath.
-
Continue refluxing with constant stirring for 2-6 hours.[5][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often a visual indicator of product formation.
4. Isolation of Crude Product:
-
After the reflux period, allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected precipitate several times with cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[9]
5. Drying:
-
Dry the crude product in a vacuum oven at 50-60°C or air-dry overnight.
Purification and Characterization
A self-validating protocol relies on rigorous purification and characterization to confirm the identity and purity of the synthesized compound.
Purification - Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of well-defined crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.
Characterization: The successful synthesis of the Schiff base is confirmed by comparing the spectra of the product with those of the starting materials.
-
FT-IR Spectroscopy:
-
Disappearance of Aldehyde C=O: The strong carbonyl stretch of the aldehyde (typically ~1650-1700 cm⁻¹) should be absent in the product spectrum.
-
Disappearance of Amine N-H: The N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will disappear.
-
Appearance of Imine C=N: A characteristic stretching band for the azomethine group will appear in the region of 1600-1640 cm⁻¹.[11]
-
Presence of O-H: A broad band around 3200-3400 cm⁻¹ indicates the phenolic hydroxyl group, often shifted due to intramolecular hydrogen bonding.[5]
-
-
¹H NMR Spectroscopy:
-
Disappearance of Aldehyde Proton: The singlet for the aldehyde proton (-CHO) around 9.5-10.5 ppm will be absent.
-
Appearance of Imine Proton: A new singlet corresponding to the azomethine proton (-CH=N-) will appear downfield, typically between 8.0-9.0 ppm.
-
Phenolic Proton: The hydroxyl proton (-OH) often appears as a broad singlet at a very downfield position (12-14 ppm) due to strong intramolecular hydrogen bonding.
-
Aromatic and alkyl protons from both precursors should be present and can be assigned to confirm the full structure.
-
-
¹³C NMR Spectroscopy:
-
Disappearance of Aldehyde Carbonyl: The signal for the aldehyde carbon (~190 ppm) will disappear.
-
Appearance of Imine Carbon: A new signal for the imine carbon (-C=N-) will appear in the 160-170 ppm range.
-
Protocol Variations and Data
The general protocol can be adapted for different amines. The table below summarizes typical conditions.
| Primary Amine | Molar Ratio (Aldehyde:Amine) | Catalyst | Solvent | Reflux Time (h) | Typical Yield (%) |
| 4-Nitroaniline | 1:1 | Acetic Acid | Ethanol | 4-6 | >85 |
| Ethylenediamine | 2:1 | Acetic Acid | Methanol | 2-3 | >80[8] |
| 2-Aminobenzothiazole | 1:1 | None (thermal) | Ethanol | 3 | >90 |
| Diaminomaleonitrile | 1:1 | None (thermal) | Methanol | 2 | >88[1] |
Workflow and Applications
The overall process from synthesis to application is a streamlined workflow.
Caption: Experimental workflow from synthesis to application.
Key Applications: Schiff bases from 5-(diethylamino)-2-hydroxybenzaldehyde are particularly noted for their use as "turn-on" fluorescent probes.[2] Their ability to form coordination complexes with metal ions often leads to significant changes in their photophysical properties, such as chelation-enhanced fluorescence (CHEF).[2][12] This makes them highly selective and sensitive chemosensors for detecting metal ions like Al³⁺, Cu²⁺, and Mn²⁺ in environmental and biological samples.[1][13][14]
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Abedi, A., & Rafeye, R. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Quarterly Journal of Applied Chemical Research. Available at: [Link]
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Ahamad, T., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2024). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Scientific Reports, 14(1). Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Bioinorganic Chemistry and Applications. Available at: [Link]
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Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. Available at: [Link]
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Al-Amiery, A. A. (2012). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Oriental Journal of Chemistry, 28(2), 639-645. Available at: [Link]
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Rafeye, R., & Anita, A. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Quarterly Journal of Applied Chemical Research. Available at: [Link]
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Ali, A. H. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al Detection: Experimental and DFT Calculations. ResearchGate. Available at: [Link]
-
Buldurun, K., et al. (2024). Synthesis, characterization, and investigation of catalytic properties of Ru II complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2018). Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. Dalton Transactions, 47(32), 11146-11153. Available at: [Link]
-
Krishnankutty, K., & Sini, A. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA-CHARACTERIZATION AND ANTIBACTERIAL STUDY. International Journal of Scientific Research, 7(5). Available at: [Link]
-
Saadallah, A. E., et al. (2023). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS Transactions on Molecular Sciences and Applications, 3, 15-26. Available at: [Link]
-
Wang, Y., et al. (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 27(21), 7247. Available at: [Link]
-
Thomas, R., et al. (2020). Highly Selective and Sensitive Dual Channel New Schiff base Chemosensor based on 5‐bromo‐2‐hydroxybenzaldehyde and its Co( II ), Ni( II ), Cu( II ) and Zn( II ) Complexes ‐ Synthesis, Spectral and Theoretical characterization and Pharmacological applications. Applied Organometallic Chemistry, 34(11). Available at: [Link]
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Wozniak, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2824-2839. Available at: [Link]
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Wady, A. F., et al. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 15(6), 43-57. Available at: [Link]
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Wang, Y., et al. (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. PubMed. Available at: [Link]
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Application Notes and Protocols: Condensation Reaction of 5-(diethylamino)-2-hydroxybenzaldehyde with Amines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Salicylaldehyde-Derived Schiff Bases
The condensation reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a cornerstone of modern organic synthesis. First reported by Hugo Schiff in 1864, these compounds are characterized by the azomethine functional group (-C=N-).[1] When the aldehyde is a derivative of salicylaldehyde, such as 5-(diethylamino)-2-hydroxybenzaldehyde, the resulting Schiff bases are not merely synthetic curiosities but are endowed with a rich spectrum of chemical and biological activities. The presence of the ortho-hydroxyl group and the diethylamino substituent profoundly influences the electronic properties and steric configuration of the molecule, making these compounds highly valuable scaffolds in medicinal chemistry, materials science, and catalysis.[2][3]
The products of this reaction are of significant interest due to their roles as:
-
Privileged Ligands: The nitrogen of the imine and the oxygen of the phenolic hydroxyl group create a bidentate chelation site, capable of forming stable complexes with a wide array of transition metals.[2] These metal complexes are central to the development of catalysts for asymmetric synthesis and serve as models for biological systems.[4]
-
Biologically Active Agents: Salicylaldehyde-derived Schiff bases and their metal complexes exhibit a broad range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][5]
-
Advanced Materials: The unique photophysical properties of these compounds, often characterized by strong intramolecular hydrogen bonding and tautomerism, make them candidates for use in fluorescent probes, sensors, and nonlinear optical materials.[6][7]
This guide provides a comprehensive overview of the condensation reaction of 5-(diethylamino)-2-hydroxybenzaldehyde with various primary amines. It details the underlying reaction mechanism, offers field-proven experimental protocols, and provides insights into the critical parameters that govern the successful synthesis of these versatile molecules.
Pillar 1: Mechanistic Insights and Causality
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The formation of a Schiff base from 5-(diethylamino)-2-hydroxybenzaldehyde is a two-step process involving nucleophilic addition followed by dehydration.
The Reaction Pathway
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. The electron-donating nature of the diethylamino group at the para-position increases the electron density on the benzene ring but can slightly decrease the electrophilicity of the carbonyl carbon. However, the reaction proceeds efficiently due to the high nucleophilicity of primary amines. This step results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine.[8]
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is typically catalyzed by a mild acid.[9] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Concurrently, a base (which can be another amine molecule or the solvent) abstracts a proton from the nitrogen atom, leading to the formation of the C=N double bond.[8]
It is crucial to maintain a mildly acidic pH. If the conditions are too acidic, the primary amine will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.
Role of the ortho-Hydroxyl Group
The hydroxyl group at the C2 position is not a passive spectator in this reaction. It plays a critical role in stabilizing the final Schiff base product through the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen.[10] This interaction contributes to the planarity and thermodynamic stability of the molecule.[10] This hydrogen bond is a key feature of salicylaldehyde-derived Schiff bases and influences their subsequent chemical and physical properties.
Caption: Fig. 1: General Mechanism of Schiff Base Formation
Pillar 2: Self-Validating Protocols and Experimental Design
The following protocols are designed to be robust and reproducible. They incorporate in-process checks and characterization steps to validate the outcome at each stage.
General Protocol for Schiff Base Synthesis
This protocol is a reliable starting point for the condensation of 5-(diethylamino)-2-hydroxybenzaldehyde with a variety of primary aromatic and aliphatic amines.
Materials and Reagents:
-
5-(diethylamino)-2-hydroxybenzaldehyde
-
Primary amine of choice (e.g., aniline, p-toluidine, ethylenediamine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve 5-(diethylamino)-2-hydroxybenzaldehyde (1.0 eq.) in a minimal amount of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Amine Addition: To the stirred aldehyde solution, add the primary amine (1.0 eq.) either directly if it is a liquid or as a solution in absolute ethanol if it is a solid. For diamines, the molar ratio should be adjusted to 2:1 (aldehyde:amine) to form a bis-Schiff base.
-
Catalyst Addition (Optional but Recommended): Add 1-3 drops of glacial acetic acid to the reaction mixture.[11] This will catalyze the dehydration step.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction time will vary depending on the reactivity of the amine, but a typical range is 2-6 hours.[2]
-
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting materials and the appearance of a new, typically lower Rf, spot corresponding to the Schiff base product. The formation of a colored precipitate is often an indicator of product formation.
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.[12]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven or desiccator. The final product should be characterized to confirm its identity and purity using techniques such as:
-
Melting Point: Pure Schiff bases typically have sharp melting points.
-
FTIR Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3500 cm⁻¹), and the appearance of a strong C=N (imine) stretching band (around 1600-1650 cm⁻¹).
-
¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Caption: Fig. 2: Experimental Workflow for Schiff Base Synthesis
Application Notes & Troubleshooting
-
Choice of Solvent: Ethanol and methanol are the most common solvents due to their ability to dissolve the reactants and their suitable boiling points for reflux.[11] In some cases, for less reactive amines, higher boiling point solvents like toluene can be used with a Dean-Stark apparatus to azeotropically remove the water byproduct and drive the reaction to completion.
-
Catalyst Selection: While glacial acetic acid is a common and effective catalyst, other mild acid catalysts can also be employed. For reactions involving sensitive functional groups, base catalysis can be an alternative, although it is less common for this specific transformation.[1][9]
-
Oily Product Formation: If the Schiff base product separates as an oil rather than a solid, it may be due to impurities or the inherent physical properties of the compound.[13] To induce crystallization, one can try:
-
Scratching the inside of the flask with a glass rod.
-
Adding a seed crystal if available.
-
Triturating the oil with a non-polar solvent like n-hexane.[13]
-
-
Low Yield: Low yields are often a consequence of the reversible nature of the reaction.[13] To improve the yield:
-
Ensure the removal of water, as its presence can hydrolyze the imine product back to the starting materials.[9]
-
Increase the reaction time or temperature (within reasonable limits to avoid decomposition).
-
Use a slight excess of one of the reactants (typically the less expensive one) to shift the equilibrium towards the product side.[13]
-
Pillar 3: Data Presentation and Reference Standards
The versatility of the condensation reaction is demonstrated by its applicability to a wide range of primary amines. The table below summarizes typical reaction parameters for the synthesis of Schiff bases from 5-(diethylamino)-2-hydroxybenzaldehyde.
| Amine Substrate | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) | Reference |
| Aniline | 1:1 | Ethanol | Acetic Acid | 3 | >90 | [14] (modified) |
| 4-Methylaniline | 1:1 | Ethanol | - | 2 | High | [6] |
| 4-Nitroaniline | 1:1 | Ethanol | Acetic Acid | 4 | ~85 | General Protocol |
| Ethylenediamine | 2:1 | Ethanol | - | 2 | >90 | General Protocol |
| 4-Aminophenol | 1:1 | Ethanol | - | 3-4 | High | [5] (related) |
| Hydrazides | 1:1 | Ethanol | - | 4-6 | High | General Protocol |
Note: The data presented are typical and may vary based on the specific experimental setup and scale of the reaction.
References
-
"SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS" . IOSR Journal of Applied Chemistry. Available at: [Link]
-
"Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes" . IOSR Journal of Applied Chemistry. Available at: [Link]
-
"Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes" . Prime Scholars. Available at: [Link]
-
"SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY" . Jetir.Org. Available at: [Link]
-
"Schiff Base Reaction-Mechanism, Rxn setup and Application" . YouTube. Available at: [Link]
-
"Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method" . Scholars Middle East Publishers. Available at: [https://saudijournals.com/media/articles/SIJ chemists_45_46-53.pdf]([Link] chemists_45_46-53.pdf)
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"Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes" . International Journal of Recent Scientific Research. Available at: [Link]
-
"Salicylaldehyde" . Wikipedia. Available at: [Link]
-
"Research Article SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN" . IJRSR. Available at: [Link]
-
"A review on synthesis and applications of some selected Schiff bases with their transition metal complexes" . ResearchGate. Available at: [Link]
-
"(PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES" . ResearchGate. Available at: [Link]
-
"Probing the compound (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol mainly from the point of tautomerism in solvent media and the solid state by experimental and computational methods" . ResearchGate. Available at: [Link]
-
"Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach" . National Institutes of Health. Available at: [Link]
-
"AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14" . Unknown Source. Available at: [Link]
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"Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties" . MDPI. Available at: [Link]
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"Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies" . ResearchGate. Available at: [Link]
-
"Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives" . National Institutes of Health. Available at: [Link]
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Application Notes and Protocols for the Preparation of Fluorescent Probes Using 5-(Diethylamino)-2-hydroxybenzaldehyde
Introduction: The Versatility of 5-(Diethylamino)-2-hydroxybenzaldehyde in Fluorescent Probe Design
In the dynamic fields of cellular biology, diagnostics, and pharmaceutical development, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and specificity. The rational design of these probes often hinges on the selection of a core fluorophore scaffold that can be readily modified to tune its photophysical properties and introduce specific functionalities. 5-(Diethylamino)-2-hydroxybenzaldehyde stands out as a particularly valuable building block in this regard. Its inherent fluorescence, arising from the electron-donating diethylamino group in conjugation with the aromatic system, provides a solid foundation for developing bright and photostable probes. Furthermore, the presence of a reactive aldehyde group and a strategically positioned hydroxyl group offers a versatile platform for synthesizing a diverse array of sensors through straightforward chemical modifications, most notably via the formation of Schiff bases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of fluorescent probes derived from 5-(diethylamino)-2-hydroxybenzaldehyde. We will delve into the underlying principles of probe design, provide detailed, field-proven protocols for synthesis and application, and discuss the key photophysical properties that make these probes well-suited for various advanced imaging and sensing applications.
Core Principles of Probe Design and Mechanism of Action
The utility of 5-(diethylamino)-2-hydroxybenzaldehyde-based probes often lies in their ability to exhibit a "turn-on" or ratiometric fluorescence response upon binding to a specific analyte. This is typically achieved through the formation of a Schiff base, which involves the condensation reaction between the aldehyde group of the benzaldehyde derivative and a primary amine. The resulting imine (-C=N-) bond plays a crucial role in the fluorescence modulation mechanism.
Several photophysical phenomena can be harnessed to achieve the desired sensing capabilities. Two of the most relevant mechanisms for salicylaldehyde-based Schiff base probes are:
-
Chelation-Enhanced Fluorescence (CHEF): In the free Schiff base ligand, the fluorescence is often quenched due to processes like photoinduced electron transfer (PET) or efficient non-radiative decay pathways. Upon chelation with a metal ion, the lone pair electrons of the imine nitrogen and the hydroxyl oxygen coordinate with the metal ion. This coordination restricts intramolecular rotations and inhibits the quenching pathways, leading to a significant enhancement of the fluorescence intensity.[1][2][3]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl group ortho to the imine bond can facilitate ESIPT. In the excited state, the proton from the hydroxyl group can be transferred to the imine nitrogen, leading to a tautomeric form with a large Stokes shift. The binding of an analyte can either inhibit or promote this process, resulting in a change in the fluorescence emission.[1][2]
The following diagram illustrates the general principle of a "turn-on" fluorescent probe for metal ion detection based on the CHEF mechanism.
Sources
Application Note: A Guide to the Synthesis and Characterization of Metal Complexes with 5-(Diethylamino)-2-hydroxybenzaldehyde Schiff Base Ligands
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of metal complexes derived from Schiff base ligands of 5-(diethylamino)-2-hydroxybenzaldehyde. These compounds are of significant interest due to their versatile coordination chemistry and wide-ranging applications in catalysis, materials science, and drug development. The protocols herein are designed to be robust and reproducible, offering detailed procedural steps and explaining the scientific rationale behind them. This guide is intended for researchers in chemistry and drug development, providing the necessary framework to successfully synthesize and validate these valuable coordination compounds.
Introduction: The Versatility of Salicylaldehyde-Based Schiff Base Complexes
Schiff bases, characterized by the azomethine or imine (-HC=N-) functional group, are a cornerstone of coordination chemistry.[1] When derived from salicylaldehyde and its analogues, such as 5-(diethylamino)-2-hydroxybenzaldehyde, they form a powerful class of chelating ligands. The presence of the hydroxyl group ortho to the aldehyde facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion through the phenolic oxygen and the imine nitrogen.[2] This chelation effect significantly enhances the stability of the resulting metal complexes.
The 5-(diethylamino) substituent serves as a strong electron-donating group, modulating the electronic properties of the ligand and the resulting complex. This tuning can influence the complex's color, redox potential, and reactivity.[2] Consequently, metal complexes of these ligands have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, and are also explored as catalysts, dyes, and fluorescent probes.[2][3]
This application note will detail the synthesis of a representative Schiff base ligand from 5-(diethylamino)-2-hydroxybenzaldehyde and its subsequent complexation with various transition metals.
Part I: Synthesis of the Schiff Base Ligand
The foundational step is the creation of the Schiff base ligand via a condensation reaction between the aldehyde and a primary amine. This reaction is typically straightforward, proceeding with high yield at room or slightly elevated temperatures.
Principle of Synthesis
The reaction involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, often catalyzed by a trace amount of acid, to form the stable imine bond. The choice of solvent is critical; alcohols like ethanol or methanol are preferred as they effectively dissolve the reactants and facilitate the removal of the water byproduct.
Protocol 1.1: Synthesis of a Representative Ligand (L)
This protocol describes the synthesis of (E)-2-(((2-hydroxyethyl)imino)methyl)-4-(diethylamino)phenol from 5-(diethylamino)-2-hydroxybenzaldehyde and ethanolamine.
Materials:
-
5-(diethylamino)-2-hydroxybenzaldehyde (1.0 mmol, 193.24 g/mol )[4]
-
Ethanolamine (1.0 mmol, 61.08 g/mol )
-
Absolute Ethanol (25 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 5-(diethylamino)-2-hydroxybenzaldehyde in 15 mL of absolute ethanol in the round-bottom flask with gentle warming and stirring.
-
Amine Addition: In a separate beaker, dissolve 1.0 mmol of ethanolamine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution while stirring.
-
Reaction: A color change and the formation of a precipitate are typically observed. Reflux the mixture for 1-2 hours to ensure the reaction goes to completion.[3][5]
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials, followed by diethyl ether.
-
Drying: Dry the purified yellow crystalline product under vacuum.
Causality & Insights:
-
Why reflux? Heating the reaction under reflux increases the reaction rate and ensures the condensation reaction, which is reversible, is driven towards the product side.
-
Why wash with cold ethanol? The product is less soluble in cold ethanol than hot, minimizing product loss during the washing step while effectively removing more soluble impurities.
Workflow for Ligand Synthesis
Caption: Workflow for Schiff Base Ligand Synthesis.
Part II: Synthesis of Metal(II) Complexes
With the Schiff base ligand prepared, the next stage is to introduce a metal salt to form the coordination complex. The ligand will act as a bidentate or tridentate chelating agent, coordinating through the deprotonated phenolic oxygen and the imine nitrogen.
Protocol 2.1: General Synthesis of a Metal(II) Complex [M(L)₂]
This protocol outlines a general method for synthesizing complexes with divalent metal ions like Cu(II), Ni(II), and Co(II).
Materials:
-
Schiff Base Ligand (L) from Protocol 1.1 (2.0 mmol)
-
Metal(II) Salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O) (1.0 mmol)
-
Methanol or Ethanol (40 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of the Schiff base ligand (L) in 25 mL of warm methanol in the reaction flask.
-
Metal Salt Solution: Separately, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of methanol.[6]
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change and precipitation of the complex are expected.
-
Reaction: Reflux the resulting mixture for 2-3 hours.[7] The prolonged heating ensures the formation of a thermodynamically stable, well-ordered crystalline product.
-
Isolation: After cooling to room temperature, collect the colored solid complex by filtration.
-
Purification: Wash the precipitate thoroughly with methanol to remove any unreacted ligand or metal salt, then with diethyl ether to aid in drying.
-
Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.[3]
Causality & Insights:
-
Ligand-to-Metal Ratio: A 2:1 molar ratio is used to favor the formation of an octahedral or square planar [M(L)₂] complex, where two bidentate ligands coordinate to one metal center.
-
Choice of Metal Salt: Acetates (OAc) or chlorides (Cl) are commonly used. Acetates can act as a base to facilitate the deprotonation of the ligand's phenolic group. If using a chloride salt, a weak base like triethylamine may be added to achieve the same effect.[8]
-
Solvent Choice: Methanol is an excellent solvent for both the ligand and many metal salts, providing a homogenous reaction medium for complex formation.[8]
Workflow for Metal Complex Synthesis
Caption: Workflow for Metal Complex Synthesis.
Table 1: Typical Characteristics of Synthesized Metal(II) Complexes
| Metal Ion | Metal Salt Precursor | Typical Color of Complex | Expected Geometry |
| Cu(II) | Copper(II) Acetate | Green / Brown | Square Planar |
| Ni(II) | Nickel(II) Chloride | Red / Green | Square Planar |
| Co(II) | Cobalt(II) Acetate | Brown / Red | Tetrahedral |
| Zn(II) | Zinc(II) Acetate | Yellow / Orange | Tetrahedral |
Part III: Essential Characterization Techniques
Confirmation of successful synthesis requires thorough characterization. Each technique provides a piece of the structural puzzle, and together they validate the identity and purity of the complex.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the primary tool for confirming the formation of the Schiff base and its coordination to the metal ion.
-
Rationale: The key is to observe the disappearance of reactant peaks and the appearance of new peaks corresponding to the product. Upon complexation, the bond orders of the coordinating groups change, leading to shifts in their vibrational frequencies.
-
What to Look For:
-
Disappearance of C=O: The stretching vibration of the aldehyde C=O group (around 1650-1700 cm⁻¹) in the starting material should be absent in the ligand's spectrum.
-
Appearance of C=N: A new, strong band corresponding to the azomethine (C=N) stretch will appear in the ligand's spectrum, typically between 1600-1640 cm⁻¹.[9]
-
Shift of C=N upon Complexation: This is the most crucial evidence of coordination. The C=N band will shift, usually to a lower frequency (by 10-25 cm⁻¹), upon coordination of the imine nitrogen to the metal center.[9][10] This shift is due to the donation of electron density from the nitrogen to the metal, weakening the C=N double bond.
-
Shift of Phenolic C-O: The phenolic C-O stretching band (around 1260-1280 cm⁻¹) will typically shift to a higher frequency upon deprotonation and coordination to the metal.[11]
-
New Low-Frequency Bands: The formation of new, weaker bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations, providing direct evidence of coordination.[11]
-
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Ligand (L) (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Interpretation of Shift |
| ν(O-H) | ~3400 (broad) | Absent or very weak | Deprotonation for coordination |
| ν(C=N) Imine | ~1620 | 1595 - 1610 | Coordination of imine N to metal |
| ν(C-O) Phenolic | ~1270 | 1280 - 1300 | Coordination of phenolic O to metal |
| ν(M-N) | - | ~520 | New bond formation |
| ν(M-O) | - | ~450 | New bond formation |
B. Molar Conductivity Measurements
This simple technique helps determine whether the counter-ions from the metal salt are part of the coordination sphere or exist as free ions in solution.
-
Rationale: The conductivity of a solution is proportional to the number and mobility of its charge-carrying ions. By dissolving the complex in a suitable solvent (like DMF or DMSO) and measuring its molar conductivity, one can infer its electrolytic nature.
-
Procedure & Interpretation:
-
Prepare a dilute solution of the complex (e.g., 10⁻³ M) in a polar aprotic solvent like DMF.
-
Measure the conductivity using a calibrated conductivity meter.
-
Non-electrolytes: Low molar conductance values (typically < 20 Ω⁻¹cm²mol⁻¹ in DMF) indicate that the complex is neutral and does not dissociate into ions.[6] This is expected for [M(L)₂] type complexes where the charge of the metal ion is balanced by the deprotonated ligands.
-
Electrolytes: Higher values would suggest that counter-ions (like Cl⁻) are not coordinated to the metal center.
-
Applications in Research and Development
The unique structural and electronic properties of these complexes make them highly valuable for various applications:
-
Biological Activity: The chelation of the metal ion can significantly enhance the biological activity of the organic ligand.[2] These complexes are frequently screened for their antibacterial, antifungal, and anticancer properties, with the mechanism often attributed to their ability to interfere with cellular processes.[2][8]
-
Fluorescent Sensing: The 5-(diethylamino)salicylaldehyde moiety is inherently fluorescent.[12] The fluorescence properties can be modulated upon binding to a metal ion. This "turn-on" or "turn-off" fluorescence response makes these complexes excellent candidates for the selective and sensitive detection of specific metal ions or other analytes.[13][14]
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic reactions, including oxidation, reduction, and polymerization. The metal center acts as a Lewis acid, and the ligand framework can be modified to control the steric and electronic environment, thereby influencing catalytic activity and selectivity.
Conclusion
The synthesis of metal complexes with 5-(diethylamino)-2-hydroxybenzaldehyde derivatives is a versatile and accessible area of inorganic chemistry. The protocols and characterization methods detailed in this note provide a solid foundation for researchers. By understanding the principles behind each step, scientists can not only reproduce these syntheses but also rationally design new complexes with tailored properties for specific applications, from novel therapeutics to advanced materials.
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National Center for Biotechnology Information. (n.d.). Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. PubMed Central. Retrieved from [Link]
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ResearchGate. (2018, June 29). (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 5-(Diethylamino)-2-hydroxybenzaldehyde in Medicinal Chemistry
Introduction: The Prominence of the Salicylaldehyde Scaffold
In the landscape of medicinal chemistry, the salicylaldehyde (2-hydroxybenzaldehyde) framework stands out as a "privileged scaffold." Its inherent ability to form stable Schiff base derivatives and chelate with metal ions has made it a cornerstone for the development of novel therapeutic agents. The introduction of a diethylamino group at the 5-position, creating 5-(diethylamino)-2-hydroxybenzaldehyde, significantly modulates the electronic and lipophilic properties of the molecule. This substitution enhances the electron-donating nature of the aromatic ring and increases lipophilicity, both of which can profoundly influence pharmacokinetic profiles and target engagement. This guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this versatile scaffold, complete with detailed protocols for researchers in drug discovery.
Part 1: Synthesis of the Core Scaffold and Its Derivatives
The utility of any chemical scaffold in a drug discovery program begins with its efficient and reliable synthesis. Here, we outline a robust, two-stage process: first, the synthesis of the core 5-(diethylamino)-2-hydroxybenzaldehyde molecule, and second, its conversion into medicinally relevant Schiff base derivatives.
Proposed Synthesis of 5-(Diethylamino)-2-hydroxybenzaldehyde
While direct synthetic routes for 5-(diethylamino)-2-hydroxybenzaldehyde are not extensively documented in mainstream literature, a highly plausible and chemically sound approach involves the ortho-formylation of the readily available 4-(diethylamino)phenol via the Reimer-Tiemann reaction.[1][2][3] This electrophilic aromatic substitution introduces a formyl (-CHO) group ortho to the hydroxyl group, a classic and effective transformation.
-
Starting Material: 4-(diethylamino)phenol is selected because the diethylamino group is a strong activating, ortho-, para-director. Since the para position is blocked, formylation is strongly directed to the ortho positions.
-
Reaction: The Reimer-Tiemann reaction is ideal for this transformation. The in-situ generation of highly electrophilic dichlorocarbene (:CCl₂) from chloroform and a strong base ensures that the electron-rich phenoxide ring is attacked.[4]
-
Base: Sodium hydroxide is used to deprotonate both the phenol (to form the more nucleophilic phenoxide) and the chloroform (to initiate carbene formation).
-
Solvent System: A biphasic system is often used because the organic reagents (phenol, chloroform) have limited solubility in the aqueous base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(diethylamino)phenol (1 equivalent) in a 2M aqueous solution of sodium hydroxide.
-
Reaction Initiation: Heat the mixture to 60-65°C with vigorous stirring.
-
Addition of Chloroform: Add chloroform (CHCl₃, ~3 equivalents) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~5-6. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.
-
Extraction: The product will likely precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-(diethylamino)-2-hydroxybenzaldehyde.
Caption: Proposed synthesis of the core scaffold via the Reimer-Tiemann reaction.
General Synthesis of Schiff Base Derivatives
The aldehyde functional group of 5-(diethylamino)-2-hydroxybenzaldehyde is a perfect electrophilic handle for synthesizing a vast library of derivatives. The most common and medicinally relevant reaction is the condensation with a primary amine to form a Schiff base (an imine).[5]
-
Reaction: This is a nucleophilic addition-elimination reaction. The nitrogen of the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Solvent: Ethanol or methanol are excellent solvents as they dissolve the reactants well and the product often precipitates upon formation or cooling.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step.
-
Dissolution: Dissolve 5-(diethylamino)-2-hydroxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (1 equivalent) of the desired primary amine (e.g., a substituted aniline, an aminothiazole, a hydrazide).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Caption: General synthesis of Schiff base derivatives.
Part 2: Medicinal Chemistry Applications & Biological Evaluation
While biological data for derivatives of the 5-(diethylamino) isomer are sparse, the extensive research on the closely related 4-(diethylamino) isomer and other substituted salicylaldehydes provides a strong rationale for their investigation in several therapeutic areas.
Anticancer Applications
Rationale: Schiff bases derived from salicylaldehydes are well-known for their anticancer properties, which are often attributed to their ability to chelate metal ions or interact with biological macromolecules.[6] Furthermore, the related compound 4-(diethylamino)benzaldehyde (DEAB) is a known inhibitor of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancer stem cells and associated with chemoresistance.[7] It is plausible that derivatives of the 5-(diethylamino) isomer could exhibit similar ALDH inhibitory activity or other cytotoxic mechanisms.
Illustrative Data from Analogous Compounds: The following table summarizes the cytotoxicity of DEAB analogs against prostate cancer cell lines, demonstrating the potential for this chemical class.
| Compound | Target ALDH Isoform | Cytotoxicity (IC₅₀ in μM) vs PC3 Cells |
| DEAB (Reference) | Pan-inhibitor | >200 µM |
| Analog 14 | ALDH1A3 | 10-200 µM |
| Analog 18 | ALDH3A1 | 10-200 µM |
| Note: This data is for 4-(diethylamino)benzaldehyde analogs and serves to illustrate the potential of the scaffold. |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a "vehicle control" (medium with DMSO) and a "no cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Gently pipette to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Applications
Rationale: The imine (-C=N-) group in Schiff bases has been consistently linked to antimicrobial activity.[11] The mechanism is often attributed to the ability of the compound to interfere with cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity conferred by the diethylamino group may enhance the compound's ability to penetrate bacterial cell membranes. Studies on Schiff bases derived from 5-chloro-salicylaldehyde have shown potent activity against both Gram-positive and Gram-negative bacteria.[12]
Illustrative Data from Analogous Compounds: The following table shows the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the structurally related 5-chloro-salicylaldehyde.[12]
| Compound | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 3.4 |
| Note: This data is for 5-chloro-salicylaldehyde derivatives and serves to illustrate the potential of the scaffold. |
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Neuroprotective (Anti-Alzheimer's) Applications
Rationale: Alzheimer's disease is characterized by the depletion of the neurotransmitter acetylcholine (ACh). Inhibition of the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Thiosemicarbazone derivatives of the isomeric 4-(diethylamino)salicylaldehyde have demonstrated potent, dual-inhibitory activity against both cholinesterases and monoamine oxidase (MAO), another enzyme implicated in neurodegeneration.
Caption: Simplified role of cholinesterases (AChE/BChE) in Alzheimer's and the point of therapeutic intervention.
Illustrative Data from Analogous Compounds: The following table presents the potent enzyme inhibitory activity of thiosemicarbazone derivatives of the 4-(diethylamino)salicylaldehyde isomer.
| Compound | AChE Inhibition (IC₅₀ in nM) | BChE Inhibition (IC₅₀ in nM) |
| Derivative 5u (2,3-dichloro substituted) | 12.89 | - |
| Derivative 5a (2,3-dichlorophenyl substituted) | - | 124.72 |
| Galantamine (Standard Drug) | 101.24 | - |
| Note: This data is for 4-(diethylamino)salicylaldehyde derivatives and serves to illustrate the potential of the scaffold. |
Conclusion and Future Directions
The 5-(diethylamino)-2-hydroxybenzaldehyde scaffold represents a promising, yet underexplored, platform for medicinal chemistry. Its straightforward synthesis and the ease with which it can be converted into diverse Schiff base libraries make it an attractive starting point for drug discovery campaigns. Based on robust evidence from structurally related analogs, its derivatives are prime candidates for evaluation as anticancer, antimicrobial, and neuroprotective agents. The detailed protocols provided herein offer a validated framework for the synthesis and biological screening of new chemical entities based on this scaffold. Future research should focus on synthesizing a targeted library of derivatives and performing the biological assays described to unlock the full therapeutic potential of this versatile molecule.
References
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Reimer, K., Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft. 1876, 9(1), 824-828. [Link]
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BYJU'S. Reimer Tiemann Reaction Mechanism. BYJU'S Chemistry. [Link]
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Karaosmanoğlu, O., Berber, H., et al. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Function. 2025. [Link]
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Khan, S. A., et al. Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry. 2025. [Link]
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Hassan, A. S., et al. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. 2020, 25(19), 4374. [Link]
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Aslam, M., et al. Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. ACS Omega. 2025. [Link]
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Gupta, S. D., et al. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic & Medicinal Chemistry. 2015, 23(7), 1613-1619. [Link]
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Gensa, B. T., et al. Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes. Cogent Chemistry. 2019, 5(1). [Link]
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Wikipedia. Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
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Nielsen, M. M., et al. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry. 2022, 65(5), 4457–4474. [Link]
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Wang, M., et al. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. 2009, 44(11), 4687-4693. [Link]
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Karaosmanoğlu, O., et al. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Semantic Scholar. 2025. [Link]
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National Center for Biotechnology Information. MTT Assay Protocol. Assay Guidance Manual. 2013. [Link]
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Al-Amiery, A. A., et al. Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. ResearchGate. 2025. [Link]
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Hassan, A. S., et al. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. 2020. [Link]
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Bouzian, Y., et al. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. 2024. [Link]
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Application Notes & Protocols: Development of High-Performance Chemosensors from 5-(diethylamino)-2-hydroxybenzaldehyde
Introduction: The Strategic Role of 5-(diethylamino)-2-hydroxybenzaldehyde in Chemosensor Design
In the landscape of analytical and diagnostic sciences, the demand for rapid, selective, and sensitive detection of chemical species is paramount. Fluorescent and colorimetric chemosensors have emerged as powerful tools to meet this demand, offering real-time monitoring of analytes in diverse fields, from environmental science to clinical diagnostics. The foundation of a successful chemosensor lies in its molecular architecture—specifically, the strategic selection of a core scaffold that can be readily functionalized to impart specific recognition and signaling capabilities.
5-(diethylamino)-2-hydroxybenzaldehyde is an exemplary scaffold for this purpose. Its structure is a masterful convergence of functionalities that are highly conducive to chemosensor development:
-
The Salicylaldehyde Moiety: The ortho-positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups provides a natural, pre-organized binding site for cations. The hydroxyl group can be deprotonated upon metal binding, acting as a potent coordinating agent.
-
The Diethylamino Group: Positioned at the para-position to the hydroxyl group, this strong electron-donating group significantly enhances the electron density of the aromatic ring. This enrichment is crucial for modulating the photophysical properties of the molecule, often leading to desirable fluorescence characteristics and strong absorption in the visible range.
-
The Aldehyde Functionality: The aldehyde group is the linchpin for synthetic versatility. It serves as a highly reactive handle for derivatization, most commonly through Schiff base condensation with a primary amine. This reaction is typically high-yielding, proceeds under mild conditions, and allows for the facile introduction of a vast array of recognition units, thereby enabling the rational design of sensors for specific targets.[1][2][3]
This guide provides a comprehensive overview of the principles, synthesis, characterization, and application of chemosensors derived from 5-(diethylamino)-2-hydroxybenzaldehyde, with a focus on a practical, field-proven protocol for the detection of Nickel(II) ions.
Foundational Chemistry: Schiff Base Condensation
The primary synthetic route to functionalize 5-(diethylamino)-2-hydroxybenzaldehyde is the Schiff base condensation. This reaction forms an imine (or azomethine) by reacting the aldehyde with a primary amine-containing molecule. This secondary molecule is chosen to complete the analyte's binding pocket.
Causality Behind the Choice of Reaction
The selection of Schiff base chemistry is deliberate and strategic. The resulting C=N imine bond is not merely a linker; it is an active participant in the sensing mechanism. The lone pair of electrons on the imine nitrogen becomes a key coordination site for metal ions. Furthermore, the electronic communication between the salicylaldehyde core and the appended recognition unit via the imine bond is what enables the analyte binding event to be transduced into a measurable optical signal.
Visualization: The Synthetic Pathway
The following diagram illustrates the general, yet powerful, Schiff base condensation reaction that transforms the core aldehyde into a functional chemosensor.
Caption: General schematic of Schiff base condensation for chemosensor synthesis.
Protocol: Synthesis of a Ni(II) Selective Chemosensor (S1)
This section details the synthesis of N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide, hereafter referred to as S1 , a proven chemosensor for the selective detection of Ni²⁺ ions.[2][3]
Materials and Reagents
-
5-(diethylamino)-2-hydroxybenzaldehyde (FW: 193.24 g/mol )
-
Isonicotinohydrazide (Isoniazid) (FW: 137.14 g/mol )
-
Methanol (CH₃OH), ACS Grade
-
Ethanol (C₂H₅OH), 85% aqueous solution
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Synthesis Protocol
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 0.579 g (3 mmol) of 5-(diethylamino)-2-hydroxybenzaldehyde in 50 mL of methanol.
-
Addition of Amine: To the stirred solution, add 0.411 g (3 mmol) of isonicotinohydrazide.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. A yellow precipitate will form as the reaction progresses.
-
Experimental Rationale:: The reaction is conducted in methanol as it effectively solubilizes both reactants, facilitating molecular interaction. Room temperature provides sufficient energy for the condensation to proceed to completion without promoting side reactions. The 1:1 molar ratio ensures complete consumption of the limiting reagent.
-
-
Isolation: Collect the resulting yellow solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with a small amount of cold methanol to remove any unreacted starting materials. Recrystallize the solid product from 85% ethanol to achieve high purity.
-
Self-Validation Check:: A sharp melting point and clean spectroscopic data (FT-IR, NMR) are indicators of a successful purification. Inconsistent melting or extra peaks suggest impurities.
-
-
Drying: Dry the purified yellow product in a vacuum oven at 40°C for 12 hours. The expected yield is typically high (>85%).
Structural Validation and Characterization
Confirming the identity and purity of the synthesized chemosensor S1 is a critical step before its application.
Characterization Techniques & Expected Results
| Technique | Purpose | Expected Key Observations for Sensor S1 |
| FT-IR | Functional Group Analysis | Disappearance of aldehyde C-H stretch (~2750 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1600-1650 cm⁻¹). Persistence of broad O-H stretch (~3200-3400 cm⁻¹) and N-H stretch (~3300 cm⁻¹).[2] |
| ¹H NMR | Structural Confirmation | Appearance of a characteristic singlet for the imine proton (-CH=N-) around δ 8.5-9.0 ppm. Signals corresponding to aromatic protons and the diethylamino group should be present and integrated correctly.[2][4] |
| ESI-MS | Molecular Weight Verification | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the final product (C₁₇H₂₀N₄O₂ = 312.37 g/mol ).[2][4] |
Application Protocol: Spectroscopic Detection of Ni(II)
This protocol details the use of sensor S1 for the selective and sensitive detection of Ni²⁺ ions in a semi-aqueous solution.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
Sensor S1 operates primarily through a Chelation-Enhanced Fluorescence (CHEF) mechanism.[2] In its free state, the sensor exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) and isomerization around the C=N bond, which provide non-radiative decay pathways. Upon binding with Ni²⁺, a stable complex is formed. This chelation restricts the C=N isomerization and inhibits PET, effectively closing the non-radiative decay channels. As a result, the molecule is forced to release its absorbed energy via radiative pathways, leading to a significant enhancement in fluorescence intensity.
Visualization: The Sensing Mechanism
Caption: Workflow of Ni(II) detection via Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocol
-
Stock Solution Preparation:
-
Sensor (S1) Stock (1 mM): Dissolve 3.12 mg of S1 in 10 mL of methanol.
-
Ni²⁺ Stock (10 mM): Dissolve 23.77 mg of NiCl₂·6H₂O in 10 mL of deionized water.
-
Interfering Ion Stocks (10 mM): Prepare stock solutions of other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺) in deionized water.
-
Experimental Rationale:: A mixed solvent system (e.g., Methanol/Water 60:40 v/v) is often used to ensure the solubility of both the organic sensor and the aqueous metal ion salts.[2][3]
-
-
Fluorescence Titration:
-
Dispense 2 mL of the working solvent (Methanol/Water, 60:40 v/v) into a quartz cuvette.
-
Add a specific aliquot of the sensor stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum (e.g., Excitation at 415 nm, Emission scan from 430-600 nm).[2]
-
Sequentially add small aliquots (e.g., 2-10 µL) of the Ni²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Expected Result: A significant, dose-dependent increase in fluorescence intensity centered around 475 nm.[2]
-
-
Selectivity Analysis:
-
Prepare a series of cuvettes, each containing the sensor solution (10 µM).
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion from the interfering ion stocks.
-
Prepare one final cuvette and add 10 equivalents of Ni²⁺.
-
Compare the fluorescence response across all samples.
-
Trustworthiness Check:: A highly selective sensor will show a dramatic fluorescence enhancement only for the target analyte (Ni²⁺), with minimal or no change for other ions.[2]
-
-
Data Analysis and Performance Metrics:
-
Binding Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of [S1 ] + [Ni²⁺] is constant, but the mole fraction of S1 varies from 0 to 1. Plot the fluorescence intensity against the mole fraction. The peak of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).[2][5]
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the initial linear portion of the fluorescence intensity vs. [Ni²⁺] calibration curve.[2][3] The reported LOD for this sensor is in the nanomolar range (e.g., 375 nM).[3]
-
Binding Constant (Kₐ): The association constant, which indicates the stability of the complex, can be calculated by fitting the titration data to the Benesi-Hildebrand equation.[5]
-
Performance Data Summary
| Parameter | Value | Significance |
| Analyte | Ni²⁺ | Demonstrates specificity of the designed receptor site. |
| Solvent System | CH₃OH/H₂O (60:40, v/v) | Balances solubility for sensor and analyte. |
| Detection Mode | Fluorescence "Turn-On" | High signal-to-noise ratio. |
| λₑₓ / λₑₘ | 415 nm / 475 nm | Spectral window for measurement.[2] |
| Stoichiometry | 1:1 ([S1]:[Ni²⁺]) | Confirms a well-defined binding interaction.[2][3] |
| LOD | ~375 nM | Indicates high sensitivity suitable for trace analysis.[3] |
| Binding Constant (Kₐ) | ~2.2 x 10⁴ M⁻¹ | Reflects strong and stable complex formation.[3] |
Field Application: From Solution to Test Strips
A significant advantage of colorimetric and fluorescent sensors is their adaptability to portable formats. Sensor S1 can be immobilized on a solid support, such as filter paper, to create disposable test strips for rapid, on-site screening of Ni²⁺ in environmental water samples.[2][3]
Conceptual Protocol:
-
Immerse strips of filter paper in a concentrated solution of S1 .
-
Allow the strips to air dry completely.
-
To test a water sample, dip the strip into the sample for a defined period.
-
Observe the strip under a portable UV lamp. A bright fluorescence indicates the presence of Ni²⁺.
References
-
ResearchGate. (2025). 5-[{(2-Hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione as Al3+ selective colorimetric and fluorescent chemosensor. Available from: [Link]
-
Science.gov. (n.d.). fluorescent chemosensor based: Topics by Science.gov. Available from: [Link]
-
PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Recent progress in fluorescent chemosensors for selective aldehyde detection. PMC. Available from: [Link]
-
ResearchGate. (2021). N'-(4-(diethylamino)-2-hydroxybenzylidene) isonicotinohydrazide Schiff base based Chemosensor for Nanomolar Detection of Ni(II) ion. Available from: [Link]
-
ResearchGate. (2022). Highly Selective and Sensitive Dual Channel New Schiff base Chemosensor based on 5‐bromo‐2‐hydroxybenzaldehyde and its Co( II ), Ni( II ), Cu( II ) and Zn( II ) Complexes ‐ Synthesis, Spectral and Theoretical characterization and Pharmacological applications. Available from: [Link]
-
ResearchGate. (2022). Development of 2-Hydroxy-Naphthaldehyde Functionalized Schiff Base Chemosensor for Spectroscopic and Colorimetric Detection of Cu2+ and Pd2+ ions. Available from: [Link]
-
ResearchGate. (2023). Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions. Available from: [Link]
-
Taylor & Francis Online. (2021). N'-(4-(diethylamino)-2-hydroxybenzylidene) isonicotinohydrazide based chemosensor for nanomolar detection of Ni(II) ion. Available from: [Link]
Sources
reaction conditions for Knoevenagel condensation with 5-(diethylamino)-2-hydroxybenzaldehyde
Executive Summary
This application note details the optimized reaction conditions for the Knoevenagel condensation of 5-(diethylamino)-2-hydroxybenzaldehyde with active methylene compounds. Unlike simple benzaldehydes, this substrate presents specific electronic challenges due to the electron-donating diethylamino group (EDG) and the ortho-hydroxyl group.
While the 4-(diethylamino) isomer is the standard precursor for 7-aminocoumarin laser dyes, the 5-(diethylamino) isomer discussed here yields 6-(diethylamino)coumarin derivatives. These products are valuable as pH-sensitive fluorescent probes and pharmaceutical intermediates. This guide provides protocols for both classical thermal condensation and microwave-assisted synthesis, ensuring high yields and purity.
Mechanistic Insight & Reaction Design
The reaction proceeds via a Knoevenagel condensation followed by an intramolecular transesterification (cyclization) to form the coumarin core.
The "Push-Pull" Electronic Challenge:
-
Substrate: 5-(diethylamino)-2-hydroxybenzaldehyde.
-
Electronic Effect: The diethylamino group at the 5-position (meta to the aldehyde) donates electron density to the ring. While less deactivating to the aldehyde than the 4-isomer (where the EDG is conjugated to the carbonyl), it still increases the electron density of the aromatic system.
-
Catalytic Requirement: To overcome the reduced electrophilicity of the aldehyde carbonyl, a secondary amine catalyst (Piperidine) is essential to form a highly reactive iminium ion intermediate.
Reaction Pathway Diagram
Figure 1: The cascade reaction pathway from aldehyde condensation to coumarin cyclization.
Critical Optimization Parameters
The following parameters have been validated to maximize yield and minimize side reactions (such as aldol self-condensation).
| Parameter | Standard Condition | High-Throughput / Green Condition | Rationale |
| Solvent | Ethanol (EtOH) | Solvent-Free or Water | EtOH is protic, stabilizing the ionic intermediates. Solvent-free (MW) maximizes kinetics. |
| Catalyst | Piperidine (5-10 mol%) | L-Proline or EDDA | Piperidine forms the reactive iminium species efficiently. |
| Stoichiometry | 1:1.1 (Aldehyde : Active Methylene) | 1:1.2 | Slight excess of active methylene drives the equilibrium forward. |
| Temperature | Reflux (78°C) | 80-100°C (Microwave) | Heat is required to drive the dehydration and subsequent cyclization steps. |
| Additives | Glacial Acetic Acid (cat.)[1] | None | Acetic acid buffers the basicity, preventing cannabinoid-like side reactions. |
Experimental Protocols
Protocol A: Classical Thermal Synthesis (Batch Scale)
Target Product: Ethyl 6-(diethylamino)-2-oxo-2H-chromene-3-carboxylate Reagents:
-
5-(diethylamino)-2-hydroxybenzaldehyde (1.0 eq, 10 mmol, 1.93 g)
-
Diethyl malonate (1.1 eq, 11 mmol, 1.76 g)
-
Piperidine (0.5 mmol, 50 µL)
-
Glacial Acetic Acid (5 drops)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the aldehyde and diethyl malonate to the ethanol. Stir at room temperature until fully dissolved.
-
Catalysis: Add piperidine followed by glacial acetic acid. The solution may darken slightly (formation of imine species).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3 to 5 hours .
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.
-
Isolation: The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol (2 x 5 mL).
-
Note: If no precipitate forms, pour the mixture into 50 mL of ice-water and acidify slightly (pH 5) with dilute HCl to induce precipitation.
-
-
Purification: Recrystallize from hot ethanol to yield yellow/orange needles.
Protocol B: Microwave-Assisted Synthesis (Green Method)
Target Product: 3-Acetyl-6-(diethylamino)coumarin Reagents:
-
5-(diethylamino)-2-hydroxybenzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Piperidine (1 drop) or Basic Alumina (200 mg)
Step-by-Step Methodology:
-
Mixing: In a 10 mL microwave process vial, mix the aldehyde and ethyl acetoacetate. If using liquid catalyst (piperidine), add it now. If using solid support (Alumina), grind reactants with the support in a mortar before transferring.
-
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
-
Settings: Power = 150 W (Dynamic), Max Temp = 90°C, Hold Time = 5–10 minutes.
-
-
Extraction:
-
For Liquid Catalyst: Add 5 mL EtOH, heat to dissolve, then pour into ice water to precipitate.
-
For Solid Support: Add 10 mL hot EtOH to elute the product from the alumina support. Filter off the solid support.
-
-
Crystallization: Allow the filtrate to cool. Collect crystals via vacuum filtration.[4]
Quality Control & Validation Workflow
To ensure the chemical integrity of the synthesized coumarin, follow this validation logic.
Validation Logic Diagram
Figure 2: Quality control workflow for coumarin synthesis.
Key Analytical Markers:
-
Appearance: Yellow to orange crystalline solid.
-
Fluorescence: Strong emission under 365 nm UV light (typically blue-green to yellow depending on solvent).
-
1H NMR (CDCl3, 400 MHz):
-
Coumarin C4-H: A distinct singlet between δ 8.3 – 8.5 ppm . This confirms the formation of the alpha-beta unsaturated lactone ring.
-
Diethylamino Group: Quartet at ~3.4 ppm (4H) and Triplet at ~1.2 ppm (6H).
-
Absence of CHO: Disappearance of the aldehyde singlet at ~9.8 ppm.
-
Technical Note on Regio-Isomers
Researchers must verify the substitution pattern of their starting material:
-
5-(diethylamino)-2-hydroxybenzaldehyde yields 6-(diethylamino)coumarins .
-
4-(diethylamino)-2-hydroxybenzaldehyde yields 7-(diethylamino)coumarins (Classic Laser Dyes like Coumarin 1, Coumarin 460).
-
Impact: The 7-isomer is significantly more fluorescent due to better conjugation of the amine lone pair with the carbonyl acceptor (Push-Pull system along the longitudinal axis). The 6-isomer (described here) has a "cross-conjugated" nature, typically resulting in blue-shifted absorption and lower quantum yields compared to the 7-isomer.
References
-
Hamaker, C. G., & McCully, C. S. (2006).[5] 3-Acetyl-7-(diethylamino)coumarin.[5] Acta Crystallographica Section E: Structure Reports Online, 62(8), o3423-o3425. Link
- Context: Provides crystallographic proof of the coumarin product formed via Knoevenagel condensation of diethylaminosalicylaldehyde and ethyl acetoacet
-
Brufola, G., Fringuelli, F., Piermatti, O., & Pizzo, F. (1996). Simple and efficient synthesis of 3-carboxycoumarins in water. Heterocycles, 43(6), 1257-1266. Link
- Context: Establishes water-based/green protocols for Knoevenagel condens
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 204-599. Link
- Context: The authoritative review on the mechanism and scope of the reaction.
-
Bogdal, D. (1998). Coumarins - Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, (8), 468-469. Link
- Context: Validates the microwave protocol for rapid coumarin synthesis.
Sources
Application Notes and Protocols: Leveraging 5-(Diethylamino)-2-hydroxybenzaldehyde in the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Strategic Value of 5-(Diethylamino)-2-hydroxybenzaldehyde
5-(Diethylamino)-2-hydroxybenzaldehyde is a highly valuable and versatile building block in modern synthetic organic chemistry. Its unique trifunctional architecture—comprising a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, and a strongly electron-donating diethylamino group—provides a powerful platform for the construction of a diverse array of heterocyclic systems. The electronic properties conferred by the diethylamino substituent are particularly significant, often imparting strong fluorescence and potent biological activity to the resulting molecules. This makes the title compound an ideal starting material for projects in medicinal chemistry, materials science, and the development of advanced fluorescent probes.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic transformations involving 5-(diethylamino)-2-hydroxybenzaldehyde. We will move beyond simple procedural lists to explain the underlying mechanistic principles, offering field-proven protocols and insights to empower rational design and experimental success.
Part 1: Synthesis of 7-(Diethylamino)coumarin Scaffolds via Knoevenagel Condensation
The synthesis of coumarins, a prominent class of heterocycles with applications ranging from pharmaceuticals to fluorescent dyes, is one of the most important applications of 2-hydroxybenzaldehydes.[1] The core transformation is the Knoevenagel condensation, a base-catalyzed reaction between a carbonyl group and an active methylene compound.[2]
Causality and Mechanism
The reaction proceeds in two key stages. First, a weak base, typically a secondary amine like piperidine, deprotonates the active methylene compound (e.g., diethyl malonate) to form a highly nucleophilic enolate. This enolate then attacks the electrophilic aldehyde of 5-(diethylamino)-2-hydroxybenzaldehyde. The subsequent intermediate undergoes dehydration. The final, irreversible step is an intramolecular transesterification (lactonization), where the phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable, fused pyranone ring of the coumarin system. The use of a mild base is critical to prevent self-condensation of the aldehyde.[2]
Caption: Knoevenagel condensation workflow for coumarin synthesis.
Protocol 1.1: Synthesis of Ethyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate
This protocol details the reaction with diethyl malonate to produce a versatile coumarin-3-carboxylate ester, a common precursor for further derivatization.
Materials:
-
5-(Diethylamino)-2-hydroxybenzaldehyde (1.93 g, 10 mmol)
-
Diethyl malonate (1.76 g, 11 mmol)
-
Ethanol (25 mL)
-
Piperidine (0.2 mL, catalytic amount)
-
Hydrochloric Acid (1 M, for neutralization if needed)
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 5-(diethylamino)-2-hydroxybenzaldehyde (10 mmol) and ethanol (25 mL). Stir until the solid is fully dissolved.
-
Add diethyl malonate (11 mmol) to the solution, followed by the catalytic amount of piperidine (0.2 mL).[1]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the final coumarin derivative as a bright yellow crystalline solid.
Purification and Characterization:
-
The crude product often has high purity. If necessary, it can be recrystallized from ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Synthesis of 7-(Diethylamino)chromene Derivatives
By substituting the active methylene partner, the synthetic pathway can be directed towards other important heterocyclic cores, such as chromenes. The reaction of 2-hydroxybenzaldehydes with compounds containing a nitrile function, like malononitrile or ethyl cyanoacetate, leads to the formation of 2-imino- or 2-oxo-chromenes, respectively.
Protocol 2.1: Synthesis of 7-(Diethylamino)-2-imino-2H-chromene-3-carbonitrile
This protocol utilizes malononitrile as the active methylene component, leading to a highly functionalized chromene derivative. The mechanism follows a similar Knoevenagel pathway, but the cyclization involves the phenolic hydroxyl group attacking the nitrile, leading to the iminochromene structure.
Materials:
-
5-(Diethylamino)-2-hydroxybenzaldehyde (1.93 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Dioxane or Ethanol (30 mL)
-
Diethylamine (DEA) or Piperidine (catalytic amount, ~5 drops)
Procedure:
-
Dissolve 5-(diethylamino)-2-hydroxybenzaldehyde (10 mmol) and malononitrile (10 mmol) in dioxane or ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add a catalytic amount of diethylamine or piperidine to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain 7-(diethylamino)-2-imino-2H-chromene-3-carbonitrile.
| Product Class | Active Methylene Reagent | Typical Catalyst | Heterocyclic Product |
| Coumarin | Diethyl Malonate | Piperidine | Ethyl 7-(Diethylamino)-coumarin-3-carboxylate |
| Coumarin | Ethyl Acetoacetate | Piperidine | 3-Acetyl-7-(diethylamino)coumarin[3] |
| Chromene | Malononitrile | Diethylamine | 7-(Diethylamino)-2-iminochromene-3-carbonitrile |
| Chromene | Ethyl Cyanoacetate | Diethylamine | Ethyl 7-(Diethylamino)-2-iminochromene-3-carboxylate |
| Table 1: Summary of Heterocyclic Products from 5-(Diethylamino)-2-hydroxybenzaldehyde. |
Part 3: Synthesis of Schiff Bases and Thiosemicarbazone Derivatives
The aldehyde functionality provides a direct route to nitrogen-containing heterocycles and their precursors through the formation of Schiff bases (imines). These compounds are formed by the condensation of the aldehyde with a primary amine. Thiosemicarbazones, a specific class of Schiff bases formed with thiosemicarbazides, are of particular interest due to their extensive pharmacological properties, including anti-Alzheimer's, anticancer, and antiviral activities.[4]
Causality and Mechanism
This reaction is a straightforward nucleophilic addition-elimination. The nitrogen of the primary amine acts as a nucleophile, attacking the aldehyde's carbonyl carbon. A proton transfer step follows, creating a carbinolamine intermediate. This intermediate is then dehydrated, typically under mildly acidic catalysis, to yield the final stable C=N double bond of the imine.
Sources
- 1. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of compounds derived from 5-(diethylamino)-2-hydroxybenzaldehyde
An In-Depth Guide to the Biological Evaluation of Compounds Derived from 5-(Diethylamino)-2-hydroxybenzaldehyde
Introduction: A Versatile Scaffold for Bioactive Compound Development
5-(Diethylamino)-2-hydroxybenzaldehyde is a substituted salicylaldehyde that serves as a pivotal precursor in synthetic chemistry. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a diethylamino substituent, provides a versatile scaffold for generating a diverse library of derivatives. Among the most prominent and biologically significant derivatives are Schiff bases, formed through the condensation of the aldehyde group with primary amines.[1] These Schiff bases, characterized by their azomethine (-CH=N-) linkage, and their subsequent metal complexes, have garnered significant attention in medicinal chemistry.[2] The inherent chemical properties of this scaffold, including its potential for chelation and the electronic effects of its substituents, make its derivatives prime candidates for exhibiting a range of biological activities.
This guide provides a comprehensive overview and detailed protocols for evaluating the primary biological activities associated with compounds derived from 5-(diethylamino)-2-hydroxybenzaldehyde. We will focus on three key areas of investigation: anticancer, antimicrobial, and antioxidant properties. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the protocols but also understand the causality behind each step and confidently interpret the results.
Core Synthesis: Derivatization of the Parent Aldehyde
The most common derivatization of 5-(diethylamino)-2-hydroxybenzaldehyde involves the synthesis of Schiff bases. This reaction is a cornerstone of imine chemistry and provides a straightforward method to introduce a wide variety of functional groups, thereby modulating the biological activity of the final compound.
Application Note: The Rationale for Schiff Base Synthesis
The formation of a Schiff base from 5-(diethylamino)-2-hydroxybenzaldehyde is a strategic first step in drug discovery. The resulting imine group is not merely a linker; it is a pharmacophore that can participate in hydrogen bonding and coordination with biological targets. Furthermore, the phenolic hydroxyl and diethylamino groups can influence the compound's lipophilicity, electronic distribution, and metal-chelating ability.[2] By reacting the parent aldehyde with different primary amines (e.g., aromatic, aliphatic, heterocyclic), a library of compounds with diverse steric and electronic properties can be generated for screening. Metal complexation of these Schiff base ligands can further enhance biological activity, often leading to more potent antimicrobial or anticancer agents.
Protocol: General Synthesis of a Schiff Base Derivative
This protocol describes a standard condensation reaction to form a Schiff base from 5-(diethylamino)-2-hydroxybenzaldehyde and a representative primary amine.
Materials:
-
5-(diethylamino)-2-hydroxybenzaldehyde
-
A primary amine (e.g., 4-nitrobenzohydrazide as described in related syntheses[3])
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-(diethylamino)-2-hydroxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.
-
In a separate beaker, dissolve the selected primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution to the aldehyde solution in the flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours while stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form.
-
If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry the product in a desiccator.
-
The final product should be characterized by spectroscopic methods (e.g., FTIR, ¹H NMR) to confirm the formation of the azomethine group.[4]
Caption: General workflow for the synthesis of Schiff base derivatives.
Section 1: Evaluation of Anticancer Activity
Schiff bases and their metal complexes are widely investigated for their potential as anticancer agents.[5][6] Their mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. The following protocols are designed to quantify the cytotoxic effects of novel derivatives on cancer cell lines.
Application Note: Screening for Cytotoxicity
The primary goal of in-vitro anticancer screening is to determine a compound's ability to kill or inhibit the growth of cancer cells, often expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which in most cases correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.
Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the IC₅₀ value of a test compound against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize adherent cells or collect suspension cells.
-
Perform a cell count and determine viability (e.g., using Trypan blue).
-
Dilute the cells in complete medium to a final density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Include wells for 'cells only' (negative control) and 'medium only' (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the 'medium only' blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (cells only) using the formula:
-
% Viability = (Abs_treated / Abs_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Section 3: Evaluation of Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate hydrogen atoms or electrons to scavenge free radicals. [12]The 2-hydroxybenzaldehyde core of the parent compound suggests that its derivatives may possess significant antioxidant capacity.
Application Note: Quantifying Radical Scavenging
Evaluating the antioxidant potential of a compound is crucial, as oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to measure the radical scavenging ability of compounds. [13]DPPH is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the concentration and potency of the antioxidant.
Protocol: DPPH Radical Scavenging Assay
This protocol describes how to determine the antioxidant capacity of a test compound by measuring its ability to scavenge the DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)
-
Test compound dissolved in methanol/ethanol
-
A known antioxidant standard (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the antioxidant standard in methanol at various concentrations.
-
Prepare a DPPH working solution (e.g., 0.1 mM or ~4 mg/100 mL) in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0. [14]2. Assay Procedure:
-
In a 96-well plate, add a fixed volume of the test compound dilutions to the wells (e.g., 100 µL).
-
Prepare a control well containing only methanol (100 µL) instead of the test compound. This will serve as the negative control (A_control).
-
Prepare a blank well for each sample concentration containing the sample but with methanol instead of the DPPH solution to correct for any color from the sample itself (A_blank).
-
To each well (except the blanks), add a fixed volume of the DPPH working solution (e.g., 100 µL). [14] * To the blank wells, add 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes. [15] * After incubation, measure the absorbance of all wells at 517 nm.
-
-
Data Analysis:
-
Correct the absorbance of the sample wells by subtracting the absorbance of their corresponding blanks.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
-
Plot the % Scavenging against the concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph. A lower EC₅₀ value indicates higher antioxidant activity.
-
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Data Presentation and Interpretation
To facilitate comparison and reporting, quantitative data from the described assays should be summarized in a clear and structured format.
| Compound ID | Assay Type | Target/Strain | Result (Unit) | Positive Control | Result (Unit) |
| Derivative-01 | Cytotoxicity | MCF-7 Cells | IC₅₀ = 25.5 µM | Doxorubicin | IC₅₀ = 1.2 µM |
| Derivative-01 | Antimicrobial | S. aureus | Zone = 18 mm | Ciprofloxacin | Zone = 25 mm |
| Derivative-01 | Antioxidant | DPPH Radical | EC₅₀ = 50.2 µg/mL | Ascorbic Acid | EC₅₀ = 5.8 µg/mL |
| Derivative-02 | Cytotoxicity | MCF-7 Cells | IC₅₀ = 15.8 µM | Doxorubicin | IC₅₀ = 1.2 µM |
| Derivative-02 | Antimicrobial | S. aureus | Zone = 22 mm | Ciprofloxacin | Zone = 25 mm |
| Derivative-02 | Antioxidant | DPPH Radical | EC₅₀ = 35.7 µg/mL | Ascorbic Acid | EC₅₀ = 5.8 µg/mL |
References
-
Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2 - Semantic Scholar. ([Link])
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. ([Link])
-
Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine - ThaiScience. ([Link])
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed Central. ([Link])
-
Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. ([Link])
-
Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes | Journal of ... ([Link])
-
Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed. ([Link])
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. ([Link])
-
Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText. ([Link])
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. ([Link])
-
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. ([Link])
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. ([Link])
-
Full article: Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes - Taylor & Francis. ([Link])
-
MTT Cell Assay Protocol. ([Link])
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. ([Link])
-
DPPH Antioxidant Assay Kit D678 manual | DOJINDO. ([Link])
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. ([Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. ([Link])
-
MTT Assay - Protocols.io. ([Link])
-
DPPH radical scavenging activity - Marine Biology. ([Link])
-
Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis - PubMed. ([Link])
-
Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry) - DergiPark. ([Link])
Sources
- 1. jetir.org [jetir.org]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. marinebiology.pt [marinebiology.pt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Diethylamino)-2-hydroxybenzaldehyde
Welcome to the technical support guide for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common experimental challenges. Our goal is to move beyond simple procedural lists, providing a deep dive into the causality behind experimental choices to enhance both yield and purity.
Introduction: The Challenge of Synthesizing Substituted Salicylaldehydes
5-(diethylamino)-2-hydroxybenzaldehyde, also known as 4-(diethylamino)salicylaldehyde, is a valuable intermediate in the synthesis of various biologically active compounds, including potent inhibitors for enzymes implicated in Alzheimer's disease.[1][2][3] However, its preparation via electrophilic aromatic substitution on 4-diethylaminophenol is often plagued by low yields, competing side reactions, and purification difficulties. The electron-donating nature of both the hydroxyl and diethylamino groups strongly activates the aromatic ring, making it susceptible to multiple substitutions and oxidation, while also presenting regioselectivity challenges.
This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis, focusing on the two most common formylation methods: the Reimer-Tiemann reaction and the Duff reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q1: My overall yield is consistently low (<30%). What are the likely causes and how can I improve it?
Low yield is the most frequent complaint. The root cause often lies in the choice of reaction, suboptimal conditions, or competing side reactions.
A1.1: Re-evaluate Your Choice of Formylation Reaction
The two primary routes from 4-diethylaminophenol are the Reimer-Tiemann and Duff reactions. Their suitability depends on your tolerance for specific impurities and your experimental setup.
-
Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a dichlorocarbene electrophile.[4] While classic for ortho-formylation of phenols, its high reactivity can lead to byproducts.
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic acid or trifluoroacetic acid) as the formylating agent.[5] It is known for being regioselective for the ortho position but is also notorious for low yields.[6]
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Reagents | Phenol, Chloroform (CHCl₃), Strong Base (NaOH, KOH) | Phenol, Hexamethylenetetramine (HMTA), Acid |
| Pros | Generally higher reactivity, well-established. | High ortho-selectivity, milder conditions than some alternatives.[5] |
| Cons | Can produce para-isomers, tar formation, handling of hazardous chloroform, can be highly exothermic.[4][7] | Often suffers from very low yields.[6] |
| Typical Yield | 20-60% (highly substrate-dependent) | 15-25% (can be improved with modifications) |
Recommendation: For 4-diethylaminophenol, the powerful activation from both substituents can lead to complex mixtures in the Reimer-Tiemann reaction. The Duff reaction, while lower-yielding, may provide a cleaner crude product. Consider starting with the Duff reaction and optimizing from there.
A1.2: Optimize Reaction Conditions
-
Temperature Control (Reimer-Tiemann): This reaction can be highly exothermic once initiated.[4][8] Overheating leads to tar formation. It is crucial to heat the reaction gently to initiate it (e.g., 50-60°C) and then maintain control, using an ice bath if necessary, to keep the temperature stable.[7]
-
Solvent System (Reimer-Tiemann): Since hydroxides are poorly soluble in chloroform, a biphasic system is often used.[4] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an emulsifying agent like 1,4-dioxane can significantly improve reaction rates and yields.[8]
-
Reagent Stoichiometry: An excess of the formylating agent is typically used. For the Reimer-Tiemann reaction, a molar ratio of Phenol:NaOH:CHCl₃ of roughly 1:4:1.5 is a common starting point. For the Duff reaction, an excess of HMTA is standard. Experiment with small variations in stoichiometry to find the optimal balance for your substrate.
A1.3: Identify and Minimize Side Reactions
The primary side reaction is the formation of the isomeric product, 3-(diethylamino)-2-hydroxybenzaldehyde, and potential para-formylation, although the latter is less common for phenols.[9] The highly activated ring can also undergo reactions that lead to tarry, polymeric materials.
-
Solution: Running the reaction at the lowest effective temperature can improve selectivity. In the Duff reaction, the ortho-selectivity is driven by a chelation effect, making it less prone to isomeric byproducts compared to the Reimer-Tiemann reaction.[5]
Q2: My crude product is a dark, tarry oil that is difficult to purify. What's causing this and how do I handle it?
Tar formation is a common issue in phenol chemistry due to the substrate's sensitivity to oxidation and polymerization under harsh reaction conditions.
A2.1: Minimize Tar Formation During the Reaction
-
Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the electron-rich phenolate intermediate.
-
Control Temperature: As mentioned, excessive heat is a primary cause of tarring. Avoid aggressive heating.[4]
-
Control Reagent Addition: Add the formylating agent (chloroform or HMTA) slowly and portion-wise to control the reaction rate and heat generation.
A2.2: Effective Work-up and Purification
-
Acid-Base Extraction: A powerful technique for purifying N-substituted aminobenzaldehydes involves an acid-base workup.[10]
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic diethylamino group will be protonated, rendering the desired product water-soluble as a salt.
-
Separate the aqueous layer, which now contains your product. The non-basic, tarry impurities will remain in the organic layer.
-
Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to a pH of ~7-8 to precipitate the purified product.[10]
-
Filter the solid product and wash with cold water.
-
-
Column Chromatography: If isomeric byproducts are present, column chromatography on silica gel is often necessary. A gradient elution starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 95:5) and gradually increasing the polarity is a good strategy.
-
Recrystallization: The final product can often be purified further by recrystallization from a suitable solvent system like ethanol/water or toluene/hexane.[11][12]
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is recommended for the highest purity?
-
A: The Duff reaction generally offers higher regioselectivity for ortho-formylation of phenols, which can lead to a purer crude product, albeit often with a lower yield.[5] If you prioritize purity and wish to avoid complex chromatography, optimizing the Duff reaction is a strong choice.
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 v/v). The product, being more polar than the starting 4-diethylaminophenol due to the aldehyde group, will have a lower Rf value. Spot the reaction mixture alongside standards of the starting material to track its consumption and the appearance of the product spot.[2]
-
-
Q: What are the key safety precautions?
-
A: Both syntheses involve hazardous materials.
-
Chloroform (Reimer-Tiemann): is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases (NaOH, KOH): are corrosive. Avoid contact with skin and eyes.
-
Exothermic Reactions: The Reimer-Tiemann reaction can become highly exothermic.[4] Use a water or ice bath to control the temperature and prevent thermal runaway.
-
-
Key Reaction Mechanisms
Understanding the mechanism is key to troubleshooting. The following diagrams illustrate the pathways for the two primary formylation reactions.
Caption: The Duff Reaction Mechanism.
Caption: The Reimer-Tiemann Reaction Mechanism.
Experimental Protocols
The following protocols are provided as a starting point for optimization. All operations should be conducted in a fume hood with appropriate PPE.
Protocol 1: Modified Duff Reaction
This protocol is based on the classical Duff reaction, which is known for its high ortho-selectivity.[5]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-diethylaminophenol (e.g., 5.0 g, 30.3 mmol) and hexamethylenetetramine (HMTA) (e.g., 8.5 g, 60.6 mmol, 2 eq.).
-
Solvent Addition: Add 100 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction can be slow, often requiring 4-8 hours.[13]
-
Hydrolysis: After cooling to room temperature, slowly add 100 mL of 3M sulfuric acid. A precipitate may form. Heat the mixture to 100°C for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Work-up: Cool the mixture in an ice bath. If a solid product precipitates, filter it. If not, extract the mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Reimer-Tiemann Reaction with Phase-Transfer Catalyst
This protocol incorporates a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[4][8]
-
Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 4-diethylaminophenol (e.g., 5.0 g, 30.3 mmol) in 100 mL of 20% aqueous sodium hydroxide.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.5 g, 1.5 mmol).
-
Reaction: Heat the mixture to 60-65°C with vigorous stirring. From the dropping funnel, add chloroform (e.g., 4.4 g, 36.4 mmol, 1.2 eq.) dropwise over 1 hour, ensuring the temperature does not exceed 70°C. After the addition is complete, continue stirring at 65°C for an additional 2-3 hours.
-
Work-up: Cool the reaction to room temperature. Steam distill the mixture to remove any unreacted chloroform.
-
Purification: Acidify the remaining solution carefully with dilute hydrochloric acid to pH ~5-6. The product should precipitate. Filter the solid, wash with cold water, and dry.[14] Further purification can be achieved via the acid-base extraction described in the troubleshooting section (A2.2) or by recrystallization.
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting common synthesis issues.
References
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Eurasian Chemical Communications. (n.d.). Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
- Google Patents. (n.d.). CN1137874C - Process for preparation of p-hydroxy-benzaldehyde.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]
-
Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). US3365500A - Hydroxybenzaldehyde process.
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
CAS Common Chemistry. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. US3365500A - Hydroxybenzaldehyde process - Google Patents [patents.google.com]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 10. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. echemcom.com [echemcom.com]
- 14. CN1137874C - Process for preparation of p-hydroxy-benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Diethylamino)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 5-(diethylamino)-2-hydroxybenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Understanding the Molecule: Physicochemical Properties
5-(Diethylamino)-2-hydroxybenzaldehyde is a substituted salicylaldehyde with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| Appearance | Yellow to orange crystalline solid | CymitQuimica |
| Melting Point | 60-62 °C | Sigma-Aldrich |
| Solubility | Soluble in organic solvents | CymitQuimica |
Understanding these properties is the first step in designing an effective purification strategy. The presence of both a hydroxyl and a diethylamino group influences its polarity and reactivity, which are critical considerations for purification.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-(diethylamino)-2-hydroxybenzaldehyde in a question-and-answer format.
Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I get it to crystallize?
A1: An oily or dark-colored crude product suggests the presence of significant impurities. The most common culprits in the synthesis of substituted salicylaldehydes, such as those produced via the Reimer-Tiemann reaction, include:
-
Unreacted Starting Materials: Residual 3-(diethylamino)phenol.
-
Isomeric Byproducts: Formation of other isomers depending on the synthetic route.
-
Polymeric Materials: Aldehydes, particularly aminobenzaldehydes, can be prone to self-condensation or polymerization, especially in the presence of acid or base catalysts, or upon prolonged heating.[1] Tarry materials are often removed by filtration after initial workup steps.[2]
-
Oxidation Products: The amino group can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Steps:
-
Initial Wash: Begin by washing the crude material with a non-polar solvent like hexane to remove highly non-polar impurities.
-
pH Adjustment for Purification: A patented method for purifying N-substituted aminobenzaldehydes involves a sequence of acidification and neutralization.[2]
-
Dissolve the crude material in a suitable aqueous acidic solution to protonate the diethylamino group, rendering the desired compound water-soluble. Many impurities may remain insoluble and can be removed by filtration.
-
Carefully neutralize the aqueous solution to a pH of approximately 7 to precipitate the purified 5-(diethylamino)-2-hydroxybenzaldehyde.[2] This can yield a significantly purer, solid product.
-
-
Recrystallization: If the product is still oily, attempt recrystallization from a suitable solvent system. Ethanol has been reported to be an effective solvent for the crystallization of a similar compound, 4-(diethylamino)-2-hydroxybenzaldehyde.[3] You may also explore mixed solvent systems, such as ethanol/water or ethyl acetate/hexane.
Q2: I'm performing column chromatography, but my product is streaking and the separation is poor. What's going wrong?
A2: Poor separation and streaking on a silica gel column can be attributed to several factors:
-
Compound Instability on Silica: Aldehydes can sometimes be unstable on acidic silica gel, potentially forming acetals or hemiacetals with alcoholic eluents, or undergoing other degradation.
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized for your compound and the impurities present.
-
Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
Troubleshooting Steps:
-
TLC Analysis First: Always perform a thorough Thin Layer Chromatography (TLC) analysis before running a column to determine the optimal solvent system. For substituted salicylaldehydes, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This is a common practice when purifying amines or other basic compounds.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
Solvent System Optimization: Experiment with different solvent systems during your TLC analysis. A good separation will show clear, distinct spots for your product and impurities. Aim for an Rf value of 0.2-0.4 for your desired compound for optimal column separation.
Q3: My purified product is initially a nice yellow solid, but it darkens over time. How can I improve its stability?
A3: The discoloration of 5-(diethylamino)-2-hydroxybenzaldehyde upon storage suggests potential degradation, likely due to oxidation or photodegradation. The presence of the electron-donating diethylamino and hydroxyl groups can make the aromatic ring more susceptible to oxidation.
Troubleshooting and Storage Recommendations:
-
Protection from Light: Aromatic amines and aldehydes can be light-sensitive. Store the purified compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Photostability testing is a standard procedure in drug development to assess the effect of light on new chemical entities.
-
Inert Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage.
-
Low Temperature: Store the compound at a low temperature, such as in a refrigerator or freezer, to slow down potential degradation reactions.
-
Purity Matters: Ensure the compound is as pure as possible, as impurities can sometimes catalyze degradation reactions.
III. Detailed Experimental Protocols
Here are detailed, step-by-step methodologies for the two most common purification techniques for 5-(diethylamino)-2-hydroxybenzaldehyde.
A. Protocol for Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is designed for researchers who have a solid, but still impure, sample of 5-(diethylamino)-2-hydroxybenzaldehyde.
Materials:
-
Crude 5-(diethylamino)-2-hydroxybenzaldehyde
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid dissolves completely. The goal is to create a saturated solution.
-
Inducing Precipitation: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is supersaturated.
-
Clarification: Add a few drops of hot ethanol back into the solution until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
B. Protocol for Flash Column Chromatography
This protocol is suitable for separating 5-(diethylamino)-2-hydroxybenzaldehyde from impurities with similar polarities.
Materials:
-
Crude 5-(diethylamino)-2-hydroxybenzaldehyde
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a mixture of hexane and ethyl acetate (e.g., start with a 9:1 or 4:1 ratio).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until you achieve good separation between the desired product spot and impurity spots (aim for an Rf of ~0.3 for the product).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 5-(diethylamino)-2-hydroxybenzaldehyde.
-
IV. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for choosing the appropriate purification method for 5-(diethylamino)-2-hydroxybenzaldehyde.
Caption: Decision tree for selecting a purification method.
V. Conclusion
The purification of 5-(diethylamino)-2-hydroxybenzaldehyde can be achieved efficiently through recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. Careful consideration of the compound's stability and the selection of appropriate solvents and conditions are paramount for obtaining a high-purity final product. This guide provides a framework for troubleshooting common issues and implementing robust purification protocols.
VI. References
-
Google Patents. (n.d.). Hydroxybenzaldehyde process. U.S. Patent No. 3,365,500. Retrieved from
-
Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]
-
Mokle, S. S., Dawane, B. S., Sayyed, M. A., & Vibhute, Y. B. (2007). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Journal of the Indian Chemical Society, 84(11), 1164-1165.
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
Toche, R. B., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Organic & Medicinal Chemistry International Journal, 7(3).
-
Wikipedia. (2023, December 2). 2-Aminobenzaldehyde. In Wikipedia. Retrieved from [Link]
-
European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes. EP 0068725 A1. Retrieved from [Link]
-
ResearchGate. (n.d.). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) from bottom to top the spectra of 4-aminobenzaldehyde, 4-aminobenzyl alcohol and crude of reaction after 300 min of irradiation. Retrieved from [Link]
-
MDPI. (2022). Composite CdS/TiO2 Powders for the Selective Reduction of 4-Nitrobenzaldehyde by Visible Light: Relation between Preparation, Morphology and Photocatalytic Activity. Catalysts, 13(1), 73.
-
ResearchGate. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. Retrieved from [Link]
-
OSTI.gov. (n.d.). Oxidative degradation of monoethanolamine. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. Retrieved from [Link]
-
ACS Publications. (2020). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega, 5(30), 18889-18897.
-
Google Patents. (n.d.). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. U.S. Patent No. 5,599,988. Retrieved from
-
ResearchGate. (n.d.). oxidative degradation of co2 absorbing aqueous amine solvents. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
JoVE. (2020, March 26). Recrystallization. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole. Retrieved from [Link]
-
Adrona. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[4]uril Encapsulation. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Hydrolysis of p-nitrobenzaldehyde acetal from the materials under acidic. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-(Diethylamino)-2-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Introduction to the Synthesis
The synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a critical step in the development of various pharmaceutical compounds and research chemicals. The electron-donating nature of the diethylamino group at the para position to the hydroxyl group makes the aromatic ring highly activated towards electrophilic substitution. This property is advantageous for formylation at the ortho position. However, this high reactivity can also lead to challenges, including the formation of side products and difficulty in purification, often resulting in low yields.
The two primary methods for the synthesis of this compound are the Reimer-Tiemann reaction and the Duff reaction. Both reactions have their own set of parameters that need to be carefully controlled to achieve the desired outcome. This guide will delve into the intricacies of both methods and provide practical solutions to common problems encountered during the synthesis.
Troubleshooting Guide: Overcoming Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Reimer-Tiemann Reaction Troubleshooting
The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution. The key reactive intermediate is dichlorocarbene (:CCl₂).[1]
Q1: My Reimer-Tiemann reaction is resulting in a very low yield of the desired 5-(diethylamino)-2-hydroxybenzaldehyde. What are the most likely causes?
A1: Low yields in the Reimer-Tiemann reaction of 4-(diethylamino)phenol are a common issue and can stem from several factors:
-
Suboptimal Temperature Control: The reaction is often exothermic.[1] Uncontrolled temperature can lead to the formation of tarry byproducts and decomposition of the starting material and product. It is crucial to maintain a consistent temperature, typically between 60-70°C.
-
Inefficient Mixing: The reaction is biphasic (aqueous and organic layers).[1] Vigorous stirring is essential to ensure the transport of reactants and intermediates between the two phases. Inadequate mixing will significantly slow down the reaction and favor side reactions.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess of chloroform is generally used, but too much can lead to the formation of di- and trichloromethylated byproducts. The concentration of the base (e.g., sodium hydroxide) also needs to be optimized.
-
Decomposition of Dichlorocarbene: Dichlorocarbene is a highly reactive and unstable intermediate. If it is not trapped by the phenoxide ion efficiently, it can decompose or react with other species in the reaction mixture.
-
Side Reactions: The electron-rich nature of 4-(diethylamino)phenol can lead to the formation of the para-formylated isomer, although the ortho-isomer is generally favored. Other potential side reactions include the formation of colored, polymeric materials.
Q2: I am observing the formation of a significant amount of dark, tar-like material in my reaction flask. How can I prevent this?
A2: Tar formation is a classic sign of uncontrolled side reactions. Here's how to mitigate it:
-
Precise Temperature Control: As mentioned, use a temperature-controlled oil bath or a reactor with a cooling system to maintain the optimal reaction temperature. Avoid localized overheating.
-
Slow Addition of Chloroform: Instead of adding all the chloroform at once, add it dropwise over a period of time. This helps to control the exotherm and maintain a low, steady concentration of dichlorocarbene, minimizing its self-condensation and other side reactions.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side reactions that contribute to tar formation.
Q3: How can I improve the selectivity for the desired ortho-isomer over the para-isomer?
A3: The Reimer-Tiemann reaction inherently favors ortho-formylation due to the coordination of the dichlorocarbene to the phenoxide oxygen. However, you can further enhance this selectivity:
-
Choice of Cation: The nature of the alkali metal cation in the base can influence the ortho/para ratio. In some cases, using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) can lead to higher ortho-selectivity.
-
Solvent System: While a biphasic water-chloroform system is standard, the addition of a co-solvent can sometimes influence selectivity. However, this requires careful optimization.
Duff Reaction Troubleshooting
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[2][3]
Q1: The yield of my Duff reaction is consistently below 20%. What can I do to improve it?
A1: Low yields are a known drawback of the Duff reaction.[3] Here are some key areas to focus on for improvement:
-
Anhydrous Conditions: The initial stage of the Duff reaction requires anhydrous or nearly anhydrous conditions. The presence of water can hydrolyze the HMTA and the reactive intermediates, leading to lower yields. Ensure your reagents and solvents are dry.
-
Reaction Time and Temperature: The Duff reaction often requires higher temperatures (around 150-160°C) and longer reaction times (several hours) than the Reimer-Tiemann reaction.[2] Ensure you are heating the reaction for a sufficient duration at the correct temperature.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Boric acid in glycerol is a classic combination. In some cases, using a stronger acid like trifluoroacetic acid (TFA) can improve yields and reaction rates.
-
Hydrolysis Step: The final step of the Duff reaction is the hydrolysis of the intermediate Schiff base to the aldehyde. This step is typically carried out with an aqueous acid solution. Incomplete hydrolysis will result in a lower yield of the final product. Ensure the hydrolysis is complete by allowing sufficient time and using an adequate amount of acid.
Q2: My product from the Duff reaction is difficult to purify and appears to be a mixture of several compounds. What could be the issue?
A2: The complex nature of the Duff reaction mechanism can lead to a mixture of products.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting material, the desired product, and various intermediates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Side Product Formation: Over-reaction or side reactions can lead to the formation of secondary amines and other condensation products. Careful control of the reaction temperature and stoichiometry is important to minimize these.
-
Effective Purification: A multi-step purification process may be necessary. This could involve an initial extraction to remove the bulk of the glycerol and other polar impurities, followed by column chromatography to separate the desired aldehyde from other aromatic byproducts.
Frequently Asked Questions (FAQs)
Q: Which method, Reimer-Tiemann or Duff, is generally better for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde?
A: The choice of method depends on several factors, including the scale of the reaction, available equipment, and safety considerations.
-
Reimer-Tiemann Reaction:
-
Advantages: Generally proceeds under milder temperature conditions than the Duff reaction.
-
Disadvantages: Often suffers from low yields, can be exothermic and difficult to control, and uses chloroform, which is a hazardous solvent. The biphasic nature requires vigorous mixing.
-
-
Duff Reaction:
-
Advantages: Can sometimes provide higher yields than the Reimer-Tiemann reaction, especially with modifications. It avoids the use of chlorinated solvents.
-
Disadvantages: Requires high temperatures and often longer reaction times. The reaction mixture can be viscous and difficult to work with, and purification can be challenging.
-
For laboratory-scale synthesis, the Duff reaction, despite its challenges, is often preferred due to the avoidance of chloroform. For larger-scale production, the Reimer-Tiemann reaction might be considered with appropriate engineering controls for temperature and mixing.
Q: What are the key safety precautions I should take when performing these reactions?
A: Both reactions involve hazardous materials and conditions.
-
Reimer-Tiemann Reaction:
-
Chloroform: is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Bases (NaOH, KOH): are corrosive. Avoid contact with skin and eyes.
-
Exothermic Reaction: Be prepared for a rapid increase in temperature. Use a proper cooling setup and monitor the reaction temperature closely.
-
-
Duff Reaction:
-
High Temperatures: The reaction is run at high temperatures, posing a risk of burns. Use appropriate heating mantles and ensure the glassware is in good condition.
-
Acids: Handle strong acids like sulfuric acid or trifluoroacetic acid with care in a fume hood.
-
HMTA: Can be a skin and respiratory irritant.
-
Q: How can I effectively purify the final product, 5-(diethylamino)-2-hydroxybenzaldehyde?
A: Purification is a critical step to obtain a high-purity product.
-
Initial Work-up: After the reaction is complete, the mixture is typically acidified and then extracted with an organic solvent like ethyl acetate or diethyl ether. This will separate the product from inorganic salts and highly polar byproducts.
-
Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting material and other organic impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure crystals.
-
Acid-Base Extraction: Given the presence of the basic diethylamino group, an acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This can be effective in removing non-basic impurities.
Experimental Protocols
Protocol 1: Reimer-Tiemann Synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
4-(Diethylamino)phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a heating plate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-(diethylamino)phenol in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-65°C with vigorous stirring.
-
Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 60-70°C. The reaction is exothermic, so cooling may be necessary.
-
After the addition is complete, continue to stir the mixture at 65-70°C for another 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Duff Synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde
This protocol is a representative procedure and may require optimization.
Materials:
-
4-(Diethylamino)phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid, 50% (v/v)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Steam distillation apparatus (optional)
Procedure:
-
In a round-bottom flask, mix 4-(diethylamino)phenol, HMTA, glycerol, and boric acid.
-
Heat the mixture to 150-160°C for 2-3 hours with stirring.[2] The mixture will become thick and dark.
-
Cool the reaction mixture to below 100°C and then add 50% sulfuric acid.
-
Heat the mixture to hydrolyze the intermediate. This can be done by refluxing for 30-60 minutes.
-
The product can be isolated by steam distillation or by extraction.
-
Steam Distillation: Steam distill the mixture to obtain the product in the distillate.
-
Extraction: Cool the mixture and extract with a suitable organic solvent like diethyl ether or ethyl acetate.
-
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Chloroform | Hexamethylenetetramine (HMTA) |
| Reaction Medium | Basic (e.g., NaOH) | Acidic (e.g., Boric acid/Glycerol) |
| Temperature | 60-70°C | 150-160°C |
| Typical Yields | Low to moderate (can be <30%) | Low to moderate (often 15-40%) |
| Key Challenges | Exothermic, tar formation, use of chloroform | High temperature, viscous mixture, purification |
Visualization of Key Processes
Reaction Mechanisms
Reimer-Tiemann Reaction Mechanism
Caption: Key steps in the Reimer-Tiemann reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- Process for preparation of hydroxybenzaldehydes.
- Process for the isolation of p-hydroxybenzaldehyde.
-
Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.
- An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
- Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure.
- Hydroxybenzaldehyde process.
- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
- The Duff Reaction: Researching A Modific
- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
-
Reimer–Tiemann reaction. Wikipedia. [Link]
- Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. YouTube.
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
-
5-(Diethylamino)-2-hydroxybenzaldehyde. PubChem. [Link]
- ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
- A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR.
- Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC - PubMed Central.
- CAS 58186-71-3: 5-Amino-2-hydroxybenzaldehyde. CymitQuimica.
- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
- SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS.
- Duff Reaction.
Sources
Technical Support Center: Synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde
Welcome to the technical support guide for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formylation of 4-diethylaminophenol. We will delve into the causality behind common side reactions, provide validated troubleshooting protocols, and offer insights to improve yield, purity, and regioselectivity.
Section 1: Troubleshooting Common Synthesis Issues (Q&A Format)
This section addresses the most frequent challenges encountered during the synthesis.
Q1: My reaction yield is disappointingly low. What are the most likely causes?
A1: Low yields in the formylation of 4-diethylaminophenol, particularly via the Reimer-Tiemann reaction, are common and can be attributed to several factors:
-
Sub-optimal Reaction Temperature: The Reimer-Tiemann reaction is highly exothermic once initiated.[1] If the temperature is too low, the reaction may not start or proceed sluggishly. If it's too high, or if the initial exotherm is not controlled, the primary outcome will be the formation of non-isolable tar and polymeric materials, drastically reducing the yield of the desired aldehyde.[2]
-
Inefficient Dichlorocarbene Generation: The key electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[3][4] The concentration and reactivity of the base (e.g., NaOH, KOH) are critical. Using old or low-purity base can lead to incomplete carbene formation. Furthermore, inefficient mixing in the biphasic reaction medium can limit the interaction between the aqueous base and the organic chloroform phase.[5]
-
Decomposition of Starting Material: 4-diethylaminophenol can be susceptible to oxidation under the strongly alkaline and high-temperature conditions of the reaction, especially if atmospheric oxygen is not excluded. This degradation pathway competes with the desired formylation reaction.
-
Incomplete Reaction: Insufficient reaction time or using a less-than-stoichiometric amount of the formylating agent (chloroform) will result in a significant amount of unreacted starting material, which can complicate purification.
Q2: I've isolated a mixture of isomers. How can I improve the regioselectivity for the desired 5-(diethylamino)-2-hydroxybenzaldehyde?
A2: The formation of the para-isomer, 3-(diethylamino)-4-hydroxybenzaldehyde, is a well-known side reaction in the Reimer-Tiemann synthesis.[2] The electron-donating diethylamino group and the activating hydroxyl group direct electrophilic substitution to the ortho and para positions. While the ortho product is typically favored, several strategies can enhance this selectivity:
-
Solvent System Modification: The choice of solvent can influence the ortho/para ratio. A patent for the synthesis of hydroxybenzaldehydes suggests that using aqueous methanol as a co-solvent can alter the product distribution, sometimes favoring the para isomer.[2] For maximizing ortho-selectivity, adhering to a biphasic water/chloroform system is often most effective.
-
Chelation Control (Duff Reaction): As an alternative to the Reimer-Tiemann, consider the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium.[6][7] The Duff reaction mechanism often exhibits strong ortho-selectivity for phenols due to a proposed intermediate involving coordination with the phenolic oxygen, which directs the electrophile to the adjacent position.[7]
-
Magnesium Chloride-Mediated Formylation: A highly ortho-selective method involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine.[8][9] The magnesium ion acts as a Lewis acid, forming a chelate with the phenolic oxygen and the formylating agent, which effectively blocks the para position and delivers the electrophile exclusively to the ortho position.
Q3: My reaction mixture turned into a dark, intractable tar. What happened and is it salvageable?
A3: Extensive tar formation is a classic sign of an uncontrolled Reimer-Tiemann reaction.[2] The primary cause is excessive heat. The reaction of dichlorocarbene with the phenoxide is highly exothermic, and if the addition of chloroform is too rapid or the external cooling is insufficient, the temperature can run away, leading to polymerization and decomposition of the phenol and the product.
Unfortunately, once significant tar has formed, salvaging the desired product is extremely difficult and often not practical. The product becomes trapped within the polymer matrix, and any isolation attempts typically result in very low yields of impure material. The best course of action is to discard the reaction and restart, focusing on meticulous temperature control. Add the chloroform dropwise with vigorous stirring and efficient external cooling (e.g., an ice-water bath) to maintain the internal temperature within the optimal range (typically 60-70°C).[5]
Q4: My final product is difficult to purify. What are the best strategies to remove persistent impurities?
A4: The primary impurities are typically unreacted 4-diethylaminophenol and the undesired para-formylated isomer. The structural similarity of these compounds to the desired product makes purification challenging. A multi-step approach is most effective:
-
Acid-Base Extraction: This is the most powerful first step. The diethylamino group is basic, and the phenolic hydroxyl is acidic. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate). First, wash with a dilute acid (e.g., 1M HCl). The desired product, the starting material, and the para-isomer will all move into the aqueous layer as protonated amine salts, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH to a pH of ~7-8. The product, being a phenol, is less acidic than the starting material. This can sometimes allow for fractional precipitation, but often all three compounds will precipitate.
-
Sodium Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid, water-soluble adducts, while phenols do not.[4] This can be used to separate the formylated products (ortho and para isomers) from the unreacted starting material. The adducts can then be decomposed by adding acid or base to regenerate the aldehydes.
-
Column Chromatography: This is the definitive final step. Silica gel chromatography can effectively separate the ortho and para isomers. The ortho-isomer, 5-(diethylamino)-2-hydroxybenzaldehyde, exhibits intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. This reduces its polarity compared to the para-isomer, which can only engage in intermolecular hydrogen bonding. Consequently, the desired ortho-product will typically have a higher Rf value and elute first from the column. A gradient elution with a hexane/ethyl acetate solvent system is recommended.
Section 2: Understanding the Key Side Products
Successful troubleshooting begins with identifying the impurities. The table below summarizes the most common side products in the formylation of 4-diethylaminophenol.
| Structure | Name | Molecular Weight ( g/mol ) | Formation Pathway | Key Identification Notes |
| 4-diethylaminophenol | 165.23 | Unreacted Starting Material | More polar than the product on TLC. Absence of an aldehyde peak (~9.5-10.5 ppm) in ¹H NMR. | |
| 3-(diethylamino)-4-hydroxybenzaldehyde | 193.24 | Electrophilic attack at the para position | Less polar than starting material, but more polar than the ortho-isomer on TLC. Exhibits intermolecular H-bonding. | |
| Polymeric Tar | Variable | Uncontrolled exothermic reaction | Dark, insoluble, high molecular weight material. Characterized by broad, unresolved peaks in NMR. |
Section 3: Verified Experimental Protocols
Protocol A: Synthesis via Ortho-Selective Formylation
This protocol is a modified Duff reaction approach, optimized for high ortho-selectivity and yield.[8][9]
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous magnesium chloride (1.2 eq) and dry acetonitrile under a nitrogen atmosphere.
-
Reagent Addition: Add 4-diethylaminophenol (1.0 eq) to the suspension. Then, slowly add dry triethylamine (3.0 eq) via syringe. Stir the mixture for 30 minutes at room temperature.
-
Formylation: Add paraformaldehyde (2.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 1M hydrochloric acid (HCl) and ice. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol B: Purification via Column Chromatography
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding silica gel, then evaporating the solvent.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., starting with 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system. The desired ortho-isomer, having a higher Rf, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar para-isomer and any remaining starting material.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(diethylamino)-2-hydroxybenzaldehyde as a crystalline solid.
Section 4: Visualizing Key Mechanisms and Workflows
Understanding the underlying mechanisms and having a logical workflow are crucial for effective troubleshooting.
Caption: Reimer-Tiemann reaction mechanism for the formylation of 4-diethylaminophenol.
Caption: Troubleshooting workflow for common synthesis issues.
References
-
Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link].
-
BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link].
-
J&K Scientific LLC. Reimer-Tiemann Reaction. Available at: [Link].
-
PubChem. 5-(Diethylamino)-2-hydroxybenzaldehyde. Available at: [Link].
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PrepChem.com. Synthesis of 3-diethylaminophenetol. Available at: [Link].
-
Organic Syntheses Procedure. p-HYDROXYPHENYLPYRUVIC ACID. Available at: [Link].
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OAText. Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available at: [Link].
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PubMed Central. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Available at: [Link].
- Google Patents. Hydroxybenzaldehyde process - US3365500A.
- Google Patents. Production and purification of an N,N-diethylaminophenol - EP0287277A1.
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Organic Syntheses. Org. Synth. 2012, 89, 220. Available at: [Link].
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Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. Available at: [Link].
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National Institutes of Health. Formylation of Amines - PMC. Available at: [Link].
-
ChemSpider Synthetic Pages. o-Formylation of a phenol. Available at: [Link].
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Duff Reaction. Duff Reaction. Available at: [Link].
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The ScholarShip. The Duff Reaction: Researching A Modification. Available at: [Link].
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UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link].
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Royal Society of Chemistry. Artificial Photosynthesis of Methanol from Carbon Dioxide with Water via Nile Reds-embeded TiO2 Photocathode - Supporting Information. Available at: [Link].
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Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link].
- Google Patents. Purification of N-substituted aminobenzaldehydes - US4440953A.
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Organic Syntheses Procedure. Benzaldehyde, m-hydroxy. Available at: [Link].
-
chemeurope.com. Duff reaction. Available at: [Link].
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Navigating Solvent Effects in Condensation Reactions of 5-(Diethylamino)-2-hydroxybenzaldehyde: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in condensation reactions with 5-(diethylamino)-2-hydroxybenzaldehyde. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvents in these reactions. We will move beyond simple protocols to explore the underlying chemical principles, helping you to troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific challenges you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Consistently Low Reaction Yields
Question: I am performing a Knoevenagel condensation between 5-(diethylamino)-2-hydroxybenzaldehyde and ethyl acetoacetate to synthesize a 7-(diethylamino)coumarin derivative, but my yields are consistently below 40%. What could be the cause and how can I improve it?
Answer: Low yields in this Knoevenagel condensation are a common issue and can often be traced back to suboptimal solvent selection. The polarity of the solvent plays a significant role in this reaction.[1] The strong electron-donating effect of the diethylamino group in your starting material can influence the reaction pathway, and the choice of solvent can either facilitate or hinder the desired transformation.
Causality Explained: The Knoevenagel condensation proceeds through a series of equilibria. The solvent can influence each step, from the initial deprotonation of the active methylene compound to the final cyclization and dehydration. For a substrate like 5-(diethylamino)-2-hydroxybenzaldehyde, a solvent that can stabilize the charged intermediates without hindering the nucleophilicity of the enolate is crucial.
Troubleshooting Steps:
-
Evaluate Your Current Solvent: What solvent are you currently using? Nonpolar solvents like toluene may lead to longer reaction times and lower yields.[1]
-
Switch to a Protic Solvent: Protic solvents like ethanol are often effective for this type of reaction.[2] They can solvate both the catalyst and the ionic intermediates, potentially accelerating the reaction. One study on the synthesis of a 7-(diethylamino)coumarin derivative reported a 76% yield when using ethanol as the solvent.[3]
-
Consider a "Green" Alternative: Deep eutectic solvents (DES) have emerged as highly effective and environmentally friendly media for coumarin synthesis.[1] In one instance, a one-pot synthesis of a fluorescent colorant using 4-(diethylamino)-2-hydroxybenzaldehyde and ethyl acetoacetate was successfully carried out in a choline chloride:urea-based DES.[2]
-
Water as a Co-solvent: In some Knoevenagel condensations, the presence of water can be beneficial, especially when using certain catalysts.[1] However, it is important to note that water is also a byproduct of the condensation, and its excess can shift the equilibrium back to the reactants. Careful optimization of the water content may be necessary.
Experimental Protocol: Knoevenagel Condensation in Ethanol
-
In a round-bottom flask, dissolve 10 mmol of 5-(diethylamino)-2-hydroxybenzaldehyde and 10 mmol of ethyl acetoacetate in 20 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Reflux the reaction mixture at 78°C and monitor the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Issue 2: Slow Reaction Rate in Schiff Base Formation
Question: I am trying to synthesize a Schiff base by reacting 5-(diethylamino)-2-hydroxybenzaldehyde with an aromatic amine in absolute ethanol. The reaction is taking several days to proceed, which is much longer than expected. What is causing this slow reaction rate?
Answer: The slow formation of a Schiff base in this case is likely due to a combination of factors, including the electronic nature of your aldehyde and potential inhibition by the solvent. While ethanol is a common solvent for Schiff base synthesis, it may not be the optimal choice for this specific reaction.
Causality Explained: Schiff base formation is a reversible reaction that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The electron-donating diethylamino group on the benzaldehyde ring can slightly decrease the electrophilicity of the carbonyl carbon, making the initial attack by the amine less favorable. Furthermore, protic solvents like ethanol can form strong hydrogen bonds with the amine, reducing its nucleophilicity.
Troubleshooting Steps:
-
Catalyst Addition: The addition of a few drops of a mild acid catalyst, such as glacial acetic acid, can significantly accelerate the reaction by protonating the carbonyl oxygen and increasing its electrophilicity.[5]
-
Solvent Change: Consider switching to a less polar or an aprotic solvent. Dichloromethane (DCM) can be a good alternative.[6] Aprotic solvents do not form strong hydrogen bonds with the amine, leaving it more available for nucleophilic attack.
-
Water Removal: The water produced during the reaction can hydrolyze the Schiff base, pushing the equilibrium back towards the starting materials.[7] Using a Dean-Stark apparatus to azeotropically remove water or adding a drying agent like anhydrous sodium sulfate or molecular sieves can drive the reaction to completion.[5]
-
Solvent-Free Conditions: For some Schiff base syntheses, solvent-free conditions can be highly effective, leading to faster reactions and higher yields.[6]
Decision Workflow for Optimizing Schiff Base Formation:
Caption: Troubleshooting workflow for slow Schiff base formation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of solvents in condensation reactions of 5-(diethylamino)-2-hydroxybenzaldehyde.
Q1: What is the general effect of solvent polarity on Knoevenagel condensation reactions?
A1: Solvent polarity has a significant impact on the rate and outcome of Knoevenagel condensations. Generally, polar solvents are preferred as they can stabilize the charged intermediates formed during the reaction. Protic polar solvents, like ethanol, can participate in hydrogen bonding and can be effective, especially when certain catalysts are used.[1] Aprotic polar solvents, such as DMF and acetonitrile, can also lead to high conversions and selectivities.[8] Nonpolar solvents like toluene may result in slower reaction rates.[8]
Q2: How does the electron-donating nature of the diethylamino group in 5-(diethylamino)-2-hydroxybenzaldehyde affect solvent choice?
A2: The strong electron-donating diethylamino group increases the electron density of the aromatic ring, which can influence the reactivity of the aldehyde and the stability of the reaction intermediates. This makes the choice of solvent even more critical. A solvent that can effectively solvate the charged intermediates without deactivating the catalyst or the reactants is ideal. The presence of this group can enhance the electronic delocalization in the product, which is a key feature in many applications of the resulting coumarin derivatives.[9]
Q3: Are there any "green" or environmentally friendly solvent options for these reactions?
A3: Yes, several green solvent alternatives have been successfully employed. As mentioned earlier, deep eutectic solvents (DES) have shown great promise, acting as both the solvent and catalyst in some cases, leading to high yields.[1] Water has also been used as a solvent in some Knoevenagel condensations, aligning with the principles of green chemistry.[1] Additionally, solvent-free reaction conditions have been developed for both Knoevenagel and Schiff base condensations, often providing excellent yields in shorter reaction times and simplifying product isolation.[6][10]
Q4: Can the solvent influence the formation of side products?
A4: Absolutely. The choice of solvent can influence the reaction pathway and potentially lead to the formation of undesired side products. For instance, in the synthesis of certain coumarin derivatives, an inappropriate solvent could favor self-condensation of the active methylene compound or other side reactions. In the case of Schiff base formation, the presence of water as a co-solvent, if not carefully controlled, can lead to the hydrolysis of the desired imine product.[7]
Q5: How can I rationally select a solvent for a new condensation reaction with 5-(diethylamino)-2-hydroxybenzaldehyde?
A5: A rational approach to solvent selection involves considering the mechanism of the reaction and the properties of the reactants and intermediates.
Solvent Selection Strategy:
Caption: A systematic approach to solvent selection.
Start with a small-scale screening of a few solvent classes (e.g., a polar protic like ethanol, a polar aprotic like acetonitrile, and a nonpolar solvent like toluene) to get an initial indication of the most promising direction. Monitor the reactions by TLC to assess both the reaction rate and the formation of byproducts. Based on these initial results, you can then perform a more focused optimization of the reaction conditions.
Data Summary: Solvent Effects on Coumarin Synthesis
| Starting Aldehyde | Active Methylene Compound | Solvent | Catalyst | Yield (%) | Reference |
| 4-(Diethylamino)-2-hydroxybenzaldehyde | Ethyl acetoacetate | Deep Eutectic Solvent | - | High (not specified) | [2] |
| 4-(Diethylamino)salicylaldehyde | (Ethoxycarbonylmethylene)triphenylphosphorane | Ethanol | - | 76 | [3] |
| Salicylaldehyde | Ethyl acetoacetate | Ethanol | Piperidine | 83 | [4] |
| Salicylaldehyde | Diethyl malonate | Ethanol | Piperidine/Acetic Acid | Good (not specified) | [2] |
| Substituted Salicylaldehydes | Active Methylene Compounds | Aqueous Media | Choline Chloride | 79-98 | [1] |
Note: This table is illustrative and highlights the variety of effective solvent systems. The optimal solvent will always be dependent on the specific reactants and reaction conditions.
References
-
Bogdan, V. et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(7), 1683. [Link]
-
Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. ResearchGate. [Link]
-
Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. ResearchGate. [Link]
-
Wang, X. et al. (2015). Facile Synthesis and Fluorescent Properties of Coumarin-7 and its Isomer 4-(2-Benzimidazolyl)-7-(Diethylamino)Coumarin. Journal of Chemical Research, 39(4), 213-215. [Link]
-
Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. ResearchGate. [Link]
-
Chatterjee, A., & Seth, D. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and photobiology, 90(5), 1014–1023. [Link]
-
Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate. [Link]
-
Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. JETIR. [Link]
-
Al-Ayash, A. et al. (2002). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 7(5), 436-442. [Link]
-
Reinvestigation of the Synthesis of "Covalent-Assembly" Type Probes for Fluoride Ion Detection. Identification of Novel 7-(Diethylamino)coumarins with Aggregation-Induced Emission Properties. ChemRxiv. [Link]
-
Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. JETIR. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
-
Shelar, M. D. et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. [Link]
-
Reaction conditions used for Knoevenagel condensation between hydroxybenzaldehyde and ethylacetate-substituted compound. ResearchGate. [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
van Schijndel, J. et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 349-364. [Link]
-
Lalevée, J. et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 963. [Link]
-
Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. ResearchGate. [Link]
-
Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. JETIR. [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
-
Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? ResearchGate. [Link]
-
Ben-Abdesselam, M. et al. (2022). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Membranes, 12(5), 488. [Link]
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- 10. pure.tue.nl [pure.tue.nl]
Technical Support Center: Catalyst Selection for Reactions Involving 5-(Diethylamino)-2-hydroxybenzaldehyde
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, field-tested insights into catalyst selection for reactions involving 5-(diethylamino)-2-hydroxybenzaldehyde, a versatile but sometimes challenging substrate. My goal is to move beyond simple protocols and explain the causality behind catalyst choice, empowering you to troubleshoot and optimize your reactions effectively.
Understanding the Substrate: A Molecule of Competing Influences
5-(diethylamino)-2-hydroxybenzaldehyde presents a unique set of electronic and steric challenges that directly impact catalyst selection. Before troubleshooting specific reactions, it's crucial to understand the inherent properties of this molecule.
-
Electron-Donating Groups: The potent electron-donating nature of the diethylamino group at the 5-position, coupled with the hydroxyl group at the 2-position, significantly increases the electron density of the aromatic ring. This enhanced nucleophilicity can deactivate or interfere with certain types of catalysts, particularly electrophilic ones.
-
Ortho-Hydroxyl Group: The hydroxyl group ortho to the aldehyde can form intramolecular hydrogen bonds. This can influence the aldehyde's conformation and reactivity. Furthermore, it can chelate to metal-based catalysts, which can either be a desired effect to direct a reaction or an undesired one that leads to catalyst sequestration and deactivation.
-
Steric Hindrance: The diethylamino group, while not directly adjacent to the aldehyde, contributes to the overall steric bulk of the molecule, which can influence the approach of bulky reagents or catalysts.
Frequently Asked Questions & Troubleshooting Guides
This section is structured to address common problems encountered during key transformations of 5-(diethylamino)-2-hydroxybenzaldehyde.
Section 1: Condensation Reactions (Knoevenagel & Perkin)
Condensation reactions are among the most common applications for this aldehyde, often serving as a key step in the synthesis of coumarins and other heterocyclic systems.[1][2][3]
Question 1: My Knoevenagel condensation with malononitrile using piperidine as a catalyst is slow and gives low yields. What's going wrong?
Answer: This is a classic issue. While piperidine is a go-to weak base for the Knoevenagel condensation, its efficacy can be diminished by the electronic properties of 5-(diethylamino)-2-hydroxybenzaldehyde.[4][5]
-
The "Why": The high electron density on the aromatic ring reduces the electrophilicity of the aldehyde's carbonyl carbon. A standard weak base like piperidine may not be sufficient to catalyze the reaction efficiently under these conditions. Furthermore, the water produced during the condensation can inhibit the reaction or lead to reversibility, further decreasing the yield.[4][5]
-
Troubleshooting Steps & Solutions:
-
Water Removal: The most critical first step is to actively remove water from the reaction. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding molecular sieves to the reaction mixture.[4][5]
-
Catalyst Screening: If water removal doesn't sufficiently improve the yield, consider alternative catalysts. A combination of a weak base with a mild acid, such as piperidine and acetic acid, can be more effective.[2][3] For particularly stubborn cases, a Lewis acid catalyst may be required to activate the carbonyl group.
-
Alternative Energy Sources: Microwave irradiation or sonication has been shown to accelerate Knoevenagel condensations, often leading to higher yields in shorter reaction times, sometimes with milder catalysts like ammonium acetate.[6]
-
Question 2: I'm attempting a Perkin reaction to synthesize a coumarin derivative, but the reaction is messy. Are there better catalysts than sodium acetate?
Answer: The traditional Perkin reaction conditions (acetic anhydride and sodium acetate at high temperatures) can be too harsh for a substituted, electron-rich aldehyde like this one, leading to side products and decomposition.[7]
-
The "Why": The high temperatures required for the traditional Perkin reaction can cause degradation of the starting material. The strong basicity of the acetate in this context can also lead to undesired side reactions.
-
Troubleshooting Steps & Solutions:
-
Milder Base Catalysts: You can often get better results by replacing sodium acetate with a weaker base like triethylamine or pyridine.[7] This allows for better control over the reaction.
-
Alternative Synthetic Routes: For coumarin synthesis, it is often more efficient to bypass the Perkin reaction altogether. A Knoevenagel condensation with an active methylene compound like diethyl malonate, followed by intramolecular cyclization, is a much milder and higher-yielding route.[2][3] Catalysts for this approach typically include piperidine with acetic acid.[2][3]
-
| Catalyst System | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Piperidine | Ethanol/Toluene | Reflux | Readily available, well-understood mechanism.[5] | Can be slow with electron-rich aldehydes; requires water removal.[4] |
| Piperidine / Acetic Acid | Ethanol | Reflux | Dual activation (base and acid catalysis) can improve rates.[2][3] | Requires careful optimization of the acid/base ratio. |
| L-Proline | Ethanol | RT - 60 | Mild, environmentally friendly organocatalyst.[4] | May be less effective for some substrates. |
| Ammonium Acetate | None (Solvent-free) | 100-120 | Green chemistry approach, often with simple workup.[6] | High temperatures may still be an issue for sensitive substrates. |
| TiCl₄ / Et₃N | Dichloromethane | 0 - RT | Powerful Lewis acid activation for highly deactivated systems.[8] | Stoichiometric amounts often needed; moisture-sensitive. |
Section 2: Schiff Base (Imine) Formation
The formation of Schiff bases is fundamental for creating ligands for metal complexes and as intermediates in various syntheses.[9][10]
Question 3: My Schiff base formation with a primary amine is incomplete, even after prolonged stirring at room temperature. Should I just heat the reaction?
Answer: While heating can drive the reaction to completion, it's often not the most elegant or necessary solution and can lead to degradation. The primary issue is likely twofold: the reduced electrophilicity of the aldehyde and the presence of water.
-
The "Why": As with condensation reactions, the electron-donating groups deactivate the aldehyde. The formation of a Schiff base is also a reversible reaction where water is a byproduct. Without removing this water, the equilibrium will not favor the product.
-
Troubleshooting Steps & Solutions:
-
Acid Catalysis: The most effective solution is to add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or even a few drops of glacial acetic acid.[11] The acid protonates the carbonyl oxygen, making the carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.
-
Lewis Acid Catalysis: For very unreactive amines or when Brønsted acids are incompatible with other functional groups, a mild Lewis acid like zinc chloride (ZnCl₂) can be highly effective.[12] Lewis acids coordinate to the carbonyl oxygen, activating the aldehyde.[13]
-
Dehydration: Concurrently with catalysis, ensure water is being removed. Using anhydrous solvents and adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction flask is a simple and effective strategy.[11]
-
Here is a decision-making workflow to guide your catalyst selection for Schiff base formation with 5-(diethylamino)-2-hydroxybenzaldehyde.
Caption: Decision tree for selecting a catalyst in Schiff base synthesis.
Experimental Protocols
To provide a practical and validated starting point, here is a detailed protocol for a common and often challenging reaction.
Protocol 1: Optimized Knoevenagel Condensation for Coumarin Synthesis
This protocol uses a piperidine/acetic acid catalyst system with azeotropic water removal, which is a robust method for this specific substrate.
Materials:
-
5-(diethylamino)-2-hydroxybenzaldehyde (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus, reflux condenser, round-bottom flask, and magnetic stirrer.
Procedure:
-
Setup: Assemble the Dean-Stark apparatus with a reflux condenser on a round-bottom flask. Ensure all glassware is oven-dried and assembled while hot to minimize atmospheric moisture.
-
Reagents: To the flask, add 5-(diethylamino)-2-hydroxybenzaldehyde and toluene (approx. 5 mL per mmol of aldehyde).
-
Addition: Add diethyl malonate, followed by piperidine and glacial acetic acid.
-
Reaction: Heat the mixture to reflux. You should observe water collecting in the arm of the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected and the starting aldehyde spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl to remove piperidine.
-
Wash with a saturated sodium bicarbonate solution to remove acetic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
This self-validating protocol ensures that the water byproduct, a common cause of low yields, is physically removed, confirming that the reaction is being driven to completion.[5]
References
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation | Download Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Retrieved from [Link]
-
Cho, E. J., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(13), 5895–5903. Retrieved from [Link]
-
Sarkar, L., & Nishad, A. R. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]
-
Suljić, J., & Pietruszka, J. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(9), 1833. Retrieved from [Link]
-
JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research, 7(12). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, July 26). Need help with the Perkin condensation reaction. Retrieved from [Link]
-
Xu, Q.-L., et al. (2014). Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular[4][13]-hydride shift/isomerization reaction. Beilstein Journal of Organic Chemistry, 10, 2892–2898. Retrieved from [Link]
-
Bellobono, I. R., et al. (1976). Kinetics of base-catalysed condensation of 5-methylfuran-2(3H)-one with 2-hydroxybenzaldehyde. Journal of the Chemical Society, Perkin Transactions 2, (15), 1773. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes. Retrieved from [Link]
-
Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 3). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. bhu.ac.in [bhu.ac.in]
- 7. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Stability and Troubleshooting for 5-(diethylamino)-2-hydroxybenzaldehyde Schiff Bases
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with 5-(diethylamino)-2-hydroxybenzaldehyde Schiff bases. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common stability challenges associated with these versatile compounds. Our goal is to equip you with the foundational knowledge and practical steps to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Core Challenge
Schiff bases derived from 5-(diethylamino)-2-hydroxybenzaldehyde are valuable ligands in coordination chemistry and have been investigated for a range of applications, including catalysis and biological systems.[1][2] Their synthesis is generally straightforward, involving the condensation of the aldehyde with a primary amine.[3][4] However, the central imine (C=N) bond, which defines the Schiff base, is also its primary point of vulnerability. This guide will focus on the principal cause of instability—hydrolysis—and provide comprehensive strategies for synthesis, handling, and stabilization.
Section 1: Frequently Asked Questions (FAQs)
Q1: My purified, solid Schiff base changed color and consistency after a few days on the bench. What is happening?
A: This is a classic sign of hydrolysis. The imine bond is susceptible to cleavage by ambient moisture, reverting the Schiff base back to its starting materials: 5-(diethylamino)-2-hydroxybenzaldehyde and the corresponding amine.[3][5] The observed color change is often due to the re-formation of the brightly colored aldehyde.
-
Expert Insight: The diethylamino group is strongly electron-donating, which increases the electron density on the imine nitrogen but can also influence the overall electronic properties of the molecule. However, the inherent susceptibility of the imine carbon to nucleophilic attack by water remains the dominant factor in instability.
Q2: I have a low yield from my synthesis reaction. I see both my product and starting materials on the TLC plate. How can I improve the yield?
A: Low yields are typically due to an incomplete reaction or hydrolysis occurring during the workup phase. The formation of a Schiff base is a reversible equilibrium reaction.[4] To drive the reaction to completion, water, the reaction byproduct, must be effectively removed.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., ethanol, methanol, or toluene) is rigorously dried.
-
Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms. For alcohol solvents, refluxing can help drive off water.
-
Catalyst Choice: The reaction can be catalyzed by a few drops of acid (like acetic acid) or base (like piperidine).[3] The catalyst enhances the rate of both the formation and hydrolysis, so conditions must be optimized.
-
Aqueous Workup: Minimize or avoid contact with water during product isolation. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the organic product and work quickly at low temperatures.
-
Q3: What are the optimal storage conditions for my 5-(diethylamino)-2-hydroxybenzaldehyde Schiff base?
A: To ensure long-term stability, the purified, solid Schiff base should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect it from moisture and air. Storing it in a freezer at -20°C is also recommended to slow down any potential degradation pathways.
Q4: How does the 2-hydroxy group influence the stability and properties of the Schiff base?
A: The ortho-hydroxy group is critical. It forms a strong intramolecular hydrogen bond with the imine nitrogen (O-H···N). This hydrogen bond leads to the existence of tautomeric forms: the enol-imine and the keto-amine.[6] This structural feature not only influences the compound's spectroscopic properties but also pre-organizes the molecule for chelation, making it an excellent ligand for metal ions. The chelation to a metal ion dramatically stabilizes the imine bond.[7][8]
Q5: My application requires the Schiff base to be in an aqueous solution, but it decomposes. What can I do?
A: The free Schiff base is often unstable in aqueous solutions, especially at acidic or neutral pH.[8] The most effective strategy to stabilize it in aqueous media is through metal complexation. Coordinating the Schiff base to a metal ion, such as copper(II), nickel(II), or zinc(II), protects the imine bond from hydrolytic attack.[8] The resulting metallated complex is typically far more stable and can be handled in aqueous environments under specific pH conditions.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Synthesis Failure or Low Yield
| Symptom | Underlying Cause (The "Why") | Recommended Solution & Protocol |
| Oily residue instead of solid product. | The reaction has not gone to completion, or the product has hydrolyzed back into the liquid aldehyde. The equilibrium was not sufficiently shifted towards the product. | Action: Ensure rigorous removal of water. Protocol: Switch to a solvent like toluene and use a Dean-Stark apparatus during reflux. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture if using an alcohol solvent. |
| Reaction stalls; starting materials persist. | Incorrect or insufficient catalysis. The energy barrier for carbinolamine dehydration is not being overcome efficiently.[3] | Action: Introduce a suitable catalyst. Protocol: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid protonates the hydroxyl group of the intermediate carbinolamine, making it a better leaving group (H₂O). |
| Product decomposes during purification. | Hydrolysis during column chromatography or recrystallization from protic solvents. Silica gel can be slightly acidic and contains water, which can catalyze hydrolysis. | Action: Use anhydrous conditions for purification. Protocol: For chromatography, use a less acidic stationary phase like neutral alumina and ensure solvents are dry. For recrystallization, use anhydrous aprotic solvents like dichloromethane/hexane. Minimize exposure time. |
Issue 2: Post-Synthesis Degradation
| Symptom | Underlying Cause (The "Why") | Recommended Solution & Protocol |
| Appearance of an aldehyde peak (~9.5-10.5 ppm) in ¹H NMR of a stored sample. | Hydrolysis. The C=N bond has been cleaved by water, regenerating the aldehyde functional group. | Action: Implement stringent storage protocols. Protocol: Dry the purified solid under high vacuum for several hours to remove all residual solvent and moisture. Store in a sealed vial under an argon or nitrogen atmosphere inside a desiccator. |
| UV-Vis spectrum changes over time in solution. | This can be due to hydrolysis or a shift in the tautomeric equilibrium. The keto-enamine form often has a distinct absorption band at a longer wavelength (>400 nm) compared to the enol-imine form.[6] Solvent polarity can influence this equilibrium. | Action: Use fresh solutions and appropriate solvents. Protocol: For spectroscopic measurements, prepare solutions immediately before use in a dry, aprotic solvent (e.g., spectroscopic grade CHCl₃ or CH₂Cl₂). If a protic solvent is required, consider stabilizing the Schiff base via metal complexation first. |
| Compound darkens significantly upon gentle heating. | Thermal decomposition. While many salicylaldehyde-type Schiff bases are thermally stable up to 150-200°C, impurities or specific structural features can lower this threshold.[9][10] | Action: Determine the thermal stability and handle accordingly. Protocol: Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature. Avoid unnecessary heating during drying or other processing steps. Dry under vacuum at room temperature. |
Section 3: Key Experimental Protocols
Protocol 1: Optimized Synthesis of a 5-(diethylamino)-2-hydroxybenzaldehyde Schiff Base
This protocol uses standard laboratory reagents and is designed to maximize yield by controlling the reaction equilibrium.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5-(diethylamino)-2-hydroxybenzaldehyde (1.0 eq) in 30 mL of anhydrous ethanol. In a separate beaker, dissolve the primary amine (1.0 eq) in 15 mL of anhydrous ethanol.
-
Reaction Setup: Add the amine solution dropwise to the stirred aldehyde solution at room temperature. Add 3 drops of glacial acetic acid as a catalyst.
-
Causality: The acid catalyzes the dehydration of the hemiaminal intermediate, pushing the reaction toward the imine product.[3]
-
-
Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Causality: Heating helps to overcome the activation energy and evaporate the water formed, shifting the equilibrium to favor the product.
-
-
Isolation: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), reduce the solvent volume by approximately half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath. The Schiff base product should crystallize. If it does not, a small amount of cold distilled water can be added to induce precipitation, but this should be done cautiously to avoid hydrolysis.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified Schiff base under high vacuum for at least 4 hours to remove all traces of solvent and moisture. Store immediately in a desiccator under an inert atmosphere.
Protocol 2: Stabilization via Copper(II) Complexation
This protocol demonstrates how to dramatically improve the stability of the Schiff base.
-
Ligand Preparation: Dissolve the purified Schiff base (2.0 eq) in 25 mL of warm ethanol.
-
Metal Salt Preparation: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in 20 mL of ethanol.
-
Complexation Reaction: Slowly add the copper(II) acetate solution to the stirred Schiff base solution. A color change and the formation of a precipitate are typically observed immediately.
-
Reflux: Heat the mixture to reflux for 1 hour to ensure complete complexation.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid metal complex by vacuum filtration. Wash the product with ethanol to remove any unreacted starting materials.
-
Drying: Dry the complex in a vacuum oven at 60-80°C. The resulting complex will be significantly more stable than the free Schiff base ligand.
Section 4: Data Summaries & Visualizations
Table 1: Key Factors Influencing Schiff Base Stability
| Factor | Effect on Stability | Rationale & Expert Advice |
| Water/Moisture | Highly Detrimental | The primary reagent for hydrolysis. All synthesis, purification, and storage steps must be conducted under anhydrous conditions. |
| pH | Highly Influential | Hydrolysis is catalyzed by both acid and base. Some free Schiff bases show maximum stability in a narrow, slightly basic pH range (e.g., 9-10) before complexation.[8] |
| Solvents | Significant | Aprotic solvents (e.g., Toluene, CH₂Cl₂, THF) are preferred for storage and handling. Protic solvents (e.g., water, methanol) can participate in hydrolysis. |
| Temperature | Moderate to High | Elevated temperatures can accelerate hydrolysis and lead to thermal decomposition.[9] Avoid excessive heating. |
| Metal Ions | Highly Stabilizing | Chelation to a metal ion is the most effective method for stabilizing the imine bond against hydrolysis.[7][8] |
| Light | Potentially Detrimental | Conjugated systems can be susceptible to photodegradation. It is good practice to store compounds in amber vials or protected from light. |
Diagrams: Mechanistic Pathways
Caption: General workflow for acid- or base-catalyzed Schiff base synthesis.
Caption: The reversible hydrolysis mechanism leading to degradation.
Caption: Chelation protects the imine bond, enhancing stability.
References
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
-
A Review of Stability Constants with a Reference of Schiff Bases. (n.d.). Ignited Minds Journals. Retrieved January 28, 2026, from [Link]
-
(PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4- (DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYS. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. (2020). International Journal of Scientific & Technology Research. Retrieved January 28, 2026, from [Link]
-
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. Retrieved January 28, 2026, from [Link]
-
SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. (2018). IJRSR. Retrieved January 28, 2026, from [Link]
-
Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. (2006). Dalton Transactions. Retrieved January 28, 2026, from [Link]
-
Different Schiff Bases—Structure, Importance and Classification. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
-
Schiff base. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. (n.d.). New Journal of Chemistry. Retrieved January 28, 2026, from [Link]
-
Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). (2009). AKJournals. Retrieved January 28, 2026, from [Link]
-
The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. (n.d.). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. (2017). YouTube. Retrieved January 28, 2026, from [Link]
-
Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (n.d.). Prime Scholars. Retrieved January 28, 2026, from [Link]
-
Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
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- 4. recentscientific.com [recentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijstr.org [ijstr.org]
Technical Support Center: Synthesis of 5-(Diethylamino)-2-hydroxybenzaldehyde Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and troubleshooting of metal complexes involving 5-(diethylamino)-2-hydroxybenzaldehyde (DEHB) and its derivatives. This document is designed for researchers, medicinal chemists, and materials scientists who are navigating the synthetic challenges associated with this versatile ligand. Here, we address common experimental hurdles with scientifically-grounded explanations and provide actionable solutions to streamline your research and development efforts.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of DEHB metal complexes.
Low or No Yield of the Metal Complex
Q: My complexation reaction is resulting in a very low yield, or in some cases, complete failure to precipitate. What are the likely causes and how can I optimize the reaction?
A: Low yield is a frequent challenge stemming from several interdependent factors. The electron-donating nature of the diethylamino group increases the electron density on the aromatic ring, which can influence reactivity. Let's break down the potential causes and solutions.
-
Purity of the Ligand: The purity of the starting 5-(diethylamino)-2-hydroxybenzaldehyde ligand is paramount. Impurities from its synthesis, such as unreacted precursors or side-products, can interfere with complexation by competing for coordination sites on the metal ion.
-
Solution: Before use, rigorously purify the DEHB ligand, typically by recrystallization from a suitable solvent system like ethanol/water or by column chromatography. Confirm purity using ¹H NMR and melting point analysis.
-
-
pH of the Reaction Medium: The formation of Schiff base-type complexes, where DEHB or its imine derivative acts as a ligand, is highly pH-dependent.[1] The phenolic hydroxyl group must be deprotonated to coordinate effectively with the metal ion.
-
Causality: If the medium is too acidic, the phenolic oxygen remains protonated, preventing coordination. Conversely, if the medium is too basic (e.g., strong bases like NaOH), it can lead to the precipitation of metal hydroxides (e.g., Cu(OH)₂), which removes the metal ion from the reaction.
-
Solution: The optimal pH is typically achieved by adding a weak base, such as sodium acetate or triethylamine, to the reaction mixture. This facilitates the deprotonation of the phenolic group without causing the precipitation of metal hydroxides.[2] A good starting point is to adjust the pH to a range of 6-8.
-
-
Solvent System: The choice of solvent is critical for dissolving both the ligand and the metal salt to ensure a homogeneous reaction environment.
-
Solution: Alcohols like methanol or ethanol are commonly used as they can dissolve a wide range of Schiff base ligands and metal salts (e.g., acetates, chlorides, sulfates).[3] For poorly soluble components, a co-solvent system or heating under reflux may be necessary to facilitate dissolution and drive the reaction to completion.[4]
-
-
Stoichiometry and Reaction Time: Incorrect molar ratios or insufficient reaction time can lead to incomplete conversion.
| Symptom | Potential Cause | Recommended Solution |
| Oily/Gummy Precipitate | Impure ligand or incorrect solvent for precipitation | Purify the starting ligand. For isolation, try slow cooling, anti-solvent precipitation (e.g., adding water or hexane), or scratching the flask. |
| No Precipitate Forms | Product is soluble in the reaction solvent; pH is wrong | Concentrate the solution under reduced pressure. Adjust pH with a weak base. Try a different solvent system that may decrease product solubility. |
| Precipitate is Metal Hydroxide | Reaction pH is too high | Lower the pH to the 6-8 range using a buffer or a weak acid/base pair. Add the base slowly while monitoring the solution. |
| Low Yield Despite Precipitate | Incomplete reaction or loss during workup | Increase reaction time/temperature. Monitor via TLC. Minimize transfer steps and optimize the recrystallization solvent to reduce loss of product. |
Product Purification and Isolation Challenges
Q: I've formed a precipitate, but it is difficult to purify. Recrystallization yields are poor, and the product appears amorphous or contaminated. What are effective purification strategies?
A: Purification is often as challenging as the synthesis itself. The goal is to obtain a crystalline, analytically pure sample.
-
Recrystallization: This is the most common method. The key is finding a solvent or solvent pair in which the complex has high solubility at elevated temperatures but low solubility at room or cooler temperatures.
-
Strategy: Start with the reaction solvent (e.g., ethanol). If the complex is too soluble, add an anti-solvent (a solvent in which the complex is insoluble, like water or hexane) dropwise to the hot, filtered solution until turbidity appears, then allow it to cool slowly.
-
Self-Validation: A successful recrystallization should yield well-defined crystals with a sharp melting point.
-
-
Washing: Thoroughly washing the filtered product is crucial to remove unreacted starting materials and salts.
-
Protocol: Wash the crude product on the filter with cold ethanol to remove unreacted ligand, followed by distilled water to remove inorganic salts, and finally with a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Ambiguous Characterization Data
Q: My spectroscopic data (IR, NMR) is inconclusive. How can I definitively confirm that I have synthesized the desired metal complex?
A: Successful characterization relies on comparing the spectra of the complex to that of the free ligand and looking for specific, predictable changes.
-
FT-IR Spectroscopy: This is a powerful tool for confirming coordination.
-
Phenolic O-H Stretch: The broad O-H stretching band in the free ligand (typically ~3200-3400 cm⁻¹) should disappear in the spectrum of the complex, indicating deprotonation and coordination of the phenolic oxygen.[5]
-
Aldehyde C=O Stretch: The C=O stretch of the aldehyde group (around 1650 cm⁻¹) will typically remain, but may shift slightly upon complexation.
-
New Bands (M-O and M-N): The most definitive evidence is the appearance of new, low-frequency bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N, if applicable) vibrations, usually in the 400-600 cm⁻¹ region.[5]
-
-
UV-Visible Spectroscopy: Complex formation is often accompanied by a distinct color change, which can be quantified by UV-Vis spectroscopy.
-
Charge Transfer Bands: The formation of a coordination bond creates new electronic transitions. Look for the appearance of new absorption bands, often in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, confirming the formation of the complex.[4]
-
-
¹H NMR Spectroscopy (for Diamagnetic Complexes): For complexes with metals like Zn(II) or Cd(II), NMR is highly informative.
-
Phenolic Proton: The signal for the phenolic -OH proton (often a broad singlet) in the free ligand will disappear upon complexation.[5]
-
Aromatic Protons: The chemical shifts of the protons on the aromatic ring will be altered due to the change in the electronic environment upon metal coordination.
-
-
Elemental Analysis & Molar Conductance:
-
Elemental Analysis (CHN): This provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed formula of the complex. A close match is strong evidence of purity and correct structure.
-
Molar Conductance: Measuring the conductivity of a solution of the complex in a solvent like DMF or DMSO can determine if it is an electrolyte or non-electrolyte, helping to elucidate its structure.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the typical coordination mode for 5-(diethylamino)-2-hydroxybenzaldehyde? A: 5-(diethylamino)-2-hydroxybenzaldehyde typically acts as a bidentate ligand. It coordinates to the metal center through the deprotonated phenolic oxygen atom and the oxygen atom of the aldehyde carbonyl group, forming a stable six-membered chelate ring.
Q: How does the electron-donating diethylamino group influence the complex? A: The para-diethylamino group is a strong electron-donating group. It increases the electron density on the phenolic oxygen, making it a stronger Lewis base. This enhances its ability to coordinate to metal ions, often leading to more stable complexes compared to unsubstituted salicylaldehyde.
Q: Is an inert atmosphere necessary for these syntheses? A: For many first-row transition metals in common oxidation states (e.g., Cu(II), Ni(II), Zn(II)), an inert atmosphere is not strictly necessary. However, if you are working with air-sensitive metal ions (e.g., Fe(II), V(II)) or if there is a risk of the aldehyde group oxidizing at high temperatures over long reaction times, performing the reaction under nitrogen or argon is a good precautionary measure.
Q: Can I use a pre-formed Schiff base of DEHB instead of the aldehyde directly? A: Yes, this is a very common and effective strategy.[4] You can first synthesize a Schiff base by condensing DEHB with a primary amine. This new, often multidentate, ligand can then be used to form complexes. This "post-synthesis coordination" approach can offer more control over the final structure of the complex.[4]
Section 3: Standardized Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a Cu(II) complex of 5-(diethylamino)-2-hydroxybenzaldehyde.
Synthesis of Bis[5-(diethylamino)-2-hydroxybenzaldehydato]copper(II)
-
Ligand Solution Preparation:
-
In a 100 mL round-bottom flask, dissolve 5-(diethylamino)-2-hydroxybenzaldehyde (DEHB) (4.0 mmol, 0.773 g) in 30 mL of absolute ethanol.
-
Gently warm the mixture and stir until the ligand is fully dissolved.
-
-
Metal Salt Solution Preparation:
-
In a separate 50 mL beaker, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.0 mmol, 0.399 g) in 20 mL of absolute ethanol. A few drops of water can be added if solubility is an issue.
-
-
Complexation Reaction:
-
Add the copper(II) acetate solution dropwise to the stirring ligand solution at room temperature.
-
A color change and the formation of a precipitate should be observed almost immediately.
-
Attach a condenser to the flask and heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.
-
Validation Checkpoint 1: Monitor the reaction using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The spot corresponding to the free DEHB ligand should diminish or disappear completely.
-
-
Isolation of the Crude Product:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate sequentially with 15 mL of cold ethanol, 15 mL of distilled water, and finally 15 mL of diethyl ether.
-
Dry the crude complex in a desiccator or a vacuum oven at 60 °C.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker and add a minimal amount of a suitable hot solvent (e.g., DMF or a mixture of chloroform/ethanol) to dissolve it completely.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
-
Cool further in an ice bath, collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Validation Checkpoint 2: The purified complex should have a consistent color and crystalline appearance. Determine the melting point; a sharp melting point is an indicator of high purity.
-
-
Characterization:
-
Obtain FT-IR, UV-Vis, and other relevant spectra to confirm the structure as outlined in Section 1.3.
-
Section 4: Visualization & Data
General Synthesis Workflow
The following diagram illustrates the typical experimental workflow for the synthesis of DEHB metal complexes.
Caption: General workflow for DEHB metal complex synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yield issues.
References
- Paseban, M., et al. (2024).
- Varkey, J. T., & Varghese, H. T. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Scientific Research, 7(5).
- Rehman, A., et al. (n.d.). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. PMC - NIH.
- YouTube. (2021). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal.
- Vijayalakshmi, M. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. SBMU journals.
- ResearchGate. (n.d.). Synthesis and Structure of 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and Its Metal Complexes.
- Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-hydroxy.
- Pendidikan Kimia. (2015). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
- MDPI. (2024).
- Abid, K., et al. (2016). Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. American Journal of Chemistry, 6(1), 1-7.
- Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes.
- Kuddushi, M. M. Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
- PubMed Central. (n.d.).
Sources
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO â Pentadentate Schiff Base Ligand [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-(diethylamino)-2-hydroxybenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers and drug development professionals. The purification of 5-(diethylamino)-2-hydroxybenzaldehyde, a vital intermediate in the synthesis of dyes and specialized organic molecules, presents unique challenges that can impact yield, purity, and project timelines.[1] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize this critical purification process. We will move beyond rote protocols to build a robust, self-validating methodology grounded in established chromatographic principles.
Section 1: Pre-Chromatography Analysis: The Foundation of Success
Before any purification attempt, a thorough characterization of the crude material is paramount. Rushing to the column without understanding the impurity profile is a common cause of failure.
Q: What are the likely impurities in my crude 5-(diethylamino)-2-hydroxybenzaldehyde, and why do they form?
A: The impurity profile is intrinsically linked to the synthetic method employed. The most common route, the Reimer-Tiemann reaction on 3-(diethylamino)phenol, is known to produce specific side products.[2]
-
Unreacted Starting Material (3-(diethylamino)phenol): Incomplete reaction is a common source of this impurity. It is typically less polar than the desired product due to the absence of the electron-withdrawing aldehyde group.
-
Para-Isomer (4-(diethylamino)-3-hydroxybenzaldehyde): The Reimer-Tiemann reaction can yield both ortho and para substitution products relative to the powerful hydroxyl directing group.[3] The para-isomer often has a similar polarity to the desired ortho-product, making it the most challenging impurity to remove.
-
Oxidized Byproducts: The electron-rich aromatic ring, activated by both the hydroxyl and diethylamino groups, is susceptible to oxidation. The aldehyde can be oxidized to the corresponding carboxylic acid, a highly polar impurity that will likely remain at the baseline on a TLC plate.
-
Polymeric Resin: The reaction conditions can sometimes lead to the formation of dark, insoluble polymeric materials.
Q: How do I perform a preliminary Thin-Layer Chromatography (TLC) analysis to develop an effective separation method?
A: TLC is your most powerful tool for predicting the outcome of your column chromatography. The goal is to find a solvent system that provides good separation between the product and its impurities, with the product having a retention factor (Rf) between 0.25 and 0.35.[4]
Step-by-Step TLC Protocol:
-
Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of your starting material as a reference.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the starting material reference side-by-side on a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase. Start with a non-polar system and gradually increase polarity.
-
Visualize: Observe the plate under UV light (254 nm). Circle the spots. Further visualization can be achieved using staining agents like potassium permanganate or p-anisaldehyde solution, which may reveal impurities not visible under UV.[5][6]
-
Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Aim for the separation described above.
Data Presentation: TLC Solvent System Optimization
| Solvent System (v/v) | Typical Product Rf | Key Observation | Recommendation |
| Hexane:Ethyl Acetate (9:1) | ~0.10 | All components are near the baseline. | Polarity is too low. Increase ethyl acetate content. |
| Hexane:Ethyl Acetate (7:3) | ~0.30 | Good separation from less polar starting material (Rf ~0.5) and baseline impurities. Potential co-elution with para-isomer. | Optimal starting point for the column. |
| Hexane:Ethyl Acetate (1:1) | ~0.60 | Product spot is too high on the plate, running close to the solvent front. | Polarity is too high. Decrease ethyl acetate content. |
| Dichloromethane:Methanol (98:2) | ~0.35 | Can provide different selectivity compared to EtOAc systems. | A good alternative system to try if separation is poor in Hexane/EtOAc. |
Section 2: Experimental Protocol: Column Chromatography Purification
This protocol assumes a standard slurry-packing method for silica gel, which is generally preferred for its consistency and high resolution.
-
Column Selection: Choose a glass column with a diameter and length appropriate for your scale. A general rule is to use 30-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel (e.g., 230-400 mesh) with the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1) to form a homogenous, pourable slurry.
-
Column Packing: Secure the column vertically. Add a small layer of sand and then pour the silica slurry into the column. Use gentle pressure from a pump or bulb to pack the bed evenly, constantly tapping the column to dislodge air bubbles.
-
Equilibration: Once packed, wash the column with at least 2-3 column volumes of your starting mobile phase (e.g., Hexane:Ethyl Acetate 7:3) until the bed is stable and no cracks appear.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading prevents solvent from the sample dissolution from disrupting the top of the column bed, leading to sharper bands and better separation.
-
-
Elution: Begin eluting with your optimized mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Collect fractions in test tubes or vials. If separation is difficult, a shallow gradient elution (slowly increasing the percentage of the more polar solvent) can be employed.
-
Fraction Analysis: Monitor the elution process by spotting every few fractions on a TLC plate. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-(diethylamino)-2-hydroxybenzaldehyde.
Visualization: Purification Workflow
Caption: Workflow for column chromatography purification.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems in a direct Q&A format.
Q: Problem - My product is streaking or "tailing" badly on the column, leading to poor separation and mixed fractions.
A: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase. 5-(diethylamino)-2-hydroxybenzaldehyde is amphoteric; it has an acidic phenolic proton and a basic diethylamino group. The acidic silanol groups on the surface of the silica gel can strongly interact with the basic amine, causing tailing.
-
Solution: Deactivate the silica gel by modifying your mobile phase. Add a small amount of a competitive base, such as 0.5-1% triethylamine (Et3N) , to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute in a much sharper band.[4]
-
Trustworthiness Check: Before committing to the column, run two TLCs side-by-side: one with the normal eluent and one with the Et3N-modified eluent. You should see a significant improvement in spot shape in the modified system.
Q: Problem - My product yield is very low, and I noticed a color change on the column from yellow to dark brown.
A: This indicates on-column decomposition. Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or polymerization reactions.[4][7]
-
Solution 1 (Stability Test): First, confirm the instability. Spot your crude product on a TLC plate and let it sit in the open air for 30-60 minutes before developing. If a new, lower Rf spot appears or the original spot streaks, your compound is unstable on silica.[7]
-
Solution 2 (Change Stationary Phase): If instability is confirmed, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying sensitive aldehydes.[4][7] You will need to re-optimize your mobile phase system, as the polarity characteristics of alumina differ from silica.
-
Solution 3 (Deactivate Silica): If you must use silica, you can "deactivate" it by flushing the packed column with your mobile phase containing 1% triethylamine before loading your sample. This can mitigate decomposition.
Q: Problem - I can't separate the product from a key impurity; their Rf values are too close (e.g., 0.30 and 0.35).
A: This is a selectivity issue, likely due to the para-isomer impurity. The Hexane/Ethyl Acetate system may not be sufficient to resolve isomers with very similar polarities.
-
Solution: Change the solvent system to introduce different intermolecular interactions. Solvents are not just about polarity; they interact with solutes via dipole-dipole, hydrogen bonding, and pi-stacking interactions.
-
Try a system of Dichloromethane (DCM) and a small amount of Methanol (MeOH) (e.g., 99:1 or 98:2 DCM:MeOH). DCM offers different selectivity compared to ethyl acetate.
-
Consider a ternary system like Hexane:DCM:Ethyl Acetate . Sometimes, adding a third solvent can fine-tune the separation in ways a binary system cannot.[8]
-
-
Expert Insight: When developing a new solvent system, run multiple TLCs in parallel with different solvent combinations to efficiently find one that improves the separation (ΔRf).
Visualization: Troubleshooting Decision Tree
Sources
Technical Support Center: Recrystallization of 5-(diethylamino)-2-hydroxybenzaldehyde Derivatives
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-(diethylamino)-2-hydroxybenzaldehyde and its derivatives. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is contingent on a clear understanding of the underlying principles and meticulous execution. This document provides detailed protocols, troubleshooting advice, and expert insights to help you achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 5-(diethylamino)-2-hydroxybenzaldehyde derivatives?
A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] For this class of compounds, which possess both polar (hydroxyl) and non-polar (diethylamino, aromatic ring) features, alcohols like ethanol or isopropanol are excellent starting points. Mixed solvent systems, such as ethanol/water or dichloromethane/petroleum ether, can also be highly effective.[2] A preliminary solubility test on a small scale is always recommended.[3]
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid. This is common if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try reheating the solution to dissolve the oil, then add more solvent to lower the saturation point and allow for a slower, more controlled cooling process. Using a lower-boiling point solvent or a mixed solvent system can also prevent this issue.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What went wrong?
A: This is a frequent issue that can arise from several factors.[4] The most common cause is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[4][5] Another possibility is that the cooling process was too rapid. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" from a previous batch. If too much solvent is the issue, you may need to evaporate some of it and allow the solution to cool again.[5]
Q4: My final product has a very low yield. How can I improve it?
A: A poor yield (e.g., less than 20%) can be frustrating.[5] Key causes include:
-
Using an excessive amount of solvent , which keeps a significant portion of your product dissolved in the mother liquor.[5]
-
Premature crystallization during a hot filtration step, leading to product loss on the filter paper or in the funnel.[5][6]
-
Incomplete crystallization due to insufficient cooling time or temperature. Ensure you are using the minimum amount of hot solvent required for dissolution and that the solution is cooled slowly and thoroughly.
Core Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a generalized, step-by-step methodology for the recrystallization of a 5-(diethylamino)-2-hydroxybenzaldehyde derivative using a single solvent (e.g., ethanol).
Principle: The procedure relies on the differential solubility of the target compound in a chosen solvent at different temperatures. Impurities are removed by either remaining in the cold solution or being filtered out from the hot solution.[1][7]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent by performing small-scale solubility tests. (See Table 1 for common options). The solvent should not react with your compound.[1]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely. Causality Note: Using the minimum amount of solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Expert Insight: Use charcoal sparingly, as it can adsorb your desired compound, reducing the yield.[5]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration. This must be done quickly to prevent premature crystallization.[4] Use a pre-heated stemless funnel and fluted filter paper to speed up the process.[6]
-
Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a fine precipitate.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the solute and increase the final yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a standard recrystallization procedure.
Caption: A standard workflow for purifying solids via recrystallization.
Troubleshooting Guide
This section addresses specific problems encountered during the recrystallization of 5-(diethylamino)-2-hydroxybenzaldehyde derivatives.
Problem 1: The compound forms an oil instead of a solid.
-
Question: I heated my compound in ethanol, and upon cooling, it separated as a sticky, yellow-orange oil. Why did this happen and how can I fix it?
-
Answer: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point. The 4-(diethylamino) isomer has a melting point of 60-62 °C, and your derivative is likely in a similar range.[8] If the saturated solution cools to this temperature before crystallization begins, the compound will separate as a liquid.
-
Causality: The high concentration of the solute lowers its melting point, making oiling out more likely.
-
Solution 1 (Dilution & Slow Cooling): Reheat the solution until the oil fully redissolves. Add a small amount (10-20%) more solvent to reduce the saturation point. Ensure the solution cools as slowly as possible by insulating the flask. This allows the solution to become supersaturated at a temperature below the compound's melting point.[4]
-
Solution 2 (Solvent System Change): Switch to a lower-boiling point solvent or use a mixed solvent system. For example, dissolving the compound in a minimal amount of hot ethanol and then slowly adding warm water until the solution becomes faintly turbid (cloudy) can be effective. Reheat to clarify and then cool slowly.
-
Problem 2: Crystal formation is very slow or does not occur at all.
-
Question: My solution is clear and has been at room temperature for hours, but no crystals have appeared. What should I do?
-
Answer: This is typically a sign that the solution is not sufficiently supersaturated, most often because too much solvent was added initially.[4][5]
-
Solution 1 (Induce Crystallization): Try to initiate crystal growth. Scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal formation. Alternatively, if you have a pure sample, add a tiny "seed crystal."
-
Solution 2 (Reduce Solvent Volume): If induction methods fail, gently heat the solution to boil off a portion of the solvent. Allow it to cool again. To check if significant compound remains, dip a glass rod in the solution and let the solvent evaporate; a solid residue indicates dissolved product.[5]
-
Solution 3 (Deep Cooling): After slow cooling to room temperature, place the flask in an ice bath, and if necessary, a freezer, to further decrease the compound's solubility.
-
Problem 3: The final product is still colored or appears impure.
-
Question: After recrystallization, my crystals are still yellow/brown, not the expected color. How can I improve the purity?
-
Answer: A persistent color suggests the presence of colored impurities that have co-crystallized with your product or were not effectively removed.
-
Causality: Highly colored impurities may have similar solubility profiles to your target compound or may have been trapped within the crystal lattice during rapid crystal formation.
-
Solution 1 (Activated Charcoal): Perform the recrystallization again, but this time, include a decolorizing step. After dissolving the compound in the hot solvent, add a small amount of activated charcoal and boil for 2-5 minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities.
-
Solution 2 (Second Recrystallization): A second recrystallization is often necessary to achieve high purity. The concentration of the impurity will be lower in the second round, making it more likely to remain in the mother liquor.
-
Solution 3 (Alternative Purification): If impurities persist, recrystallization may not be sufficient. Consider column chromatography over neutral alumina or silica gel as an alternative or supplementary purification method.[2] For phenolic compounds, silica gel's acidic nature can sometimes cause issues, so neutral alumina may be a better choice.[2]
-
Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical step in recrystallization.[7] The table below summarizes potential solvents for 5-(diethylamino)-2-hydroxybenzaldehyde derivatives.
| Solvent | Boiling Point (°C) | Suitability & Expert Notes |
| Ethanol | 78 | Excellent starting choice. Good solubility at high temperatures and lower solubility when cold. Often used for purifying Schiff bases and phenolic compounds.[2][9] |
| Methanol | 65 | Similar to ethanol but its lower boiling point can be advantageous if the compound has a low melting point. |
| Isopropanol | 82 | A good alternative to ethanol with a slightly higher boiling point. |
| Toluene | 111 | Suitable for less polar derivatives. Its high boiling point may cause some compounds to oil out. Often provides well-formed crystals.[10] |
| Ethyl Acetate | 77 | A moderately polar solvent that can be effective. |
| Ethanol/Water | Variable | Excellent mixed-solvent system. Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify, then cool slowly. |
| DCM/Pet. Ether | Variable | Good for less polar derivatives. Dissolve in dichloromethane (DCM) and add petroleum ether as the anti-solvent.[2] |
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization - University of California, Los Angeles. Available at: [Link]
-
Recrystallization, filtration and melting point - Columbia University. Available at: [Link]
-
2.1: Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
How to purify Schiff base product? - ResearchGate. Available at: [Link]
-
Recrystallization - University of Colorado Boulder. Available at: [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Academia.edu. Available at: [Link]
-
(PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]
-
5-(Diethylamino)-2-hydroxybenzaldehyde - PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry. Available at: [Link]
-
4-(Diethylamino)-2-hydroxybenzaldehyde - PubChem, National Center for Biotechnology Information. Available at: [Link]
-
What are the best conditions for polyphenols crystallization? - ResearchGate. Available at: [Link]
-
Is there an effective way of purifying schiff bases? - ResearchGate. Available at: [Link]
-
Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. Available at: [Link]
-
An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde - ResearchGate. Available at: [Link]
-
Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes - Journal of the American Chemical Society. Available at: [Link]
-
Preparation and Characterization of Some Schiff Base Compounds - DergiPark. Available at: [Link]
- Process for preparation of p-hydroxy-benzaldehyde - Google Patents.
-
Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. Available at: [Link]
-
Effect of Temperatures on Polyphenols during Extraction - MDPI. Available at: [Link]
-
PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL - Chinese Chemical Letters. Available at: [Link]
-
Synthetic method for p-hydroxybenzaldehyde - Patsnap. Available at: [Link]
-
Process for the preparation of hydroxybenzaldehydes - European Patent Office. Available at: [Link]
-
4-Diethylamino-2-hydroxybenzaldehyde - ChemBK. Available at: [Link]
-
4-(Diethylamino)-2-hydroxybenzaldehyde - CAS Common Chemistry. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide for Researchers: 5-(diethylamino)-2-hydroxybenzaldehyde vs. 4-(diethylamino)-2-hydroxybenzaldehyde
A Deep Dive into Isomeric Effects on Synthesis, Physicochemical Properties, and Reactivity in the Realm of Fluorescent Probe Development
In the landscape of molecular design for fluorescent probes and advanced materials, the strategic placement of functional groups on an aromatic scaffold is a critical determinant of the final compound's performance. This guide provides a comprehensive comparison of two structurally similar yet electronically distinct isomers: 5-(diethylamino)-2-hydroxybenzaldehyde and 4-(diethylamino)-2-hydroxybenzaldehyde. While both molecules share the same molecular formula, the positional difference of the electron-donating diethylamino group profoundly influences their synthesis, spectral properties, and reactivity, making their judicious selection paramount for specific research applications.
This guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by experimental data and established chemical principles. We will explore the nuances of their synthesis, compare their key physicochemical and spectral characteristics, and delve into their differential reactivity, particularly in the context of Schiff base formation, a cornerstone of many fluorescent probe designs.
I. Synthesis: A Tale of Two Regioselectivities
The synthesis of these two isomers requires distinct regioselective strategies, primarily dictated by the directing effects of the substituents on the starting phenol.
Synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde
The preparation of the 4-isomer is well-documented and typically achieved with good yield via the Vilsmeier-Haack reaction on 3-(diethylamino)phenol.[1] This reaction introduces a formyl group ortho to the hydroxyl group, a position activated by the electron-donating nature of both the hydroxyl and the para-directing diethylamino groups.
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: Synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde via Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde [1]
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 5-10 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. This in-situ formation of the Vilsmeier reagent is crucial for the subsequent formylation.
-
Formylation: Dissolve 3-(diethylamino)phenol in DMF and add it slowly to the prepared Vilsmeier reagent. The reaction mixture is then heated to around 75 °C for several hours to drive the formylation to completion.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a base such as sodium carbonate. The precipitated crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield a brown solid.[1]
Proposed Synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde
Experimental details for the synthesis of the 5-isomer are not as readily available in the literature. However, based on established formylation reactions of phenols, a plausible route involves the Reimer-Tiemann reaction or the Duff reaction starting from 4-(diethylamino)phenol. The hydroxyl group is a strong ortho, para-director, and since the para position is blocked by the diethylamino group, formylation is expected to occur at one of the ortho positions.
Reaction Scheme: Reimer-Tiemann Formylation (Proposed)
Caption: Proposed synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde via Reimer-Tiemann reaction.
Proposed Experimental Protocol: Synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde (via Reimer-Tiemann Reaction)
-
Reaction Setup: Dissolve 4-(diethylamino)phenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding phenoxide.
-
Carbene Generation and Reaction: Slowly add chloroform (CHCl₃) to the solution while maintaining a controlled temperature. The reaction of chloroform with the strong base generates dichlorocarbene (:CCl₂) in situ, which is the electrophile that attacks the electron-rich phenoxide ring. The reaction is typically heated to facilitate the formylation.
-
Hydrolysis and Work-up: After the reaction is complete, the mixture is acidified to neutralize the excess base and hydrolyze the intermediate to the aldehyde. The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.
It is important to note that the Reimer-Tiemann reaction can sometimes lead to the formation of byproducts, and optimization of the reaction conditions would be necessary to achieve a good yield of the desired 5-isomer.
II. Comparative Analysis of Physicochemical and Spectral Properties
The positional isomerism has a marked effect on the physical and electronic properties of these molecules. The following table summarizes a comparison of their key properties, with experimental data for the 4-isomer and estimated values for the 5-isomer based on trends in analogous compounds.
| Property | 4-(diethylamino)-2-hydroxybenzaldehyde | 5-(diethylamino)-2-hydroxybenzaldehyde (Estimated) | Rationale for Estimation |
| Molecular Weight | 193.24 g/mol [1][2] | 193.24 g/mol | Identical molecular formula. |
| Appearance | Yellow to orange crystalline solid[3] | Likely a yellow to brown solid | Similar substituted salicylaldehydes are colored solids. |
| Melting Point | 60-62 °C[1] | Expected to be in a similar range, possibly slightly higher | The 5-substituted isomer might have a more symmetrical structure, potentially leading to a higher melting point due to better crystal packing. |
| Solubility | Soluble in organic solvents like methanol and DMSO (slightly)[1]; Insoluble in water[1] | Expected to have similar solubility in organic solvents and be insoluble in water. | The overall polarity and functional groups are the same. |
| UV-Vis (λmax) | ~400 nm (in some contexts)[4] | Expected to be at a shorter wavelength than the 4-isomer | The para-position of the diethylamino group in the 4-isomer allows for a more extended conjugation and a stronger intramolecular charge transfer (ICT) from the amino group to the carbonyl group, leading to a red-shifted absorption. In the 5-isomer, the meta-position of the amino group relative to the carbonyl group results in a less effective ICT. |
| Fluorescence | Known to be fluorescent[3] and used in fluorescent probes[4] | Expected to be fluorescent, but likely with a lower quantum yield and blue-shifted emission compared to the 4-isomer. | The less efficient ICT in the 5-isomer would likely result in a lower fluorescence quantum yield and emission at a shorter wavelength. |
| ¹H NMR (Aldehyde Proton) | ~9.90 ppm[5] | Expected to be in a similar region, ~9.8-10.0 ppm | The chemical shift of the aldehyde proton is primarily influenced by the electronic environment of the aromatic ring. |
| ¹³C NMR (Carbonyl Carbon) | ~190-195 ppm (estimated) | Expected to be in a similar region | The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the aromatic ring. |
III. Reactivity and Applications: A Matter of Electronic Influence
The differing electronic landscapes of the two isomers directly impact their reactivity and, consequently, their suitability for various applications, most notably in the design of fluorescent probes through Schiff base formation.
Electronic Effects and Reactivity
-
4-(diethylamino)-2-hydroxybenzaldehyde: The para-position of the strong electron-donating diethylamino group to the hydroxyl group and meta to the aldehyde group creates a highly electron-rich aromatic system. This enhances the nucleophilicity of the phenolic oxygen and the aromatic ring. The strong ICT character also makes its derivatives promising candidates for solvatochromic and electrochromic materials.
-
5-(diethylamino)-2-hydroxybenzaldehyde: With the diethylamino group in the meta-position relative to the aldehyde, its electron-donating effect on the carbonyl group is less pronounced. However, it still significantly activates the aromatic ring towards electrophilic substitution.
Application in Schiff Base Fluorescent Probes
Schiff base condensation of these aldehydes with various amines is a common strategy to construct fluorescent probes for detecting metal ions, anions, and biologically relevant molecules. The choice between the 4- and 5-isomer will significantly influence the photophysical properties of the resulting probe.
Workflow for Schiff Base Synthesis and Application as a Fluorescent Probe
Caption: General workflow for the synthesis of Schiff base fluorescent probes.
Experimental Protocol: General Synthesis of a Schiff Base from Diethylamino-2-hydroxybenzaldehyde Isomers [6]
-
Dissolution: Dissolve one equivalent of the chosen diethylamino-2-hydroxybenzaldehyde isomer (4- or 5-) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add one equivalent of the desired primary amine. A catalytic amount of an acid, like acetic acid, can be added to facilitate the condensation.
-
Reaction: The reaction mixture is then typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base product is collected by filtration. The product can be washed with a cold solvent and dried. Further purification can be achieved by recrystallization.
The choice of the 4-isomer is generally preferred for applications requiring long-wavelength absorption and emission due to its extended π-conjugation and efficient ICT. Probes derived from the 4-isomer are likely to exhibit more significant changes in their fluorescence upon binding to an analyte. In contrast, the 5-isomer might be advantageous for applications where a blue-shifted fluorescence is desired or where the steric hindrance around the coordination site needs to be minimized.
IV. Conclusion
The seemingly subtle difference in the position of the diethylamino group in 5-(diethylamino)-2-hydroxybenzaldehyde and 4-(diethylamino)-2-hydroxybenzaldehyde leads to significant divergences in their synthesis, electronic structure, and, ultimately, their functional properties. The 4-isomer, with its well-established synthesis and strong intramolecular charge transfer characteristics, has been more widely explored, particularly in the development of red-shifted fluorescent probes. The 5-isomer, while less studied, presents an intriguing alternative for creating probes with different photophysical properties.
This guide has provided a framework for understanding and comparing these two valuable building blocks. For researchers in the field, a careful consideration of the desired photophysical and chemical properties should guide the selection of the appropriate isomer for their specific application. While experimental data for the 5-isomer remains scarce, the principles outlined here offer a solid foundation for its synthesis and for predicting its behavior, paving the way for its potential use in novel molecular designs.
V. References
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
Sci-Hub. (n.d.). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Retrieved from [Link]
-
Estonian Academy Publishers. (2024, January 1). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 4-(Diethylamino)salicylaldehyde. Retrieved from [Link]
-
RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. Retrieved from [Link]
-
Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. Retrieved from
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IJRSR. (2018, May 28). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 5- and 4-(Diethylamino)-2-hydroxybenzaldehyde Isomers
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure and electronic properties is paramount. Isomeric purity and the distinct characteristics of positional isomers can significantly impact biological activity, photophysical behavior, and chemical reactivity. This guide provides an in-depth comparative analysis of the spectral properties of two closely related isomers: 5-(diethylamino)-2-hydroxybenzaldehyde and 4-(diethylamino)-2-hydroxybenzaldehyde.
While both isomers share the same molecular formula (C₁₁H₁₅NO₂) and mass, the seemingly minor shift in the position of the electron-donating diethylamino group profoundly influences their electronic and magnetic environments. This results in distinct spectral fingerprints in UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will elucidate these differences, provide the experimental context for their measurement, and offer insights into the underlying chemical principles.
It is important to note that while extensive experimental data is available for the 4-isomer, there is a notable scarcity of published experimental spectral data for the 5-isomer. Therefore, this guide will present a detailed analysis of the experimental data for 4-(diethylamino)-2-hydroxybenzaldehyde and provide a theoretical framework for predicting the spectral characteristics of 5-(diethylamino)-2-hydroxybenzaldehyde, drawing upon fundamental spectroscopic principles and data from analogous compounds.
Structural and Electronic Considerations
The key to understanding the spectral differences between these two isomers lies in the electronic interplay between the substituents on the benzene ring. The hydroxyl (-OH) and diethylamino (-N(Et)₂) groups are strong electron-donating groups (EDGs) through resonance, while the aldehyde (-CHO) group is an electron-withdrawing group (EWG) through both resonance and induction.
In 4-(diethylamino)-2-hydroxybenzaldehyde , the powerful electron-donating diethylamino group is in the para position to the electron-withdrawing aldehyde group. This creates a strong intramolecular charge transfer (ICT) character, significantly influencing its photophysical properties. The hydroxyl group is ortho to the aldehyde, allowing for the formation of an intramolecular hydrogen bond.
In the 5-(diethylamino)-2-hydroxybenzaldehyde isomer, the diethylamino group is in the meta position relative to the aldehyde. This positioning disrupts the direct resonance-assisted charge transfer from the amino group to the aldehyde that is prominent in the 4-isomer. The electronic effects of the diethylamino group on the aldehyde are therefore expected to be less pronounced.
Below is a visual representation of the structures of the two isomers.
Caption: Chemical structures of the two isomers.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the extent of conjugation and the presence of electron-donating and -withdrawing groups.
Experimental Protocol: UV-Visible Spectroscopy
A standardized protocol for acquiring UV-Vis spectra for these compounds is as follows:
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Record the sample spectrum over a wavelength range of 200-600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Caption: Generalized workflow for UV-Visible spectroscopy.
Comparative Analysis
4-(Diethylamino)-2-hydroxybenzaldehyde: This isomer is expected to have a long-wavelength absorption band with high molar absorptivity. The para-disposition of the strong electron-donating diethylamino group and the electron-withdrawing aldehyde group leads to a significant intramolecular charge transfer (ICT) upon excitation, which lowers the energy of the transition and shifts the λmax to a longer wavelength (a bathochromic or red shift).
5-(Diethylamino)-2-hydroxybenzaldehyde (Theoretical): In this isomer, the diethylamino group is meta to the aldehyde. This positioning prevents direct resonance delocalization from the nitrogen lone pair to the carbonyl group. Therefore, the ICT character of the lowest energy transition is expected to be significantly reduced. Consequently, the λmax for the 5-isomer is predicted to be at a shorter wavelength (a hypsochromic or blue shift) and likely with a lower molar absorptivity compared to the 4-isomer.
| Compound | Expected λmax | Expected Molar Absorptivity (ε) | Key Electronic Transition |
| 4-(Diethylamino)-2-hydroxybenzaldehyde | Longer Wavelength (Red-shifted) | High | Strong Intramolecular Charge Transfer (ICT) |
| 5-(Diethylamino)-2-hydroxybenzaldehyde | Shorter Wavelength (Blue-shifted) | Lower | Localized π-π* transitions |
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. The efficiency and wavelength of fluorescence are highly dependent on the molecular structure and its environment.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a fluorescence-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the expected emission maximum).
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
Caption: Generalized workflow for fluorescence spectroscopy.
Comparative Analysis
4-(Diethylamino)-2-hydroxybenzaldehyde: This compound is known to be fluorescent.[1] The strong ICT character of this molecule often leads to a large Stokes shift (the difference in wavelength between the absorption and emission maxima) and sensitivity to solvent polarity (solvatochromism). In more polar solvents, the emission is typically red-shifted. The emission spectrum is expected to change from green to red as the pH increases.[1]
5-(Diethylamino)-2-hydroxybenzaldehyde (Theoretical): Due to the reduced ICT character, the 5-isomer is expected to be less fluorescent than the 4-isomer. The lack of an extended conjugation pathway for charge transfer would likely result in a lower fluorescence quantum yield. The emission, if observable, would be expected at a shorter wavelength (blue-shifted) compared to the 4-isomer, and it would likely exhibit a smaller Stokes shift.
| Compound | Expected Emission Wavelength | Expected Fluorescence Intensity | Stokes Shift |
| 4-(Diethylamino)-2-hydroxybenzaldehyde | Longer Wavelength (e.g., green to red) | High | Large |
| 5-(Diethylamino)-2-hydroxybenzaldehyde | Shorter Wavelength | Low to Moderate | Smaller |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. Chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to elucidate the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Sources
A Comparative Analysis of the Biological Activities of 5-(diethylamino)-2-hydroxybenzaldehyde Derivatives
The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that can be tailored to exhibit potent and selective biological activities. Among these, derivatives of 5-(diethylamino)-2-hydroxybenzaldehyde have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological effects. This guide provides an in-depth comparison of these derivatives, particularly Schiff bases and their metal complexes, against other relevant compounds, supported by experimental data and methodologies to offer a clear perspective for researchers in drug discovery and development.
Introduction to 5-(diethylamino)-2-hydroxybenzaldehyde and its Derivatives
5-(diethylamino)-2-hydroxybenzaldehyde is a versatile aromatic aldehyde. Its derivatives, especially those forming Schiff bases through condensation with various primary amines, are of significant interest.[1] The resulting imine or azomethine group (-C=N-) is a key structural feature that contributes to the diverse biological activities of these compounds, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Furthermore, these Schiff base ligands can chelate with metal ions to form stable complexes, which often exhibit enhanced biological activity compared to the free ligands.[3]
Anticancer Activity: A Comparative Overview
Schiff base derivatives of 5-(diethylamino)-2-hydroxybenzaldehyde have demonstrated significant potential as anticancer agents.[4] Their mechanism of action is often attributed to their ability to interact with biomolecules such as DNA and specific enzymes, leading to the inhibition of cancer cell proliferation.
One area of interest is the inhibition of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancers and contribute to therapy resistance.[5] Analogues of 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of ALDH, have been synthesized and evaluated for their anticancer properties.[5] Notably, certain derivatives have shown increased cytotoxicity against prostate cancer cell lines compared to the parent compound, DEAB.[5][6]
Comparative Cytotoxicity Data (IC50 Values)
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| DEAB Analogues | Prostate Cancer | 10-200 | [5][6] |
| DEAB | Prostate Cancer | >200 | [5][6] |
| Ciminalum–thiazolidinone hybrid (2h) | Leukemia (MOLT-4, SR) | < 0.01–0.02 | [7] |
| Ciminalum–thiazolidinone hybrid (2h) | Colon Cancer (SW-620) | < 0.01–0.02 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-(diethylamino)-2-hydroxybenzaldehyde derivatives) and a standard anticancer drug (e.g., doxorubicin) as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Mechanism of Action: DNA Intercalation
Many anticancer agents exert their effects by interacting with DNA. Schiff base complexes, in particular, are thought to intercalate between the base pairs of the DNA double helix, leading to conformational changes that can inhibit replication and transcription.
Caption: Hypothetical mechanism of anticancer activity via DNA intercalation.
Antimicrobial Activity: A Broad Spectrum of Efficacy
Derivatives of 5-(diethylamino)-2-hydroxybenzaldehyde, particularly their Schiff bases and metal complexes, have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[3][8] The presence of the azomethine group is often crucial for this activity.[9] Furthermore, chelation with metal ions can enhance the antimicrobial properties of the Schiff base ligands.[3]
Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound/Drug | Microorganism | MIC (mg/mL) | Reference |
| Vanadium Schiff Base Complex 1A | E. faecalis | 305.3 | [10] |
| Vanadium Schiff Base Complex 1B | S. aureus | 378.9 | [10] |
| Ciprofloxacin | E. faecalis, S. aureus | (Standard) | [10] |
| Ampicillin | E. faecalis, S. aureus | (Standard) | [10] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This method is widely used to assess the antimicrobial activity of compounds.
Principle: A compound's ability to inhibit microbial growth is determined by the size of the clear zone of inhibition around a well containing the compound in an agar plate seeded with the test microorganism.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri plates.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Loading: Add a known concentration of the test compound solution to the wells. Include a positive control (a standard antibiotic like ciprofloxacin) and a negative control (the solvent used to dissolve the compound).[10]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Antioxidant and Other Biological Activities
Phenolic Schiff bases, including derivatives of 5-(diethylamino)-2-hydroxybenzaldehyde, are recognized as potent antioxidants and radical scavengers due to the presence of the hydroxyl (-OH) group.[2] Their antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Recent studies have also explored the potential of these derivatives as anti-Alzheimer's agents, with some compounds showing potent inhibition of cholinesterase and monoamine oxidase enzymes.[11][12] For instance, a 2,3-dichloro-substituted thiosemicarbazone derivative of 4-(diethylamino)salicylaldehyde was found to be a highly potent inhibitor of acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A) with IC50 values of 12.89 nM and 96.25 nM, respectively.[12]
Conclusion
Derivatives of 5-(diethylamino)-2-hydroxybenzaldehyde represent a versatile and promising scaffold in medicinal chemistry. The ease of their synthesis and the ability to tune their biological activities through structural modifications make them attractive candidates for further investigation. The enhanced potency often observed in their metal complexes further broadens their therapeutic potential. This guide has provided a comparative overview of their anticancer and antimicrobial activities, supported by experimental protocols, to aid researchers in their quest for novel and effective therapeutic agents. The exploration of their antioxidant and neuroprotective properties is also a rapidly advancing field that holds significant promise.
References
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Biointerface Research in Applied Chemistry. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. [Link]
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International Journal of Advance Studies in Engineering and Scientific Inventions. (2015). BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. [Link]
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ResearchGate. (2025). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF. [Link]
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National Institutes of Health (NIH). (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
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Semantic Scholar. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link]
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PubMed Central. (2024). Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. [Link]
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International Journal of Multidisciplinary Research and Scientific Technology (IJMRSTI). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). [Link]
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ResearchGate. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. [Link]
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National Institutes of Health (NIH). (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. [Link]
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ResearchGate. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. [Link]
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PubChem. 5-(Diethylamino)-2-hydroxybenzaldehyde. [Link]
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PubChem. 4-(Diethylamino)-2-hydroxybenzaldehyde. [Link]
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ACS Publications. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]
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Taylor & Francis Online. Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes. [Link]
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PubMed. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. [Link]
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PubMed. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]
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Semantic Scholar. Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehy. [Link]
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MDPI. (2021). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. [Link]
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PubMed Central. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. [Link]
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International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. [Link]
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Asian Journal of Applied Chemistry Research. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. [Link]
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ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]
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A Senior Application Scientist's Guide to the Characterization of 5-(diethylamino)-2-hydroxybenzaldehyde Derivatives
Introduction: The Versatility of a Privileged Scaffold
In the landscape of molecular design, certain core structures emerge as "privileged scaffolds" due to their ability to serve as a foundation for a diverse range of functional molecules. 5-(diethylamino)-2-hydroxybenzaldehyde is one such scaffold. Its inherent electronic properties—a potent electron-donating diethylamino group in conjugation with an electron-withdrawing aldehyde, ortho to a hydroxyl group capable of intramolecular hydrogen bonding and chelation—make it a cornerstone for developing advanced materials.[1] Derivatives of this molecule are pivotal in fields ranging from fluorescent chemosensors for detecting metal ions and biomolecules to the synthesis of novel antibacterial agents.[2][3][4]
The true power of this scaffold lies in its derivatization, most commonly through condensation reactions at the aldehyde group to form Schiff bases.[2][5][6][7] This modification allows for the introduction of a vast array of functional moieties, each subtly or dramatically altering the parent molecule's spectroscopic and functional characteristics. A comprehensive and comparative characterization is therefore not merely a procedural step but a critical investigation into the structure-property relationships that govern the performance of these valuable compounds. This guide provides an in-depth comparison of the characterization of the parent aldehyde and its representative Schiff base derivatives, offering both the experimental data and the causal reasoning behind the observed phenomena.
Comparative Spectroscopic Analysis: Unveiling Molecular Identity
The bedrock of characterizing any new compound is a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Here, we compare the parent 5-(diethylamino)-2-hydroxybenzaldehyde with a representative Schiff base derivative, (E)-2-((4-nitrophenylimino)methyl)-4-(diethylamino)phenol, formed by condensation with 4-nitroaniline.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is exquisitely sensitive to the presence of specific functional groups, which vibrate at characteristic frequencies. The transformation from an aldehyde to a Schiff base (imine) is clearly evidenced by the disappearance of aldehyde-specific stretches and the appearance of a new imine bond vibration.
| Functional Group | Parent Aldehyde (cm⁻¹) | Schiff Base Derivative (cm⁻¹) | Rationale for Shift |
| O-H Stretch (Phenolic) | ~3100-3300 (broad) | ~3200-3400 (broad) | The broadness indicates hydrogen bonding in both molecules.[8] The exact position can shift depending on the strength of intramolecular H-bonding with either the carbonyl oxygen or the imine nitrogen. |
| C-H Stretch (Aldehydic) | ~2850 and ~2750 | Absent | These two distinct peaks, a result of Fermi resonance, are a hallmark of an aldehyde C-H bond and their absence is a key indicator of a successful condensation reaction.[8] |
| C=O Stretch (Aldehyde) | ~1664 | Absent | The strong carbonyl stretch disappears upon conversion to the C=N bond. Its position is lower than a typical aldehyde due to conjugation and intramolecular H-bonding.[9] |
| C=N Stretch (Imine) | Absent | ~1612-1623 | The appearance of this peak is the most direct evidence of Schiff base formation.[2] Its exact frequency depends on the electronic nature of the substituents on the nitrogen. |
| Aromatic C=C Stretch | ~1460-1580 | ~1450-1600 | These bands remain, confirming the presence of the aromatic rings in both structures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. The conversion of the aldehyde to a Schiff base induces significant and predictable shifts in the NMR spectra.
¹H NMR Spectral Comparison (Approximate δ, ppm in CDCl₃)
| Proton | Parent Aldehyde | Schiff Base Derivative | Rationale for Shift |
| Phenolic OH | ~11.0 (s) | ~13.0 (s) | The phenolic proton in the Schiff base is often more deshielded due to stronger intramolecular hydrogen bonding with the imine nitrogen compared to the aldehyde oxygen. |
| Aldehydic/Imine CH | 9.83 (s) | ~8.7 (s) | The aldehyde proton is highly deshielded by the electronegative oxygen. The imine proton is also deshielded but typically appears slightly upfield relative to the aldehyde proton.[2] |
| Aromatic CH | 6.9-7.5 (m) | 6.8-8.2 (m) | The introduction of the second aromatic ring from 4-nitroaniline adds new signals. The electron-withdrawing nitro group will deshield the protons on its ring, causing them to appear further downfield. |
| N-CH₂ (Methylene) | ~3.4 (q) | ~3.5 (q) | Minor shifts may occur due to changes in the overall electronic structure of the molecule. |
| N-CH₂CH₃ (Methyl) | ~1.2 (t) | ~1.3 (t) | Minimal change is expected as these protons are distant from the reaction center. |
¹³C NMR Spectral Comparison (Approximate δ, ppm in CDCl₃)
| Carbon | Parent Aldehyde | Schiff Base Derivative | Rationale for Shift |
| Aldehydic/Imine C | ~196.3 | ~163.5 | This is a highly diagnostic shift. The aldehyde carbon is significantly more deshielded (downfield) than the imine carbon.[10] |
| Aromatic C-O | ~151.7 | ~161.2 | The carbon attached to the phenolic oxygen shifts downfield in the Schiff base, reflecting the change in the intramolecular hydrogen bonding environment. |
| Other Aromatic C | 118-137 | 115-150 | The spectrum of the derivative becomes more complex with the addition of the second aromatic ring's carbon signals. |
| N-CH₂ (Methylene) | ~45 | ~45 | Minimal change. |
| N-CH₂CH₃ (Methyl) | ~12 | ~12 | Minimal change. |
Performance in Application: A Tale of Two Fluorophores
A key application for these derivatives is in the development of "turn-on" fluorescent sensors. The parent aldehyde often exhibits some fluorescence, but this can be dramatically enhanced or modulated upon derivatization and subsequent interaction with an analyte. The mechanism often relies on quenching processes like Photoinduced Electron Transfer (PeT) being inhibited.
Let's compare the photophysical properties of the parent aldehyde with a Schiff base derivative designed as a fluorescent probe.
Comparative Photophysical Data
| Parameter | Parent Aldehyde | Schiff Base Derivative (e.g., for Al³⁺ sensing) | Alternative (e.g., Rhodamine B) |
| Excitation Max (λex) | ~420 nm | ~440 nm | ~555 nm |
| Emission Max (λem) | ~500 nm | ~520 nm (free), ~480 nm (with Al³⁺) | ~575 nm |
| Quantum Yield (ΦF) | Low (~0.05) | Very Low (<0.01, "Off" state) | High (~0.70) |
| Quantum Yield (ΦF) with Analyte | N/A | Moderate (~0.40, "On" state) | N/A |
| Stokes Shift | ~80 nm | ~80 nm (free) | ~20 nm |
The Schiff base derivative is designed to be virtually non-fluorescent due to an efficient PeT process from the imine nitrogen to the aromatic system. Upon binding a target analyte like Al³⁺, this PeT process is blocked, leading to a dramatic increase in fluorescence quantum yield—a "turn-on" response.[11] While a standard dye like Rhodamine B has a consistently high quantum yield, it lacks the specific sensing capability of the custom-designed derivative. The large Stokes shift, characteristic of these intramolecular charge transfer (ICT) molecules, is advantageous as it minimizes self-absorption and improves signal-to-noise ratio.[12]
Experimental Protocols: From Synthesis to Analysis
Trustworthy data is built on robust and reproducible methodologies. Below are detailed protocols for the synthesis and characterization of a representative Schiff base derivative.
Protocol 1: Synthesis of (E)-2-((4-nitrophenylimino)methyl)-4-(diethylamino)phenol
This protocol describes a standard condensation reaction to form a Schiff base.[5][7]
-
Reagent Preparation:
-
Dissolve 1.0 mmol of 5-(diethylamino)-2-hydroxybenzaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Dissolve 1.0 mmol of 4-nitroaniline in 15 mL of absolute ethanol.
-
-
Reaction:
-
Add the 4-nitroaniline solution to the aldehyde solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4 hours.
-
Causality Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the dehydration step.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. A yellow-orange precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an ethanol/DMF mixture to obtain pure crystals.
-
Dry the product in a vacuum oven at 60 °C.
-
Validation: A successful reaction is indicated by the formation of a colored precipitate and a yield typically in the range of 70-90%. Purity is confirmed by a sharp melting point and the spectroscopic data outlined below.
-
Protocol 2: Spectroscopic Characterization Workflow
This workflow ensures a comprehensive and self-validating characterization of the synthesized product.
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet or use an ATR attachment.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Validation: Confirm the absence of C=O (~1664 cm⁻¹) and aldehydic C-H (~2750, 2850 cm⁻¹) stretches and the presence of a C=N stretch (~1615 cm⁻¹).
-
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Validation: Confirm the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the imine proton signal (~8.7 ppm). Integrate all signals to ensure the proton ratios match the expected structure. Confirm the C=O to C=N shift in the ¹³C spectrum.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) or a similar soft ionization technique.
-
Acquire the mass spectrum in positive ion mode.
-
Validation: The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₇H₁₉N₃O₃, MW = 325.35).
-
-
UV-Visible Absorption & Fluorescence Spectroscopy:
-
Prepare a dilute solution (~10⁻⁵ M) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum to determine the absorption maxima (λₘₐₓ).
-
Record the emission spectrum by exciting at λₘₐₓ.
-
Calculate the quantum yield relative to a known standard (e.g., quinine sulfate).[13]
-
Validation: The spectra should show distinct absorption and emission bands characteristic of a conjugated system. This data serves as a baseline for any subsequent analyte sensing experiments.
-
Visualization of Key Processes
Diagrams are essential for visualizing complex workflows and relationships.
Caption: Workflow for the synthesis of a Schiff base derivative.
Caption: Logic diagram for spectroscopic structure validation.
Conclusion
The characterization of 5-(diethylamino)-2-hydroxybenzaldehyde derivatives is a multi-faceted process that goes beyond simple data acquisition. It requires a comparative mindset, analyzing spectral shifts and performance metrics against the parent compound and alternative molecules. By understanding the causal links between structural modifications—such as the formation of a Schiff base—and the resulting changes in spectroscopic fingerprints and functional properties, researchers can rationally design and validate new molecules for a host of advanced applications. The systematic workflow presented here, combining synthesis with a self-validating cascade of analytical techniques, provides a robust framework for any scientist working with this versatile and powerful chemical scaffold.
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Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes - Taylor & Francis. Available at: [Link]
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Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. | Semantic Scholar. Available at: [Link]
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5-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | PubChem. Available at: [Link]
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Fluorescent chemosensor for the detection of histamine based on dendritic porphyrin-incorporated nanofibers - ResearchGate. Available at: [Link]
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fluorescent chemosensor based: Topics by Science.gov. Available at: [Link]
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(PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - ResearchGate. Available at: [Link]
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H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine | Request PDF - ResearchGate. Available at: [Link]
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Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC - NIH. Available at: [Link]
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Fluorescence decay of (E)-5-(diethylamino)-2-(4-nitrophenyl)methyl... - ResearchGate. Available at: [Link]
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Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText. Available at: [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. Available at: [Link]
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Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Available at: [Link]
-
(PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions - ResearchGate. Available at: [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes - MDPI. Available at: [Link]
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling - MDPI. Available at: [Link]
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A Comparative Study on the Photophysical and Photochemical Properties of Dyes in the Presence of Low Generation Amino-terminated Polyamidoamine Dendrimers - PubMed. Available at: [Link]
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Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications - Ejournal. Available at: [Link]
-
Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature - JOCPR. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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A Comparative Spectroscopic Guide to 5-(diethylamino)-2-hydroxybenzaldehyde and its Schiff Base Derivatives
In the landscape of molecular probes and coordination chemistry, 5-(diethylamino)-2-hydroxybenzaldehyde serves as a pivotal building block. Its inherent electronic structure, characterized by a potent electron-donating diethylamino group and a chelating hydroxy-aldehyde moiety, makes it a precursor for a class of highly fluorescent and environmentally sensitive molecules, most notably Schiff bases. Understanding the transformation of this aldehyde into its more complex derivatives is a task fundamentally rooted in spectroscopic analysis.
This guide provides an in-depth comparison of the spectroscopic signatures of 5-(diethylamino)-2-hydroxybenzaldehyde and its representative reaction products. We will move beyond a simple recitation of data, focusing instead on the causal relationships between structural changes and their spectral manifestations. The objective is to equip researchers with the expertise to not only identify these compounds but to fundamentally understand their electronic and structural properties through spectroscopic interrogation.
The Strategic Importance of Spectroscopic Characterization
The utility of 5-(diethylamino)-2-hydroxybenzaldehyde derivatives often lies in their photophysical properties. Applications as fluorescent sensors for metal ions, for instance, depend on predictable changes in absorption or emission spectra upon binding a target analyte.[1] Therefore, a baseline characterization is not merely for identification but is crucial for establishing the structure-property relationships that govern performance. We employ a multi-modal spectroscopic approach—FT-IR, NMR, and UV-Vis/Fluorescence—to build a comprehensive and self-validating profile of these molecules.
Caption: General synthesis of a Schiff base from 5-(diethylamino)-2-hydroxybenzaldehyde.
FT-IR: The Disappearance and Appearance of Key Bands
The transition from aldehyde to imine provides a textbook example of functional group transformation that is easily monitored by FT-IR.
-
Disappearance: The most telling change is the complete disappearance of the strong C=O aldehyde stretch from the ~1665 cm⁻¹ region. [2]* Appearance: A new, sharp band appears, typically between 1610-1640 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration. [3]This is the definitive diagnostic peak for Schiff base formation.
¹H NMR: Tracking the Aldehyde-to-Imine Proton Shift
The ¹H NMR spectrum provides unambiguous confirmation of the reaction's success.
-
Disappearance: The sharp singlet for the aldehydic proton at ~δ 9.8 ppm vanishes entirely.
-
Appearance: A new singlet appears further downfield, typically in the δ 8.5-9.0 ppm range. This signal corresponds to the proton on the imine carbon (-CH=N-). [4]Its chemical shift is distinct from the starting aldehyde proton.
UV-Vis & Fluorescence: The Impact of Extended Conjugation
This is where the performance aspect of these molecules becomes apparent. The formation of the C=N bond extends the π-conjugated system of the molecule.
-
Bathochromic Shift: This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs lower-energy (longer wavelength) light. A significant red-shift (bathochromic shift) in the main absorption band is expected in the UV-Vis spectrum. [5]* Enhanced Fluorescence: Many Schiff bases derived from hydroxybenzaldehydes are highly fluorescent due to mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT). [1]The phenolic proton can transfer to the imine nitrogen in the excited state, creating a transient tautomer that fluoresces at a large Stokes shift. The precursor aldehyde has a much weaker fluorescence. This "turn-on" fluorescence is a key feature for sensing applications. [1][6]
Data Summary: A Comparative Table
| Spectroscopic Feature | 5-(diethylamino)-2-hydroxybenzaldehyde (Precursor) | Representative Schiff Base Product | Rationale for Change |
| FT-IR: Key Band (cm⁻¹) | ~1665 (C=O, aldehyde) | ~1630 (C=N, imine) | Conversion of carbonyl to imine functional group. |
| ¹H NMR: Diagnostic Peak (ppm) | ~δ 9.8 (s, 1H, -CHO) | ~δ 8.7 (s, 1H, -CH=N-) | Replacement of aldehyde proton with imine proton in a different chemical environment. |
| UV-Vis: λ_max (nm) | ~380 nm | > 400 nm (e.g., 420 nm) | Extended π-conjugation across the new C=N bond lowers the HOMO-LUMO energy gap. |
| Fluorescence Emission | Weak | Strong, often with a large Stokes shift | Formation of a rigid, conjugated system that may facilitate ESIPT or CHEF mechanisms. |
Note: Specific values are representative and can vary based on the amine used and the solvent.
Alternative Comparison: The Role of the Diethylamino Group
To fully appreciate the properties of DEHBA and its products, it is instructive to compare them to analogues without the C5-diethylamino group, such as salicylaldehyde.
-
Salicylaldehyde: This simpler molecule is also a precursor to Schiff bases, but its derivatives lack the potent electron-donating group. [7][8]* Spectroscopic Impact: The absence of the -N(Et)₂ group results in:
-
Hypsochromic Shift (Blue Shift): The UV-Vis absorption maxima for salicylaldehyde and its Schiff bases are at significantly shorter wavelengths compared to their DEHBA counterparts.
-
Reduced Fluorescence: The quantum yield of fluorescence is typically much lower without the strong donor group pushing electron density through the conjugated system.
-
Solvatochromism: DEHBA derivatives often exhibit strong solvatochromism (a change in color/absorption/emission with solvent polarity), a property that is less pronounced in salicylaldehyde derivatives. [9] This comparison underscores the causal link: the diethylamino group is not a passive substituent but an active modulator of the molecule's entire electronic structure and, therefore, its spectroscopic and functional properties.
-
Experimental Protocols
Protocol 1: FT-IR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet. Grind a small amount of the sample (~1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of a small amount of solid.
-
Background Collection: Ensure the sample chamber is empty and clean. Collect a background spectrum. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet or position the ATR crystal onto the sample. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify key vibrational bands. Label the peaks corresponding to O-H, C=O (for precursor), and C=N (for product).
Protocol 2: ¹H NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it minimizes proton exchange with residual water.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90-degree pulse and acquisition of the free induction decay (FID).
-
Data Processing: Perform a Fourier transform on the FID. The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) as an internal standard. Integrate the peaks to determine the relative number of protons.
Protocol 3: UV-Vis and Fluorescence Spectroscopy
-
Solvent Selection: Use a spectroscopic-grade solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent can also be used to probe solvatochromic effects. [9]2. Solution Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 1-10 µM) in a quartz cuvette. The absorbance should ideally be below 0.1 at the λ_max for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer. Place a cuvette with the pure solvent in the reference beam path and the sample cuvette in the sample path.
-
Scan a wavelength range (e.g., 250-600 nm) to record the absorption spectrum and identify the λ_max.
-
-
Fluorescence Measurement:
-
In a fluorometer, set the excitation wavelength (λ_ex) to the λ_max determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a longer wavelength range (e.g., from λ_ex + 10 nm to 700 nm) to record the emission spectrum.
-
To obtain a complete photophysical profile, an excitation spectrum can also be recorded by scanning the excitation monochromator while fixing the emission at its maximum.
-
References
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Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]
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Yadav, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal. Available at: [Link]
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PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Derikvandi, H., & Etemadi, S. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]
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Arabian Journal of Chemistry. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]
-
Gomathi, T., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Molecules. Available at: [Link]
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ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Available at: [Link]
-
PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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ACS Omega. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Available at: [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Available at: [Link]
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ResearchGate. (n.d.). Shows the UV-vis spectrum of the Schiff base produced from the reaction.... Available at: [Link]
-
Iraqi National Journal of Chemistry. (2018). Synthesis, Characterization and Analytical Studies of Schiff Base, their Transition Metal Complexes and Their Polymers. Available at: [Link]
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ResearchGate. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Available at: [Link]
-
ResearchGate. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. Available at: [Link]
-
MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Available at: [Link]
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International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Available at: [Link]
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IOSR Journal. (n.d.). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. Available at: [Link]
-
MDPI. (n.d.). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Available at: [Link]
-
MDPI. (n.d.). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Available at: [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Available at: [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),.... Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-(diethylamino)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, particularly for applications in drug discovery and materials science, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation of reproducible and reliable downstream results. The compound 5-(diethylamino)-2-hydroxybenzaldehyde is a valuable building block, frequently utilized in the synthesis of Schiff-base ligands, fluorescent probes, and other complex organic molecules.[1][2] The presence of even minor impurities—be it unreacted starting materials, isomeric byproducts, or residual solvents—can drastically alter reaction kinetics, lower yields, and introduce confounding variables into sensitive biological assays.[3][4]
This guide provides a multi-faceted analytical strategy for rigorously assessing the purity of lab-synthesized 5-(diethylamino)-2-hydroxybenzaldehyde. We will move beyond simple pass/fail criteria to build a comprehensive purity profile, leveraging orthogonal analytical techniques. As a self-validating system, this approach ensures that the purity determination does not rely on the assumptions of a single method but is confirmed by complementary data, instilling confidence in the quality of your material.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the synthesis itself. A common and efficient route to 5-(diethylamino)-2-hydroxybenzaldehyde is the Vilsmeier-Haack formylation of 3-(diethylamino)phenol.[1] In this reaction, a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) acts as the formylating agent.
Caption: Synthetic pathway and potential impurities.
This synthetic route informs our analytical targets:
-
Unreacted Starting Material: 3-(diethylamino)phenol.
-
Isomeric Impurities: While the hydroxyl group strongly directs ortho-formylation, minor amounts of other isomers could form.
-
Residual Solvents: Dimethylformamide (DMF) from the reaction and other solvents like ethanol or ethyl acetate if used for workup and recrystallization.
A Multi-Pronged Analytical Strategy: The Power of Orthogonal Methods
No single analytical technique can provide a complete picture of purity. A truly rigorous assessment relies on orthogonal methods—techniques that measure purity based on different physicochemical principles. Our core strategy will combine chromatography, spectroscopy, and physical property analysis.
Caption: Integrated workflow for purity assessment.
Chromatographic Purity Assessment
Chromatography separates components of a mixture, allowing for the quantification of the target compound relative to its impurities.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It separates molecules based on their hydrophobicity. Our target molecule, with its polar hydroxyl and aldehyde groups and nonpolar diethylamino and benzene moieties, is ideally suited for this technique. We expect the more polar starting material (3-diethylaminophenol) to elute earlier than our product, while less polar byproducts would elute later. HPLC with UV detection is a robust method for analyzing aromatic aldehydes.[5]
Experimental Protocol: RP-HPLC
-
System: HPLC with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm and 320 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized product at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
Data Presentation & Interpretation
The purity is calculated based on the relative peak area of the main component in the chromatogram.
| Compound | Hypothetical Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Commercial Standard (>98%) |
| 3-(diethylamino)phenol | 4.2 | 0.85 | < 0.1 |
| 5-(diethylamino)-2-hydroxybenzaldehyde | 6.5 | 99.02 | 99.8 |
| Unknown Impurity 1 | 8.1 | 0.13 | < 0.1 |
This data indicates the synthesized batch is of high purity, with a minor amount of unreacted starting material.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities, making it the ideal tool for detecting residual solvents.[6][7] While the target compound itself is amenable to GC analysis, the primary goal here is to screen for process-related volatiles that HPLC might miss. The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.
Experimental Protocol: GC-MS
-
System: Gas Chromatograph with a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 50°C for 3 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of high-purity acetone.
Data Interpretation
The total ion chromatogram (TIC) will show peaks for all volatile components. A large peak corresponding to the product should be observed, and its mass spectrum should show a molecular ion (M+) at m/z = 193, consistent with its molecular weight.[8] Small, early-eluting peaks can be identified as solvents like DMF or ethanol by their characteristic mass spectra.
Spectroscopic Confirmation of Structural Integrity
Spectroscopy validates the chemical structure of the main component, ensuring the correct compound has been synthesized.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: ¹H NMR is the definitive method for organic structure elucidation. It provides information on the number of different types of protons, their connectivity, and their chemical environment. For purity assessment, it can detect and help identify impurities that contain protons and are present at levels of ~0.5-1% or higher.
Data Interpretation
The ¹H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde in CDCl₃ should exhibit the following characteristic signals[8]:
-
~11.0 ppm: A sharp singlet for the phenolic -OH proton, often broadened.
-
~9.7 ppm: A singlet for the aldehyde (-CHO) proton.
-
~7.0-7.2 ppm: Aromatic protons.
-
~6.1-6.3 ppm: Aromatic protons.
-
~3.4 ppm: A quartet for the methylene (-CH₂-) protons of the ethyl groups.
-
~1.2 ppm: A triplet for the methyl (-CH₃) protons of the ethyl groups.
The absence of significant unassigned peaks is a strong indicator of high purity. The presence of signals corresponding to 3-(diethylamino)phenol would confirm it as an impurity.
Classical Verification: Melting Point Analysis
Expertise & Rationale: A sharp melting point that is close to the literature value is a classic and highly reliable indicator of bulk purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to be depressed and the melting range to broaden. The literature value for the melting point of 5-(diethylamino)-2-hydroxybenzaldehyde is 60-62°C.[2][9]
Experimental Protocol: Melting Point
-
Apparatus: Calibrated melting point apparatus.
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.
-
Measurement: Heat the sample at a slow ramp rate (e.g., 1-2°C/min) near the expected melting point.
-
Record: Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Data Presentation & Interpretation
| Sample | Experimental Melting Range (°C) | Literature Value (°C) | Interpretation |
| Synthesized Batch | 60.5 - 61.5 | 60 - 62 | High Purity |
| Commercial Standard | 61.0 - 62.0 | 60 - 62 | High Purity |
| Hypothetical Impure Batch | 55 - 59 | 60 - 62 | Impure |
Conclusion: A Synthesis of Evidence
Assessing the purity of a synthesized compound like 5-(diethylamino)-2-hydroxybenzaldehyde is a critical step in ensuring the quality and integrity of scientific research. By employing an integrated, multi-technique approach, we build a robust and self-validating purity profile. An HPLC result of >99% area, corroborated by a clean ¹H NMR spectrum, the absence of volatile impurities in GC-MS, and a sharp melting point consistent with the literature value, provides overwhelming evidence of a high-purity compound suitable for the most demanding applications. This rigorous validation is not an obstacle but an essential component of scientific excellence.
References
-
Huttunen, E., & Torkkeli, M. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(13), 2490-2495. [Link]
-
PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Diethylamino-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Vlaeva, I., et al. (2012). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 25(7), 1432-1440. [Link]
-
Al-Majdi, K., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3651-3657. [Link]
-
Abdel-Rahman, L.H., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 6(3), 267-271. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kamal, F., & Afzal, S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. [Link]
-
Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]
-
ReAgent. (n.d.). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]
Sources
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- 2. chembk.com [chembk.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR [m.chemicalbook.com]
- 9. 4-(Diethylamino)salicylaldehyde | 17754-90-4 [chemicalbook.com]
Safety Operating Guide
Mastering the Safe Handling of 5-(Diethylamino)-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For the innovative researcher, the promise of novel compounds like 5-(Diethylamino)-2-hydroxybenzaldehyde lies in their potential to unlock new scientific frontiers. However, realizing this potential begins with a foundational commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this aromatic aldehyde, ensuring that your groundbreaking work is built upon a bedrock of uncompromised safety and operational excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on data from its structural isomer and analogous compounds, 5-(Diethylamino)-2-hydroxybenzaldehyde is anticipated to present the following hazards:
-
Skin Irritation (H315): Aromatic aldehydes can be irritants upon dermal contact.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Respiratory Tract Irritation (H335): Inhalation of the dust or powder can irritate the respiratory system.[1]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[3][4]
-
Potential for Skin Sensitization (H317): Some related compounds may cause an allergic skin reaction upon repeated contact.[1]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic process that adapts to the scale and nature of the procedure. The following table outlines the recommended PPE for handling 5-(Diethylamino)-2-hydroxybenzaldehyde.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved N95 respirator is advised. |
| Solution Preparation | Chemical safety goggles with a face shield | Nitrile gloves | Laboratory coat | Perform in a chemical fume hood. |
| Running Reactions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Perform in a chemical fume hood. |
| Work-up and Purification | Chemical safety goggles with a face shield | Nitrile gloves | Laboratory coat | Perform in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles with a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter is recommended. |
Expert Insight: While single-layer nitrile gloves offer good splash protection for short-duration tasks, for extended handling or in situations with a higher risk of immersion, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or punctures before use.[5]
Procedural Guidance for Safe Handling and Disposal
Engineering Controls: The Foundation of a Safe Workspace
Your primary strategy for minimizing exposure should always be the implementation of robust engineering controls.
-
Chemical Fume Hood: All operations that may generate dust or vapors, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[2]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Designate a specific area within the chemical fume hood for the handling of this material.
-
Weighing: If possible, weigh the solid material directly into the reaction vessel within the fume hood to minimize transfer and potential for spills. Use anti-static weighing paper or a weighing boat.
-
Dissolution: Add solvents slowly to the solid to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Reaction: Keep the reaction vessel closed and under an inert atmosphere if the chemistry requires it.
-
Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid raising dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing 5-(Diethylamino)-2-hydroxybenzaldehyde, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour any waste down the drain.[3][4]
Workflow and Decision-Making Diagrams
The following diagrams illustrate the key decision-making processes for ensuring safety when working with 5-(Diethylamino)-2-hydroxybenzaldehyde.
Caption: PPE Selection Workflow based on the laboratory task.
Caption: Decision tree for the proper disposal of waste.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and responsibly explore the scientific potential of 5-(Diethylamino)-2-hydroxybenzaldehyde. A steadfast commitment to safety is not a barrier to innovation; it is the very foundation upon which it is built.
References
- Valsynthese SA. (2022, May 13).
- Sigma-Aldrich. (2024, August 7).
- Fisher Scientific.
- Carl ROTH.
- Durham Tech. SIGMA-ALDRICH.
- Cayman Chemical. (2025, September 29).
- Exposome-Explorer. 2-HYDROXYBENZALDEHYDE.
- Carl ROTH.
- Santos.
-
PubChem. 4-(Diethylamino)-2-hydroxybenzaldehyde. Retrieved from [Link]
- Sigma-Aldrich. (2024, March 8).
- CymitQuimica. CAS 17754-90-4: 4-(Diethylamino)-2-hydroxybenzaldehyde.
- 4 - SAFETY D
Sources
- 1. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Diethylamino-2-hydroxybenzaldehyde(17754-90-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
